Product packaging for 4-(2-(Dimethylamino)ethoxy)benzoic acid(Cat. No.:CAS No. 150798-78-0)

4-(2-(Dimethylamino)ethoxy)benzoic acid

Cat. No.: B188312
CAS No.: 150798-78-0
M. Wt: 209.24 g/mol
InChI Key: MVUIARKPLKVQFN-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethoxy)benzoic acid (CAS 150798-78-0) is a high-purity organic compound serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This benzoic acid derivative features a dimethylaminoethoxy side chain, a pharmacophore of significant interest. The compound is supplied with a typical purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . Its primary research application is as a versatile building block for the synthesis of novel bioactive molecules. Scientific studies highlight its specific use in the design and preparation of benzohydrazide derivatives, which have been evaluated as potent inhibitors of Entamoeba histolytica , the parasite responsible for amoebiasis . The dimethylaminoethoxy moiety is a key structural component found in several therapeutic agents, including certain classes of cancer drugs, underscoring its value in constructing potential chemotherapeutic and antiparasitic agents . Researchers utilize this compound to create hybrid molecules that leverage its structure to enhance biological activity and selectivity in pharmacological assays. Handling should be conducted in accordance with good laboratory practices. The compound carries GHS07 warning pictograms, with hazard statements including it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Please be advised: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B188312 4-(2-(Dimethylamino)ethoxy)benzoic acid CAS No. 150798-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUIARKPLKVQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424563
Record name 4-(2-Dimethylamino-ethoxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150798-78-0
Record name 4-(2-Dimethylamino-ethoxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-(Dimethylamino)ethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-(Dimethylamino)ethoxy)benzoic acid and its hydrochloride salt, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, also known by its CAS number 150798-78-0, is a substituted benzoic acid derivative.[1] Its hydrochloride salt (CAS: 27237-49-6) is often utilized in research and pharmaceutical development due to its enhanced solubility and stability.[2][3]

Physical and Chemical Data

Quantitative data for this compound is not widely available. The data presented below is for its hydrochloride salt and a structurally similar compound, 4-(Dimethylamino)benzoic acid, for comparative purposes.

PropertyThis compound Hydrochloride4-(Dimethylamino)benzoic acid (for comparison)
Molecular Formula C₁₁H₁₆ClNO₃[2]C₉H₁₁NO₂[4]
Molecular Weight 245.70 g/mol [2]165.19 g/mol [4]
Melting Point Not available238-242 °C[4]
Boiling Point Not available315.8 °C at 760 mmHg[4]
Solubility Enhanced water solubility compared to the free base[2]Soluble in HCl and KOH solutions, soluble in alcohol, sparingly soluble in ether, practically insoluble in acetic acid.
Appearance Solid[5]White to off-white crystalline solid[4]
Safety and Handling

The hydrochloride salt of this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the etherification of a 4-hydroxybenzoic acid derivative with a 2-(dimethylamino)ethyl halide. The following is a generalized protocol based on methods described for similar compounds.[6]

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Etherification:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate in THF.

    • Add anhydrous potassium carbonate to the solution.

    • Add 2-(dimethylamino)ethyl chloride hydrochloride to the mixture.

    • Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

    • After completion, cool the mixture to room temperature.

  • Work-up and Extraction:

    • Filter the mixture to remove the inorganic salts.

    • Evaporate the THF under reduced pressure.

    • Dissolve the residue in water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester of this compound.

  • Hydrolysis:

    • Dissolve the crude methyl ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).[7]

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Purification:

    • Collect the precipitate by filtration.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have shown promising biological activities, including antimicrobial and anticancer properties.

MARK4 Inhibition and Anticancer Activity

Research has identified derivatives of this compound as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell division, proliferation, and migration.[8]

MARK4 Signaling in Cancer:

MARK4 has been shown to promote the malignant phenotype of cancer cells through multiple signaling pathways, including the MAPK/ERK and Hippo pathways.

  • MAPK/ERK Pathway: MARK4 overexpression can activate the MAPK/ERK signaling pathway, which in turn promotes cancer cell proliferation, migration, and invasion.[8]

  • Hippo Pathway: MARK4 can act as a negative regulator of the Hippo signaling pathway. It can phosphorylate and inhibit the core Hippo components MST and SAV, leading to the activation of the downstream effectors YAP/TAZ, which promote cell proliferation and migration.[9][10]

The inhibition of MARK4 by compounds derived from this compound represents a potential therapeutic strategy for cancers where MARK4 is overexpressed.

Visualizing the MARK4 Signaling Network

The following diagram illustrates the role of MARK4 in cancer-related signaling pathways.

MARK4_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Tyrosine Kinase cluster_mapk MAPK/ERK Pathway cluster_hippo Hippo Pathway cluster_downstream Cellular Response Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion ERK->Invasion MST MST LATS LATS MST->LATS SAV SAV SAV->LATS YAP_TAZ YAP/TAZ LATS->YAP_TAZ Inhibits YAP_TAZ->Proliferation YAP_TAZ->Migration MARK4 MARK4 MARK4->RAS Activates MARK4->MST Inhibits MARK4->SAV Inhibits Inhibitor 4-(2-(Dimethylamino)ethoxy) benzoic acid derivative Inhibitor->MARK4 Inhibits Anticancer_Activity_Workflow start Synthesize 4-(2-(Dimethylamino)ethoxy) benzoic acid derivative cell_culture Culture Cancer Cell Lines (e.g., Gastric, Breast) start->cell_culture treatment Treat cells with varying concentrations of the compound cell_culture->treatment proliferation_assay Proliferation Assay (e.g., CCK-8) treatment->proliferation_assay migration_assay Migration Assay (e.g., Wound Healing) treatment->migration_assay invasion_assay Invasion Assay (e.g., Transwell) treatment->invasion_assay western_blot Western Blot Analysis (MARK4, p-ERK, etc.) treatment->western_blot data_analysis Data Analysis and Conclusion proliferation_assay->data_analysis migration_assay->data_analysis invasion_assay->data_analysis western_blot->data_analysis

References

An In-depth Technical Guide to 4-(2-(Dimethylamino)ethoxy)benzoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-(Dimethylamino)ethoxy)benzoic acid is a key chemical intermediate, notably in the synthesis of the gastroprokinetic agent Itopride. This technical guide provides a comprehensive overview of its chemical structure, formula, and physicochemical properties. Detailed experimental protocols for its synthesis via Williamson ether synthesis are presented. Furthermore, this document elucidates the biological context of this compound by detailing the signaling pathways of Itopride, for which it is a precursor. This includes the antagonism of the dopamine D2 receptor and the inhibition of acetylcholinesterase, both of which are critical to Itopride's therapeutic effects on gastrointestinal motility.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative. Its structure features a benzoic acid moiety with a dimethylaminoethoxy group at the para position.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
CAS Number 150798-78-0[2]
IUPAC Name 4-[2-(dimethylamino)ethoxy]benzoic acid[1]
Canonical SMILES CN(C)CCOC1=CC=C(C=C1)C(=O)ON/A
InChI Key MVUIARKPLKVQFN-UHFFFAOYSA-N[1]
Appearance White to off-white crystalline solid (predicted)[3]
Storage Temperature 0-8 °C[1]

Spectroscopic Data (Reference Compounds)

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. Therefore, representative spectra of structurally similar compounds, benzoic acid and 4-ethoxybenzoic acid, are presented for analytical reference.

Infrared (IR) Spectroscopy

The IR spectrum of a benzoic acid derivative is characterized by several key absorptions. For benzoic acid , a very broad O-H stretch from the carboxylic acid is observed between 3300 and 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer.[4] The C=O stretch of the carboxyl group appears as a strong band around 1700-1680 cm⁻¹.[4] Additional peaks for C-O stretching are found between 1320 and 1210 cm⁻¹.[4] The aromatic C-H stretching vibrations are typically observed between 3080 and 3030 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, 4-ethoxybenzoic acid , the proton NMR spectrum would be expected to show signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons. The aromatic protons on the benzene ring would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at the downfield end of the spectrum.

The ¹³C NMR spectrum of benzoic acid shows five distinct signals, indicating five different carbon environments.[5] The carbonyl carbon of the carboxylic acid is the most downfield signal. The other four signals correspond to the carbon atoms of the benzene ring.[5] For this compound, one would expect additional signals corresponding to the dimethylamino and ethoxy carbons.

Mass Spectrometry

The mass spectrum of a related compound, 4-ethoxybenzoic acid , shows a molecular ion peak corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of the ethoxy group and the carboxylic acid group.

Synthesis of this compound

The primary synthetic route to this compound is through a Williamson ether synthesis. This involves the reaction of a salt of 4-hydroxybenzoic acid with a 2-(dimethylamino)ethyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of the structurally related compound, 4-[2-(dimethylamino)ethoxy]benzonitrile.[7]

Materials:

  • 4-hydroxybenzoic acid

  • Potassium hydroxide (KOH)

  • 2-(dimethylamino)ethyl chloride hydrochloride

  • Acetone

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in acetone.

  • Add potassium hydroxide to the solution and reflux the mixture for 1 hour.

  • Slowly add 2-(dimethylamino)ethyl chloride hydrochloride to the reaction mixture.

  • Continue to reflux the mixture for approximately 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone under reduced pressure.

  • Extract the product into dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Logical Workflow for Williamson Ether Synthesis:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-hydroxybenzoic acid 4-hydroxybenzoic acid Dissolution in Acetone Dissolution in Acetone 4-hydroxybenzoic acid->Dissolution in Acetone 2-(dimethylamino)ethyl chloride 2-(dimethylamino)ethyl chloride Nucleophilic Substitution Nucleophilic Substitution 2-(dimethylamino)ethyl chloride->Nucleophilic Substitution Potassium hydroxide Potassium hydroxide Deprotonation Deprotonation Potassium hydroxide->Deprotonation Dissolution in Acetone->Deprotonation Deprotonation->Nucleophilic Substitution Workup and Purification Workup and Purification Nucleophilic Substitution->Workup and Purification This compound This compound Workup and Purification->this compound

Caption: Workflow of Williamson Ether Synthesis.

Biological Significance: Precursor to Itopride

This compound is a crucial intermediate in the industrial synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders.[8][9] The therapeutic effects of Itopride stem from its dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[10][11][12]

Signaling Pathway of Itopride's Action

The prokinetic activity of Itopride is achieved through two primary pathways that ultimately lead to an increase in acetylcholine levels in the gastrointestinal tract.

Dopamine D2 Receptor Antagonism Signaling Pathway:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Inhibits Itopride Itopride Itopride->D2R Antagonizes ACh_release Acetylcholine Release D2R->ACh_release Inhibition of Inhibition ACh Acetylcholine ACh_release->ACh M3R Muscarinic M3 Receptor ACh->M3R Activates Contraction Muscle Contraction M3R->Contraction

Caption: Itopride's Dopamine D2 Receptor Antagonism.

Dopamine, by binding to presynaptic D2 receptors on cholinergic neurons, inhibits the release of acetylcholine.[13] Itopride acts as an antagonist at these D2 receptors, thereby blocking the inhibitory effect of dopamine and leading to an increased release of acetylcholine into the synaptic cleft.[10][13]

Acetylcholinesterase Inhibition Signaling Pathway:

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis M3R Muscarinic M3 Receptor ACh->M3R Increased Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Itopride Itopride Itopride->AChE Inhibits Contraction Increased Muscle Contraction M3R->Contraction

Caption: Itopride's Acetylcholinesterase Inhibition.

Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[14] By inhibiting this enzyme, Itopride prevents the degradation of acetylcholine, leading to its accumulation and prolonged action at the postsynaptic muscarinic M3 receptors on smooth muscle cells.[10][13] This enhanced cholinergic stimulation results in increased gastrointestinal motility.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of the pharmaceutical agent Itopride. This guide has provided a detailed overview of its chemical structure, properties, and a practical synthetic protocol. Understanding the biological context of this molecule, through the mechanism of action of Itopride, is crucial for researchers and professionals in the field of drug development. The dual action of Itopride on dopamine D2 receptors and acetylcholinesterase highlights a sophisticated approach to modulating gastrointestinal motility. Further research into derivatives of this compound could yield novel therapeutic agents with enhanced efficacy and safety profiles.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-(2-(Dimethylamino)ethoxy)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-(2-(Dimethylamino)ethoxy)benzoic acid and its derivatives, with a primary focus on their anticancer properties mediated through the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4). This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound serves as a crucial scaffold in the synthesis of pharmacologically active compounds.[1] While the core molecule is a key synthetic intermediate, its derivatives have emerged as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in the progression of various cancers.[1][2] The mechanism of action of these derivatives primarily revolves around their ability to bind to the active site of MARK4, thereby modulating downstream signaling pathways crucial for cancer cell proliferation, migration, and survival.[2] This guide will dissect the signaling cascades involved, present quantitative data on the inhibitory effects, and detail the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: MARK4 Inhibition

The primary molecular target of the active derivatives of this compound is MARK4.[1][2] Overexpression of MARK4 is associated with several malignancies, where it plays a pivotal role in cell cycle regulation, microtubule dynamics, and signal transduction.[3][4] The derivatives of this compound exert their anticancer effects by inhibiting the kinase activity of MARK4, which in turn impacts at least two major signaling pathways: the Hippo pathway and the MAPK/ERK pathway.[2][5]

Modulation of the Hippo Signaling Pathway

MARK4 has been identified as a negative regulator of the Hippo signaling pathway, a critical tumor-suppressive cascade that controls organ size and cell proliferation.[5][6] In cancer cells with elevated MARK4, the kinase phosphorylates and inactivates core components of the Hippo pathway, namely MST and SAV.[5] This inactivation prevents the formation of the MST/SAV/LATS complex, leading to the dephosphorylation and nuclear translocation of the oncogenic transcriptional co-activators YAP and TAZ.[5] Nuclear YAP/TAZ then drive the expression of genes that promote cell proliferation and migration.

The inhibitory action of this compound derivatives on MARK4 restores the activity of the Hippo kinase cassette, leading to the phosphorylation and cytoplasmic retention (and subsequent degradation) of YAP/TAZ, thereby suppressing tumor growth.[5]

Attenuation of the MAPK/ERK Signaling Pathway

Recent studies have also implicated MARK4 in the activation of the MAPK/ERK signaling pathway in gastric cancer.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival. Overexpression of MARK4 promotes the malignant phenotype of cancer cells by activating the MAPK/ERK cascade.[2] By inhibiting MARK4, the derivatives of this compound can downregulate this pathway, leading to a reduction in cancer cell proliferation, migration, and invasion.[2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of hydrazone derivatives of this compound, specifically compounds H4 and H19, has been quantified against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineIC50 (µM)
H4 MCF-727.39[2]
A54945.24[2]
H19 MCF-734.37[2]
A54961.50[2]

These compounds were found to selectively inhibit the growth of cancer cells and induce apoptosis.[2]

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanism of action and the process of inhibitor characterization, the following diagrams are provided.

MARK4_Hippo_Pathway cluster_inhibitor This compound derivative cluster_pathway Hippo Signaling Pathway inhibitor Inhibitor MARK4 MARK4 inhibitor->MARK4 Inhibition MST_SAV MST/SAV Complex MARK4->MST_SAV Phosphorylation (Inhibition) LATS LATS MST_SAV->LATS Activation YAP_TAZ_P p-YAP/TAZ (Cytoplasmic) LATS->YAP_TAZ_P Phosphorylation YAP_TAZ YAP/TAZ (Nuclear) LATS->YAP_TAZ Phosphorylation TEAD TEAD YAP_TAZ->TEAD Binding Gene_Expression Gene Expression (Proliferation, Migration) TEAD->Gene_Expression Activation

Caption: MARK4-mediated inhibition of the Hippo signaling pathway and its reversal by a this compound derivative.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_insilico In Silico Analysis fluorescence Fluorescence Binding Assay itc Isothermal Titration Calorimetry fluorescence->itc Thermodynamic Characterization kinase_assay Kinase Inhibition Assay (Malachite Green) itc->kinase_assay Functional Inhibition mtt MTT Assay (Proliferation) kinase_assay->mtt Cellular Efficacy clonogenic Clonogenic Assay (Survival) mtt->clonogenic apoptosis Apoptosis Assay clonogenic->apoptosis docking Molecular Docking md_sim Molecular Dynamics Simulation docking->md_sim Confirmation of Stability md_sim->fluorescence Experimental Validation

Caption: Experimental workflow for the identification and characterization of MARK4 inhibitors.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of this compound derivatives as MARK4 inhibitors.

In Silico Studies
  • Molecular Docking: Computational simulations were performed to predict the binding mode and affinity of the hydrazone derivatives within the active site of MARK4. This analysis helps in identifying key interacting residues.[2]

  • Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex, MD simulations (e.g., for 100 ns) were conducted. These simulations provide insights into the conformational changes and the persistence of interactions over time.[1]

In Vitro Binding and Inhibition Assays
  • Fluorescence Binding Assay: The direct binding of the compounds to recombinant MARK4 was confirmed using fluorescence spectroscopy. The intrinsic fluorescence of MARK4 (excitation at 280 nm, emission recorded at 300-400 nm) is quenched upon ligand binding, and the data can be analyzed using the modified Stern-Volmer equation to determine binding parameters.[1][7]

  • Isothermal Titration Calorimetry (ITC): ITC experiments were performed to determine the thermodynamic parameters of the binding interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[8]

  • Kinase Inhibition Assay (Malachite Green Assay): The inhibitory effect of the compounds on the ATPase activity of MARK4 was quantified using a malachite green-based colorimetric assay. Recombinant MARK4 is incubated with the inhibitor at varying concentrations, followed by the addition of ATP. The amount of inorganic phosphate released is measured by the formation of a green complex with malachite green, with absorbance read at 620 nm. The IC50 value is then calculated.[1][8]

Cell-Based Assays for Anticancer Activity
  • Cell Viability (MTT) Assay: Cancer cell lines (e.g., MCF-7, A549) were treated with various concentrations of the compounds for a specified duration. The cell viability was assessed using the MTT reagent, which is converted to formazan by metabolically active cells. The absorbance of the formazan solution is proportional to the number of viable cells.[2]

  • Clonogenic Assay: To determine the long-term survival and proliferative capacity of cancer cells after treatment, a clonogenic assay was performed. Cells were seeded at low density and treated with the compounds. After a period of incubation, the ability of single cells to form colonies was assessed.[2]

  • Apoptosis Assays: The induction of apoptosis in cancer cells upon treatment with the compounds was evaluated using standard methods such as Annexin V/PI staining followed by flow cytometry.[2]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant anticancer potential. Their mechanism of action, centered on the inhibition of the MARK4 kinase, leads to the favorable modulation of key oncogenic signaling pathways, including the Hippo and MAPK/ERK pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of these compounds as targeted cancer therapeutics.

References

The Multifaceted Biological Activities of 4-(2-(Dimethylamino)ethoxy)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid represent a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their therapeutic potential, focusing on their anticancer, antiamoebic, and antimicrobial properties. The document summarizes key quantitative data, details experimental methodologies for their evaluation, and visualizes the underlying mechanisms of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Biological Activities and Quantitative Data

The biological significance of this compound derivatives stems from their diverse pharmacological effects. Notably, their anticancer and antiamoebic activities have been the subject of extensive research.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. These compounds have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in the development and progression of various cancers.[1][2] Inhibition of MARK4 by these derivatives has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.[1][2]

Quantitative analysis of the anticancer activity of two prominent hydrazone derivatives, designated as H4 and H19, has been performed against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Citation(s)
H4 MCF-727.39[1][2]
A54945.24[1][2]
H19 MCF-734.37[1][2]
A54961.50[1][2]
Antiamoebic Activity
Antimicrobial Activity

The core structure of this compound has also been explored for its antimicrobial properties. While extensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) values for a wide range of derivatives is still an area of active research, initial studies suggest that these compounds possess potential antibacterial and antifungal activities. Further investigation is warranted to fully characterize their antimicrobial spectrum and efficacy.

Signaling Pathways and Mechanisms of Action

The primary mechanism of anticancer activity for the studied 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives involves the inhibition of the MARK4 signaling pathway. MARK4 is known to play a role in regulating cell proliferation, migration, and invasion in cancer, and its inhibition can trigger apoptosis. The downstream signaling cascade initiated by MARK4 inhibition is believed to involve the MAPK/ERK pathway.

MARK4_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Derivative 4-(2-(Dimethylamino)ethoxy) benzoic acid derivative MARK4 MARK4 Derivative->MARK4 Inhibition MEK MEK MARK4->MEK Activation ERK ERK MEK->ERK Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Phosphorylation (Inactivation) Bax Bax (Pro-apoptotic) ERK->Bax Activation Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release from Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

MARK4-mediated apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

A typical workflow for screening the anticancer activity of novel compounds involves a series of in vitro assays to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis.

Anticancer_Screening_Workflow Start Start: Compound Synthesis MTT_Assay MTT Assay (Cytotoxicity Screening) Start->MTT_Assay Colony_Formation Colony Formation Assay (Long-term Proliferation) MTT_Assay->Colony_Formation Active Compounds Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) Colony_Formation->Apoptosis_Assay Potent Inhibitors Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for MARK4) Apoptosis_Assay->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

Workflow for in vitro anticancer drug screening.

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 10-14 days, changing the medium with fresh compound every 2-3 days.

  • Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Antiamoebic Activity Assay

The in vitro susceptibility of E. histolytica trophozoites to the test compounds can be determined using a microdilution method.

  • Parasite Culture: Maintain E. histolytica trophozoites in an appropriate axenic culture medium (e.g., TYI-S-33) at 37°C.

  • Assay Setup: In a 96-well plate, prepare serial dilutions of the test compounds.

  • Inoculation: Add a suspension of E. histolytica trophozoites (e.g., 1 x 10^4 trophozoites/mL) to each well.

  • Incubation: Incubate the plates anaerobically at 37°C for 48-72 hours.

  • Viability Assessment: Determine the viability of the trophozoites using a method such as the trypan blue exclusion assay or a colorimetric assay like the NBT (nitro blue tetrazolium) reduction assay.[4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents with significant anticancer, antiamoebic, and potential antimicrobial activities. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. The elucidation of the MARK4 signaling pathway as a key target for the anticancer derivatives offers a clear direction for mechanism-based drug design and optimization. Continued investigation into the structure-activity relationships and the expansion of biological testing will be crucial in unlocking the full therapeutic potential of this class of compounds.

References

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery and History of Para-Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of para-substituted benzoic acid derivatives, a class of compounds that has left an indelible mark on modern medicine. From the advent of local anesthetics to the development of crucial treatments for infectious diseases and gout, the journey of these molecules is one of scientific ingenuity and therapeutic innovation. This document provides a comprehensive overview of their origins, detailed experimental protocols for their synthesis, and a quantitative look at their physicochemical properties, offering valuable insights for today's researchers and drug development professionals.

A Legacy of Innovation: The Historical Trajectory

The story of para-substituted benzoic acid derivatives begins with the structural elucidation of cocaine, a naturally occurring ester of benzoic acid. This spurred chemists to synthesize analogues in search of compounds with similar anesthetic properties but without the undesirable toxicity and addictive potential. This quest laid the foundation for the development of a wide array of synthetic molecules with diverse therapeutic applications.

Procaine: The First Synthetic Local Anesthetic

In 1905, the German chemist Alfred Einhorn synthesized procaine, later famously trademarked as Novocaine.[1][2] Einhorn's work was a direct result of his efforts to create a safe and effective substitute for cocaine.[2] Procaine, an ester of para-aminobenzoic acid and diethylaminoethanol, quickly became the gold standard for local anesthesia in dentistry and minor surgical procedures due to its favorable safety profile compared to cocaine.[1][2]

Para-Aminobenzoic Acid (PABA): A Key Building Block and Beyond

Para-aminobenzoic acid (PABA), a key component of the procaine molecule, was itself recognized for its biological significance. Initially considered a vitamin (vitamin Bx), it was later understood to be a crucial intermediate in the folic acid synthesis pathway in bacteria.[3] This discovery was instrumental in the development of sulfonamide antibacterials, which act as competitive inhibitors of the enzyme that incorporates PABA into folic acid. While no longer recommended as a sunscreen ingredient due to concerns about skin allergies and potential cellular damage, PABA's legacy lies in its foundational role in the development of antimicrobial agents.[3]

Para-Aminosalicylic Acid (PAS): A Breakthrough in Tuberculosis Treatment

The mid-20th century witnessed a significant breakthrough in the fight against tuberculosis with the discovery of para-aminosalicylic acid (PAS). In 1943, the Swedish chemist Jörgen Lehmann, noting that the tuberculosis bacterium metabolizes salicylic acid, proposed the synthesis of a para-amino derivative.[4] This led to the development of PAS, which was first used clinically in 1944 and became a cornerstone of multi-drug therapy for tuberculosis for decades.[5][6]

Probenecid: From Penicillin Potentiation to Gout Management

Developed in 1949 by Miller, Ziegler, and Sprague, probenecid was initially designed to prolong the action of penicillin by inhibiting its renal excretion.[7] During World War II, this was particularly valuable in conserving limited supplies of the antibiotic.[8] Later, it was discovered that probenecid also effectively increases the excretion of uric acid, leading to its widespread use in the management of gout.[8]

Quantitative Data Summary

The following tables summarize key physicochemical properties of prominent para-substituted benzoic acid derivatives. This data is essential for understanding their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility in Water
Procaine C13H20N2O2236.31619.0 (amino group)Slightly soluble
Para-Aminobenzoic Acid (PABA) C7H7NO2137.14187-1892.38 (carboxyl), 4.85 (amino)[9]4.7 g/L (20 °C)[10]
Para-Aminosalicylic Acid (PAS) C7H7NO3153.14150-151 (decomposes)~3.2 (carboxyl), ~8.3 (hydroxyl)Slightly soluble
Probenecid C13H19NO4S285.36198-200~3.4 (carboxyl)Practically insoluble

Key Experimental Protocols

The following are detailed methodologies for the synthesis of key para-substituted benzoic acid derivatives, based on historical and patented procedures.

Synthesis of Procaine

Procaine can be synthesized via the esterification of para-aminobenzoic acid with 2-diethylaminoethanol. A common laboratory-scale synthesis involves the following steps:

  • Esterification: Para-aminobenzoic acid is reacted with an excess of 2-diethylaminoethanol in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is heated under reflux to drive the reaction to completion.

  • Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base, such as sodium carbonate, to deprotonate the amino group and the excess acid catalyst. The procaine base is then extracted into an organic solvent like diethyl ether.

  • Purification: The organic extract is washed with water to remove any remaining impurities. The solvent is then evaporated to yield crude procaine base.

  • Salt Formation: For pharmaceutical use, the procaine base is typically converted to its hydrochloride salt by dissolving it in a suitable solvent and treating it with hydrochloric acid. The resulting procaine hydrochloride precipitates and can be collected by filtration and recrystallized for further purification.[11][12]

Another documented synthesis route involves the reaction of ethyl 4-aminobenzoate with 2-diethylaminoethanol.[11]

Synthesis of Para-Aminosalicylic Acid (PAS)

One of the original methods for the synthesis of PAS, as developed by Lehmann and his colleagues, involves the carboxylation of m-aminophenol.

  • Carboxylation: m-Aminophenol is heated under pressure with carbon dioxide in the presence of a base, such as potassium bicarbonate. This reaction, a variation of the Kolbe-Schmitt reaction, introduces a carboxyl group onto the aromatic ring.

  • Purification: The resulting product is a mixture of isomers. The desired para-aminosalicylic acid is separated from the other isomers through a series of purification steps, which may include recrystallization and pH adjustments to exploit differences in solubility.

A more recent synthetic approach involves the reduction of 4-nitro-2-hydroxybenzoic acid.

Synthesis of Probenecid

A patented water-phase synthesis method for probenecid starting from para-aminobenzoic acid offers a more environmentally friendly approach.[13]

  • Diazotization: Para-aminobenzoic acid is treated with sodium nitrite and hydrochloric acid at low temperatures (-10 to 10 °C) to form a diazonium salt.[13]

  • Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group, forming p-(chlorosulfonyl)benzoic acid.

  • Amination: The resulting p-(chlorosulfonyl)benzoic acid is then reacted with an excess of di-n-propylamine to form probenecid.

  • Purification: The probenecid is then isolated and purified, typically by recrystallization.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_procaine cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product paba p-Aminobenzoic Acid esterification Esterification (H2SO4 catalyst, reflux) paba->esterification dea 2-Diethylaminoethanol dea->esterification neutralization Neutralization (Na2CO3) esterification->neutralization extraction Solvent Extraction (Diethyl Ether) neutralization->extraction purification Washing & Evaporation extraction->purification procaine_hcl Procaine Hydrochloride purification->procaine_hcl HCl addition

Caption: Synthetic workflow for the preparation of Procaine Hydrochloride.

signaling_pathway_pas PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Bacterial Enzyme PAS p-Aminosalicylic Acid (PAS) PAS->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acid_Synthesis Nucleic Acid Synthesis THF->Nucleic_Acid_Synthesis Essential for Bacterial Growth

Caption: Inhibition of the bacterial folate synthesis pathway by PAS.

logical_relationship_probenecid cluster_renal Renal Tubules cluster_drugs Substrates Probenecid Probenecid OAT Organic Anion Transporters (OAT) Probenecid->OAT Inhibits Penicillin Penicillin OAT->Penicillin Reduced Excretion (Increased Plasma Levels) Uric_Acid Uric Acid OAT->Uric_Acid Increased Excretion (Reduced Plasma Levels) Penicillin->OAT Excreted via Uric_Acid->OAT Reabsorbed via

Caption: Dual mechanism of action of Probenecid in the renal tubules.

References

Spectroscopic Profile of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-(Dimethylamino)ethoxy)benzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 4-(dimethylamino)benzoic acid and other substituted benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H (Carboxylic Acid)10.0 - 13.0Singlet (broad)
H (Aromatic, ortho to COOH)7.8 - 8.1Doublet
H (Aromatic, ortho to OCH₂)6.8 - 7.1Doublet
O-CH₂4.1 - 4.4Triplet
N-CH₂2.7 - 3.0Triplet
N-(CH₃)₂2.2 - 2.5Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C (Aromatic, attached to COOH)120 - 125
C (Aromatic, ortho to COOH)130 - 135
C (Aromatic, ortho to OCH₂)113 - 118
C (Aromatic, attached to OCH₂)160 - 165
O-CH₂65 - 70
N-CH₂55 - 60
N-(CH₃)₂45 - 50
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1590 - 1620 and 1450 - 1500Medium to Strong
C-O (Ether)1200 - 1270Strong
C-N (Amine)1000 - 1250Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Major Fragments

FragmentPredicted m/zNotes
[M]+209Molecular Ion
[M-COOH]+164Loss of carboxylic acid group
[M-N(CH₃)₂]+165Loss of dimethylamino group
[C₈H₈O₂]+136Fragment of the benzoic acid backbone
[C₂H₅N(CH₃)₂]+72Dimethylaminoethyl fragment

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule due to the presence of the basic nitrogen and acidic carboxylic acid group. Electron ionization (EI) can also be used, particularly with GC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode for ESI to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound: this compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Preparation (ATR/KBr) Sample->Solid_Prep MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

The Evolving Therapeutic Landscape of Dimethylaminoethoxy Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethylaminoethoxy (DMAE) moiety, a common functional group in medicinal chemistry, is a cornerstone of various therapeutic agents. While classically associated with first-generation antihistamines, the versatile pharmacophore is present in a growing number of compounds with diverse therapeutic applications, ranging from anticancer to antiprotozoal agents. This technical guide provides an in-depth analysis of the core therapeutic applications of dimethylaminoethoxy compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development in this area.

Core Therapeutic Applications and Quantitative Bioactivity

The therapeutic potential of dimethylaminoethoxy compounds extends across several key areas, with a significant body of research focused on their antihistaminic, anticancer, and antiprotozoal activities.

Antihistaminic Activity

The most well-established therapeutic application of DMAE compounds is the antagonism of the histamine H1 receptor. This action alleviates the symptoms of allergic reactions. The DMAE moiety is a crucial component of the ethanolamine class of H1 antihistamines.

Table 1: Quantitative Bioactivity of Antihistaminic Dimethylaminoethoxy Compounds

CompoundTargetAssay TypeValueOrganism/Cell LineReference
DiphenhydramineHistamine H1 ReceptorpA28.2Guinea pig ileum[1]
MepyramineHistamine H1 ReceptorKD (nM)0.4DDT1MF-2 cells[2]
(+)-ChlorpheniramineHistamine H1 ReceptorKD (nM)1.2DDT1MF-2 cells[2]
PromethazineHistamine H1 ReceptorKD (nM)0.3DDT1MF-2 cells[2]
Anticancer Activity

Recent research has unveiled the potential of novel dimethylaminoethoxy-containing compounds as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting diverse mechanisms of action that warrant further investigation.

Table 2: In Vitro Anticancer Activity of Dimethylaminoethoxy Compounds (IC50)

CompoundCell LineIC50 (µM)Cancer TypeReference
H4 (Hydrazone derivative)MCF-727.39Breast Cancer[3][4]
H19 (Hydrazone derivative)MCF-734.37Breast Cancer[3][4]
H4 (Hydrazone derivative)A54945.24Lung Cancer[3][4]
H19 (Hydrazone derivative)A54961.50Lung Cancer[3][4]
Antiprotozoal Activity

The dimethylaminoethoxy scaffold has also been explored for its potential in combating protozoal infections. Certain derivatives have shown promising activity against parasites like Entamoeba histolytica.

Table 3: Antiprotozoal Activity of a Dimethylaminoethoxy Benzohydrazide Derivative

CompoundParasiteIC50 (µM)DiseaseReference
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazideEntamoeba histolyticaMost impending of seriesAmoebiasis

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dimethylaminoethoxy compounds.

In Vitro Assay: Histamine H1 Receptor-Mediated Calcium Mobilization

This assay is fundamental for determining the agonist or antagonist activity of compounds at the Gq-coupled H1 receptor.

Materials:

  • HEK293T cells stably expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine (agonist).

  • Test compounds (potential antagonists).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Seed H1 receptor-expressing HEK293T cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM dye solution (containing probenecid to prevent dye extrusion) and incubate in the dark at 37°C for 1 hour.

  • Compound Addition: For antagonist testing, add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence. Inject a pre-determined concentration of histamine (typically the EC80) into the wells and immediately begin kinetic fluorescence measurement.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. For antagonists, the percentage of inhibition of the histamine-induced response is calculated, and IC50 values are determined from concentration-response curves.

In Vivo Assay: Histamine-Induced Bronchoconstriction in Guinea Pigs

This classic in vivo model assesses the protective effect of antihistamines against histamine-induced airway obstruction.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Histamine aerosol (e.g., 0.1% histamine acid phosphate solution).

  • Whole-body plethysmograph.

  • Nebulizer.

  • Test compound (e.g., Diphenhydramine).

  • Vehicle control (e.g., saline).

Procedure:

  • Animal Preparation: Acclimatize guinea pigs to the experimental setup.

  • Compound Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection) at a specified time before histamine challenge.

  • Histamine Challenge: Place the guinea pig in the whole-body plethysmograph and expose it to a nebulized histamine aerosol.

  • Measurement: Continuously monitor respiratory parameters, such as tidal volume, respiratory rate, and bronchoconstriction index (Penh). The onset of pre-convulsive dyspnea is a key endpoint.

  • Data Analysis: The primary outcome is the time to the onset of pre-convulsive dyspnea. A significant delay in this time for the test compound group compared to the vehicle group indicates a protective effect.

In Vivo Assay: Passive Paw Anaphylaxis in Rats

This model evaluates the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.

Materials:

  • Wistar or Sprague-Dawley rats.

  • Anti-ovalbumin (OVA) IgE serum (from sensitized donor rats).

  • Ovalbumin (antigen).

  • Evans blue dye.

  • Test compound.

  • Vehicle control.

  • Micrometer for paw thickness measurement.

Procedure:

  • Sensitization: Inject a small volume of anti-OVA IgE serum intradermally into the plantar surface of one hind paw of naive rats. The contralateral paw can be injected with saline as a control.

  • Compound Administration: After a sensitization period (typically 24-48 hours), administer the test compound or vehicle to the rats.

  • Antigen Challenge: After a set time following compound administration, intravenously inject a solution of ovalbumin mixed with Evans blue dye.

  • Measurement: The Evans blue dye will extravasate into the sensitized paw at the site of the allergic reaction, causing a blue coloration. After a specific time (e.g., 30 minutes), euthanize the animals and measure the diameter of both hind paws. The amount of dye extravasated can also be quantified by extracting it from the paw tissue and measuring its absorbance.

  • Data Analysis: A reduction in paw swelling and dye extravasation in the group treated with the test compound compared to the vehicle group indicates inhibition of the allergic reaction.

Visualizing a Key Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the histamine H1 receptor and the points of intervention by antagonist compounds.

H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq/11 Gαq/11 H1R->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Co-activates NFkB_Activation NF-κB Activation PKC->NFkB_Activation Leads to Inflammatory_Response Pro-inflammatory Gene Expression NFkB_Activation->Inflammatory_Response Results in DMAE_Antagonist Dimethylaminoethoxy Antagonist DMAE_Antagonist->H1R Inhibits

Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Intervention.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Calcium Mobilization Assay Workflow

Calcium_Mobilization_Workflow start Start seed_cells Seed H1R-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight dye_loading Load cells with Fluo-4 AM dye incubate_overnight->dye_loading add_antagonist Add test compound (antagonist) dye_loading->add_antagonist measure_fluorescence Measure kinetic fluorescence upon histamine addition add_antagonist->measure_fluorescence analyze_data Analyze data and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the In Vitro Calcium Mobilization Assay.

Histamine-Induced Bronchoconstriction Workflow

Bronchoconstriction_Workflow start Start administer_compound Administer test compound or vehicle to guinea pigs start->administer_compound place_in_plethysmograph Place animal in whole-body plethysmograph administer_compound->place_in_plethysmograph histamine_challenge Expose to histamine aerosol place_in_plethysmograph->histamine_challenge monitor_respiration Monitor respiratory parameters histamine_challenge->monitor_respiration record_time Record time to pre-convulsive dyspnea monitor_respiration->record_time analyze_data Compare time between test and control groups record_time->analyze_data end End analyze_data->end

Caption: Workflow for the In Vivo Histamine-Induced Bronchoconstriction Assay.

Passive Paw Anaphylaxis Workflow

Paw_Anaphylaxis_Workflow start Start sensitize_paw Sensitize rat paw with anti-OVA IgE serum start->sensitize_paw incubation_period Incubation period (24-48h) sensitize_paw->incubation_period administer_compound Administer test compound or vehicle incubation_period->administer_compound antigen_challenge Intravenous injection of OVA and Evans blue administer_compound->antigen_challenge measure_paw Measure paw swelling and quantify dye extravasation antigen_challenge->measure_paw analyze_data Compare results between test and control groups measure_paw->analyze_data end End analyze_data->end

Caption: Workflow for the In Vivo Passive Paw Anaphylaxis Assay.

Conclusion

The dimethylaminoethoxy moiety continues to be a privileged scaffold in drug discovery, with its therapeutic reach extending far beyond its initial application in antihistamines. The data and protocols presented in this guide highlight the ongoing exploration of DMAE-containing compounds for the treatment of cancer and protozoal diseases. The provided visualizations of key biological pathways and experimental workflows offer a clear framework for understanding the mechanisms of action and for designing future studies. Further research into the structure-activity relationships and mechanisms of action of this versatile chemical class is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(2-(Dimethylamino)ethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-(Dimethylamino)ethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and expected behaviors based on the chemistry of its functional groups and data from structurally related compounds. It serves as a practical framework for researchers to design and execute their own solubility and stability studies.

Introduction

This compound and its hydrochloride salt are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of their solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of the final drug product. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve stability[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.

PropertyThis compoundThis compound hydrochloride
CAS Number 150798-78-027237-49-6
Molecular Formula C₁₁H₁₅NO₃C₁₁H₁₆ClNO₃
Molecular Weight 209.24 g/mol 245.70 g/mol
IUPAC Name 4-[2-(dimethylamino)ethoxy]benzoic acid4-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride
Predicted XlogP -0.2-

Solubility Profile

Predicted Aqueous Solubility

The presence of the ionizable carboxylic acid and dimethylamino groups suggests that the aqueous solubility of this compound will be highly pH-dependent. At low pH, the amine group will be protonated, and at high pH, the carboxylic acid will be deprotonated, both forms leading to increased water solubility compared to the isoelectric point.

Solubility in Organic Solvents

Based on general principles of solubility, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in non-polar solvents is likely to be limited.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method, as recommended by organizations like the World Health Organization[2].

Objective: To determine the equilibrium solubility of the compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, pH buffers, methanol, ethanol, acetonitrile)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and centrifuge to remove any remaining solid particles.

  • Dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC.

  • Perform the experiment in triplicate for each solvent.

The workflow for this experimental protocol is visualized in the following diagram.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Cap vials A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and centrifuge supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The potential degradation pathways for this compound include hydrolysis, oxidation, photolysis, and thermolysis.

Potential Degradation Pathways
  • Hydrolysis: The ether linkage could potentially be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally a stable linkage. The primary degradation under hydrolytic stress is more likely to involve other reactions if the molecule is susceptible.

  • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative. The aromatic ring could also be subject to oxidative degradation.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a possible degradation pathway[3][4].

Experimental Protocols for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis Purified water at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[5]
Thermal Stress Solid compound at 80°C for 48 hours

The logical workflow for conducting forced degradation studies is depicted below.

Forced_Degradation_Workflow Start Prepare solutions of This compound Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Neutral Neutral Hydrolysis Stress->Neutral Oxidation Oxidation Stress->Oxidation Photo Photolysis Stress->Photo Thermal Thermal Stress->Thermal Analyze Analyze samples by a stability-indicating HPLC method Acid->Analyze Base->Analyze Neutral->Analyze Oxidation->Analyze Photo->Analyze Thermal->Analyze Identify Identify and characterize degradation products Analyze->Identify

Caption: Logical Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from any degradation products and impurities.

General HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Column Temperature: Controlled at a constant temperature (e.g., 30 °C).

Conclusion

This technical guide outlines the critical aspects of determining the solubility and stability of this compound. While specific experimental data is scarce, the provided methodologies and theoretical considerations offer a robust framework for researchers and drug development professionals. The experimental protocols for solubility determination and forced degradation studies, along with the guidance on developing a stability-indicating HPLC method, will enable the generation of the necessary data to support process development, formulation, and regulatory filings. The hydrochloride salt is recommended for applications requiring higher aqueous solubility and enhanced stability. Further experimental investigation is crucial to fully characterize this important pharmaceutical intermediate.

References

Antiprotozoal Potential of Novel Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protozoan infections, such as leishmaniasis, trypanosomiasis (including Chagas disease and African sleeping sickness), and malaria, continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The challenges of drug resistance to existing therapies and the toxicity of current medications necessitate the urgent discovery and development of new, effective, and safe antiprotozoal agents. Benzoic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities and potential for synthetic modification. This technical guide provides an in-depth overview of the current research on the antiprotozoal potential of novel benzoic acid derivatives, focusing on quantitative activity data, experimental methodologies, and proposed mechanisms of action.

Quantitative Antiprotozoal Activity

Recent studies have identified several benzoic acid derivatives with significant in vitro activity against a range of protozoan parasites. The data below summarizes the half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50) of these compounds against various species of Leishmania, Trypanosoma, and Plasmodium.

Table 1: Antileishmanial and Trypanocidal Activity of Benzoic Acid Derivatives from Piper Species

A study of benzoic acid derivatives isolated from Piper glabratum and P. acutifolium demonstrated notable activity against Leishmania spp. and Trypanosoma cruzi[1].

Compound NameParasite StrainActivity (IC50) µg/mL
Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate (7)Leishmania amazonensis13.8
Leishmania braziliensis18.5
Leishmania donovani17.2
Trypanosoma cruzi18.5
Methyl 3,4-dihydroxy-5-(2-hydroxy-3-methylbutenyl)benzoate (1)Trypanosoma cruzi16.4
Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoate (3)Trypanosoma cruzi15.6

Data sourced from Valente et al.[1]

Table 2: Trypanocidal Activity of Synthetic para-Aminobenzoic Acid Derivatives

A series of synthetic benzoic acid derivatives were evaluated for their activity against two strains of Trypanosoma cruzi, demonstrating potency greater than the current drugs, nifurtimox and benznidazole[2].

Compound IDParasite StrainActivity (LC50) µMReference Drug (LC50) µM
14 NINOA<0.15Nifurtimox: 0.29
INC-5<0.22Benznidazole: 0.62
18 NINOA<0.15Nifurtimox: 0.29
INC-5<0.22Benznidazole: 0.62
19 NINOA<0.15Nifurtimox: 0.29
INC-5<0.22Benznidazole: 0.62

Data sourced from Rivera et al.[2]

Proposed Mechanisms of Action

The antiprotozoal effects of benzoic acid derivatives are believed to occur through multiple mechanisms. These range from general antimicrobial actions to specific enzyme inhibition.

2.1. Disruption of Intracellular pH

A widely recognized antimicrobial mechanism of benzoic acid involves the disruption of the internal pH of the microorganism.[3] The un-dissociated, more lipophilic form of the acid can penetrate the parasite's cell membrane. Inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton (H+) and acidifying the cytoplasm. This acidification can interfere with essential metabolic processes and enzyme functions, ultimately inhibiting growth and survival.[3]

G ext External Environment (Acidic) acid C₆H₅COOH (Undissociated) memb Parasite Cell Membrane intra Parasite Cytoplasm (Neutral pH) ion C₆H₅COO⁻ + H⁺ (Dissociated) memb->ion Dissociates acid->memb Penetrates Membrane acidification Cytoplasmic Acidification ion->acidification H⁺ Accumulation inhibit Inhibition of Metabolic Enzymes & Growth acidification->inhibit

Caption: General antimicrobial mechanism of benzoic acid.

2.2. Inhibition of Trypanosoma cruzi trans-Sialidase (TcTS)

A more specific mechanism has been identified for certain benzoic acid derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds act as inhibitors of the enzyme trans-sialidase (TcTS)[2][4]. This enzyme is crucial for the parasite's survival, as it scavenges sialic acid from the host's cells and transfers it to the parasite's surface, a process that helps the parasite evade the host immune system[5]. By blocking the active site of TcTS, these inhibitors prevent this critical process, leading to parasite death. Several studies have focused on designing benzoic acid derivatives that can effectively bind to the TcTS active site[2][4][6][7].

cluster_0 Normal TcTS Function cluster_1 Inhibition by Benzoic Acid Derivative HostCell Host Glycoconjugate (with Sialic Acid) TcTS_active TcTS Enzyme HostCell->TcTS_active Sialic Acid Donor ParasiteSurface Parasite Surface Mucin TcTS_active->ParasiteSurface Sialic Acid Transfer SialylatedParasite Sialylated Parasite (Immune Evasion) ParasiteSurface->SialylatedParasite Leads to Inhibitor Benzoic Acid Derivative TcTS_blocked Blocked TcTS Enzyme Inhibitor->TcTS_blocked Binds to Active Site NoEvasion No Immune Evasion (Parasite Vulnerable) TcTS_blocked->NoEvasion Prevents Sialylation

Caption: Inhibition of T. cruzi trans-sialidase by benzoic acid derivatives.

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiprotozoal efficacy of novel compounds. The following is a generalized protocol synthesized from common methodologies for evaluating activity against parasites like Trypanosoma, Leishmania, and Plasmodium.

3.1. General Workflow for In Vitro Antiprotozoal Assay

The process involves culturing the parasites, exposing them to various concentrations of the test compounds, and then assessing parasite viability to determine the IC50 or LC50 value.

G start Start culture 1. Parasite Culturing (e.g., T. cruzi epimastigotes, L. donovani promastigotes) start->culture prepare 2. Compound Preparation (Serial dilutions of benzoic acid derivatives) culture->prepare plate 3. Assay Plating (Add parasites and compounds to 96-well plates) prepare->plate incubate 4. Incubation (e.g., 48-72 hours at optimal temperature and atmosphere) plate->incubate viability 5. Viability Assessment (e.g., Resazurin assay, [3H]-hypoxanthine incorporation, or microscopic counting) incubate->viability analyze 6. Data Analysis (Calculate % inhibition vs. concentration) viability->analyze end Determine IC50/LC50 Value analyze->end

Caption: Generalized workflow for in vitro antiprotozoal drug screening.

3.2. Detailed Methodologies

A. Parasite Culture:

  • Trypanosoma cruzi (Epimastigotes): Cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Leishmania donovani (Promastigotes): Cultured in M199 medium supplemented with 10% FBS at 26°C.

  • Plasmodium falciparum (Asexual stage): Maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C[8][9].

B. In Vitro Antiprotozoal Assay:

  • Parasites are harvested during their logarithmic growth phase.

  • The parasite suspension is adjusted to a specific density (e.g., 1 x 10^6 parasites/mL).

  • The test compounds are serially diluted in the appropriate culture medium in a 96-well microtiter plate.

  • The parasite suspension is added to each well containing the test compounds. Control wells containing untreated parasites (negative control) and parasites treated with a reference drug (e.g., benznidazole, amphotericin B) are included[8].

  • Plates are incubated for 48 to 72 hours under the specific conditions required for the parasite.

C. Viability Assessment:

  • Resazurin-based Assay (for Trypanosoma and Leishmania): After incubation, a resazurin solution is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. Fluorescence is measured using a plate reader.

  • [3H]-Hypoxanthine Incorporation Assay (for P. falciparum): This method measures the incorporation of radioactive hypoxanthine into the parasite's nucleic acids during replication. After incubation with the test compounds, [3H]-hypoxanthine is added, and the plates are incubated for another 24 hours. Cells are then harvested, and radioactivity is measured using a scintillation counter[8].

D. Cytotoxicity Assay:

  • To determine the selectivity of the compounds, a cytotoxicity assay is run in parallel using a mammalian cell line, such as L6 rat skeletal myoblasts[8]. The procedure is similar to the antiprotozoal assay, and cell viability is often measured using the resazurin method. The 50% cytotoxic concentration (CC50) is determined.

  • The Selectivity Index (SI) is then calculated as: SI = CC50 (mammalian cells) / IC50 (parasite) . A higher SI value indicates greater selectivity for the parasite over host cells.

Conclusion and Future Perspectives

Benzoic acid derivatives represent a versatile and promising class of compounds in the search for new antiprotozoal therapies. Studies have demonstrated their potent in vitro activity against several clinically relevant protozoan parasites. The identified mechanisms of action, including non-specific pH disruption and specific inhibition of key parasitic enzymes like trans-sialidase, provide a solid foundation for rational drug design.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the benzoic acid scaffold for improved potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the most promising compounds in animal models of infection.

  • Mechanism of Action Elucidation: To identify other potential molecular targets and better understand pathways of resistance.

The continued exploration of this chemical space holds significant potential for delivering the next generation of antiprotozoal drugs.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Itopride Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of key intermediates in the synthesis of Itopride, a prokinetic agent used in the treatment of gastrointestinal motility disorders. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating essential data, outlining detailed experimental methodologies, and visualizing critical pathways and workflows.

Key Intermediates in Itopride Synthesis

The synthesis of Itopride involves several key chemical intermediates. Understanding the physicochemical properties of these compounds is crucial for process optimization, impurity profiling, and ensuring the quality and stability of the final active pharmaceutical ingredient (API). The primary intermediates discussed in this guide are:

  • 3,4-Dimethoxybenzoic acid: A substituted benzoic acid that forms the core benzamide structure of Itopride.

  • 4-[2-(Dimethylamino)ethoxy]benzaldehyde: A key aldehyde intermediate containing the dimethylaminoethoxy side chain.

  • 4-[2-(Dimethylamino)ethoxy]benzylamine: The amine intermediate that reacts with the benzoyl derivative.

  • N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide: A pivotal intermediate in certain synthetic routes.

Physicochemical Data of Itopride Intermediates

The following tables summarize the available quantitative data for the key intermediates of Itopride.

Table 1: General Physicochemical Properties

Intermediate NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
3,4-Dimethoxybenzoic acid93-07-2C₉H₁₀O₄182.17White to slightly yellow crystalline powder
4-[2-(Dimethylamino)ethoxy]benzaldehyde15182-92-0C₁₁H₁₅NO₂193.24-
4-[2-(Dimethylamino)ethoxy]benzylamine20059-73-8C₁₁H₁₈N₂O194.27Colorless oil
N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide943518-63-6C₁₆H₁₇NO₄287.31White Powder[1]

Table 2: Thermal and Solubility Properties

Intermediate NameMelting Point (°C)Boiling Point (°C)SolubilitypKa
3,4-Dimethoxybenzoic acid179-182[2]-Slightly soluble in water; soluble in ethanol, chloroform, and methanol.[3]4.35±0.10 (Predicted)[4]
4-[2-(Dimethylamino)ethoxy]benzaldehyde-142-144 @ 0.533 kPa[5]--
4-[2-(Dimethylamino)ethoxy]benzylamine-120-123 @ 0.3 Torr[4]Soluble in Chloroform (Slightly), Methanol (Slightly).[2]9.29±0.10 (Predicted)[2][6]
N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide----

Table 3: Spectroscopic Data

Intermediate Name¹H NMR¹³C NMRIR (cm⁻¹)Mass Spectrometry (m/z)
3,4-Dimethoxybenzoic acidδ 7.39 (s, 2H), 3.96 (s, 6H) in CDCl₃---
4-[2-(Dimethylamino)ethoxy]benzaldehyde----
4-[2-(Dimethylamino)ethoxy]benzylamine(CDCl₃): δ 2.28 (s, 6H, N(CH₃)₂), 3.58 (t, 2H, OCH₂), 7.25–7.35 (m, 4H, aromatic H)[4]Signals at δ 45.2 (N(CH₃)₂), 69.8 (OCH₂), and 127–135 (aromatic carbons)[4]3350 (N-H stretch), 1605 (C=C aromatic), 1100 (C-O-C ether)[4]ESI+: 195.1 [M+H]⁺, fragmented ions at 178.1 (loss of NH₂) and 121.0 (benzyl moiety)[4]
N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide----

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of pharmaceutical intermediates.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which a solid sample melts.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[7] Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[7]

  • Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.[7]

  • Replicate Analysis: Conduct the measurement at least twice with fresh samples to ensure reproducibility.[7]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus: Stoppered flasks, orbital shaker with temperature control, analytical balance, filtration or centrifugation equipment, and a suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a flask containing the desired solvent.[9] The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[10] Allow the mixture to equilibrate for a predetermined time (e.g., 24-48 hours), which should be sufficient to reach a steady-state concentration.[10][11]

  • Sample Withdrawal and Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Withdraw an aliquot of the supernatant. Separate the solid from the liquid phase by filtration (using a filter that does not adsorb the solute) or centrifugation.[12]

  • Analysis: Dilute the clear solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical method.[12]

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[13]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[6]

  • Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.5-0.6 mL.[14]

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent. Standard acquisition parameters are set for ¹H and ¹³C nuclei, and the spectra are recorded.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum to identify functional groups present in the molecule.

Apparatus: FTIR spectrometer with an ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[15] For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[16]

  • Spectrum Acquisition: Collect the IR spectrum of the sample. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, where absorption occurs at specific frequencies.[16]

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS) (Electrospray Ionization - ESI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus: Mass spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar range) in a suitable volatile solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).[17][18]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.[18]

  • Ionization: A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.[19] The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.[19]

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular weight is typically determined from the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) peak.

Mandatory Visualizations

Itopride's Dual Mechanism of Action

Itopride enhances gastrointestinal motility through a dual mechanism: antagonism of dopamine D₂ receptors and inhibition of acetylcholinesterase (AChE).

Itopride_Mechanism Itopride Itopride D2_Receptor Dopamine D₂ Receptor (Presynaptic) Itopride->D2_Receptor Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_Release_Inhibition Inhibition of Acetylcholine (ACh) Release Itopride->ACh_Release_Inhibition Blocks Suppression Increased_ACh Increased ACh in Synapse D2_Receptor->ACh_Release_Inhibition Leads to ACh_Breakdown ACh Breakdown AChE->ACh_Breakdown Catalyzes Dopamine Dopamine Dopamine->D2_Receptor Activates ACh Acetylcholine (ACh) ACh_Release_Inhibition->ACh Suppresses ACh_Neuron Cholinergic Neuron ACh_Neuron->ACh Releases ACh->ACh_Breakdown GI_Motility Increased GI Motility (Prokinetic Effect) Increased_ACh->GI_Motility Promotes

Itopride's dual mechanism of action.
General Workflow for Physicochemical Characterization

This diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical intermediate.

Characterization_Workflow Start Start: Intermediate Synthesis Purification Purification (e.g., Crystallization, Chromatography) Start->Purification Purity_Analysis Purity Analysis (e.g., HPLC, GC) Purification->Purity_Analysis Decision Purity ≥ 99%? Purity_Analysis->Decision Decision->Purification No Characterization Physicochemical Characterization Decision->Characterization Yes Melting_Point Melting Point Characterization->Melting_Point Solubility Solubility Studies Characterization->Solubility pKa pKa Determination Characterization->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy Data_Compilation Data Compilation and Reporting Melting_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation Spectroscopy->Data_Compilation End End Data_Compilation->End

References

An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminobenzoic acid esters represent a significant class of compounds in pharmacology, primarily recognized for their application as local anesthetics.[1][2] Structurally derived from para-aminobenzoic acid (PABA), these molecules are characterized by an aromatic head, an intermediate ester linkage, and a terminal amino group.[3][4] This core structure is fundamental to their pharmacological activity and has been a cornerstone in the development of anesthetic drugs since the synthesis of procaine in 1904.[3] Beyond local anesthesia, the PABA scaffold is a versatile building block in medicinal chemistry, leading to drugs with a wide array of therapeutic applications, including antibacterial and antiarrhythmic agents.[2][5] This guide provides a comprehensive technical overview of the pharmacology of aminobenzoic acid esters, focusing on their mechanism of action, structure-activity relationships, pharmacokinetics, and the experimental protocols used for their synthesis and evaluation.

Mechanism of Action: Local Anesthesia

The primary pharmacological effect of aminobenzoic acid esters is the reversible blockade of nerve impulse conduction, resulting in a temporary loss of sensation in a localized area.[1][3] This action is achieved by specifically targeting voltage-gated sodium channels within the neuronal membrane.[6]

Local anesthetics exist in equilibrium between an uncharged (lipophilic) base and a charged (hydrophilic) cation. The uncharged form allows the molecule to penetrate the lipid-rich nerve cell membrane. Once inside the axoplasm, the molecule re-equilibrates, and the charged cationic form binds to a specific receptor site within the pore of the voltage-gated sodium channel.[6] This binding action locks the channel in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential.[3][6] By halting the nerve impulse, the sensation of pain is effectively blocked.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) Ester_Uncharged_Ext Ester (Base Form) Ester_Charged_Ext Ester (Cationic Form) Ester_Uncharged_Ext->Ester_Charged_Ext Equilibrium Ester_Uncharged_Int Ester (Base Form) Ester_Uncharged_Ext->Ester_Uncharged_Int Membrane Penetration Na_Channel_Open Na+ Channel (Open) Na_Channel_Blocked Na+ Channel (Blocked/Inactivated) Na_Channel_Open->Na_Channel_Blocked Inactivation Na_Influx Action Potential Propagation Na_Channel_Open->Na_Influx Na+ Influx No_Influx No Action Potential Na_Channel_Blocked->No_Influx Blocks Na+ Influx Na_Channel_Resting Na+ Channel (Resting) Na_Channel_Resting->Na_Channel_Open Depolarization Ester_Charged_Int Ester (Cationic Form) Ester_Uncharged_Int->Ester_Charged_Int Equilibrium Ester_Charged_Int->Na_Channel_Blocked Binds to Receptor Site

Caption: Signaling pathway of local anesthesia by aminobenzoic acid esters.

Structure-Activity Relationships (SAR)

The anesthetic potency, onset, and duration of action of aminobenzoic acid esters are dictated by their molecular structure, which can be divided into three parts.[3]

  • Lipophilic Group: This is typically the p-aminobenzoic acid aromatic ring. The lipophilicity of this group is crucial for the molecule's ability to penetrate the nerve membrane. Increasing the size of alkyl groups on the ring or the amino nitrogen generally enhances lipid solubility and, consequently, the anesthetic potency and duration of action.

  • Intermediate Chain: The ester linkage connects the lipophilic and hydrophilic parts. The length and nature of this chain influence the molecule's potency, toxicity, and metabolism rate.

  • Hydrophilic Group: This is a tertiary or secondary amine that exists in equilibrium between its charged (cationic) and uncharged (base) forms. The pKa of this amine determines the proportion of charged and uncharged molecules at physiological pH, which affects the onset of action. Anesthetics with a pKa closer to the physiological pH (7.4) tend to have a more rapid onset.[7]

Modifications to these components have led to the development of various agents with distinct clinical profiles. For instance, the addition of a butyl group to the amino nitrogen of procaine results in tetracaine, a more potent and longer-acting anesthetic.[3]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of aminobenzoic acid esters are critical to their clinical use and safety profile.

  • Absorption: The rate of systemic absorption depends on the site of administration, the dose, and the presence of vasoconstrictors like epinephrine.[8] Administration in highly vascular areas (e.g., intercostal blocks) leads to faster absorption compared to less vascularized tissues (e.g., subcutaneous).[8]

  • Distribution: Once absorbed into the bloodstream, these drugs are distributed throughout the body. Their duration of action is partly determined by protein binding in the plasma; however, ester anesthetics generally exhibit lower protein binding compared to their amide counterparts.[8]

  • Metabolism: A defining characteristic of this class is their rapid metabolism via hydrolysis by plasma cholinesterases (pseudocholinesterases).[4][8] This enzymatic cleavage breaks the ester bond, yielding para-aminobenzoic acid (PABA) and an alcohol metabolite (e.g., diethylaminoethanol for procaine). This rapid breakdown results in a short plasma half-life and limits the risk of systemic toxicity.[7] However, the PABA metabolite is responsible for allergic reactions in susceptible individuals.[4][8] Patients with a deficiency in pseudocholinesterase are at higher risk for toxicity due to prolonged drug action.

  • Excretion: The water-soluble metabolites, primarily PABA and its conjugates, are excreted by the kidneys.

Pharmacokinetics cluster_process Metabolic Pathway cluster_outcomes Clinical Outcomes Ester Aminobenzoic Acid Ester (e.g., Procaine) Hydrolysis Hydrolysis Reaction Ester->Hydrolysis PABA Para-aminobenzoic Acid (PABA) Hydrolysis->PABA Alcohol Alcohol Metabolite (e.g., DEAE) Hydrolysis->Alcohol Allergy Potential Allergic Reaction PABA->Allergy Excretion Renal Excretion PABA->Excretion Alcohol->Excretion Enzyme Plasma Cholinesterase Enzyme->Hydrolysis Catalyzes

Caption: Metabolic pathway of aminobenzoic acid esters in the plasma.

Quantitative Pharmacological Data

The table below summarizes key quantitative data for common aminobenzoic acid ester local anesthetics, highlighting the differences in their physicochemical and pharmacokinetic properties.

CompoundpKaOnset of ActionDuration of ActionPlasma Half-lifeRelative PotencySystemic Toxicity
Procaine 8.9[7]Slow[7]Short (15-30 min)[7]~20 seconds[7]1Low[7]
Chloroprocaine 8.9[7]Rapid[7]Short (30-60 min)Very Short[7]1Very Low[7]
Tetracaine 8.5SlowLong (2-3 hours)~5 minutes16High
Benzocaine 3.5RapidShort (10-20 min)[9]N/A (Topical)N/A (Topical)Low (Topical)

Note: Data is compiled from various sources and may vary based on experimental conditions and formulation. Duration can be extended with the addition of vasoconstrictors.

Experimental Protocols

Synthesis: Fischer Esterification of Benzocaine

Benzocaine (ethyl 4-aminobenzoate) is a commonly used topical anesthetic that can be readily synthesized in the laboratory via the Fischer esterification of p-aminobenzoic acid (PABA).[10] This acid-catalyzed reaction is reversible.[10]

Methodology:

  • Dissolution: Dissolve p-aminobenzoic acid (1.2 g) in absolute ethanol (12.0 mL) in a round-bottom flask.[10]

  • Acidification: Slowly add concentrated sulfuric acid (1.0 mL) as a catalyst. The sulfuric acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. A precipitate may form.[10]

  • Reflux: Attach a reflux condenser and heat the mixture gently for 60-75 minutes. During reflux, the solid should dissolve as it reacts to form the ester.[10]

  • Cooling & Precipitation: After reflux, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice water (30 mL).[10]

  • Neutralization: Slowly add a 10% sodium carbonate (Na₂CO₃) solution while stirring until the acid is neutralized (pH ≈ 8). This step deprotonates the amino group of the newly formed benzocaine, causing the water-insoluble free base to precipitate out of the solution.[10]

  • Isolation: Collect the benzocaine precipitate by vacuum filtration and wash it with several portions of cold water to remove any remaining salts or impurities.[10]

  • Drying & Analysis: Dry the product to obtain the final mass and calculate the percent yield. The product's identity and purity can be confirmed using techniques like melting point determination and spectroscopy (IR, NMR).

Synthesis_Workflow PABA p-Aminobenzoic Acid + Ethanol H2SO4 Add conc. H₂SO₄ (Catalyst) PABA->H2SO4 Reflux Heat under Reflux (60-75 min) H2SO4->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Neutralize Neutralize with Na₂CO₃ (pH ≈ 8) Precipitate->Neutralize Filter Vacuum Filtration & Washing Neutralize->Filter Product Pure Benzocaine (Final Product) Filter->Product

References

Methodological & Application

Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is a two-step process commencing with a Williamson ether synthesis to form the intermediate 4-(2-(Dimethylamino)ethoxy)benzonitrile, followed by its hydrolysis to the final carboxylic acid product. This protocol offers detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and scalability in a research and development setting.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry and drug development. The presence of the benzoic acid moiety allows for further functionalization, while the dimethylaminoethoxy side chain can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). A reliable and well-documented synthetic route is crucial for the consistent production of this intermediate for preclinical and clinical studies. The following protocol details a robust and high-yielding synthesis of this compound.

Overall Reaction Scheme

Step 1: Williamson Ether Synthesis Step 2: Nitrile Hydrolysis

Experimental Protocols

Part 1: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzonitrile

This step involves the Williamson ether synthesis, where the hydroxyl group of 4-hydroxybenzonitrile is alkylated with 2-(dimethylamino)ethyl chloride in the presence of a base.

Materials:

  • 4-Hydroxybenzonitrile

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium Hydroxide (KOH)

  • Acetone

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzonitrile (1.0 eq) and acetone.

  • Stir the mixture until the 4-hydroxybenzonitrile is completely dissolved.

  • Add potassium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature for 10 minutes.

  • In a separate beaker, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq) in a minimal amount of water and then add it to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(2-(dimethylamino)ethoxy)benzonitrile as a crude product, which can be used in the next step without further purification. A high yield of approximately 97% is expected.[1]

Part 2: Synthesis of this compound

This step involves the hydrolysis of the nitrile group of 4-(2-(dimethylamino)ethoxy)benzonitrile to a carboxylic acid using a strong base.

Materials:

  • 4-(2-(Dimethylamino)ethoxy)benzonitrile (from Part 1)

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the crude 4-(2-(dimethylamino)ethoxy)benzonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Data Presentation

StepReactantMolar Equiv.Reagent/SolventReaction Time (h)Temperature (°C)Expected Yield (%)
14-Hydroxybenzonitrile1.02-(Dimethylamino)ethyl chloride HCl (1.5 eq), KOH (1.5 eq), Acetone8Reflux~97
24-(2-(Dimethylamino)ethoxy)benzonitrile1.010% aq. NaOH, conc. HCl12-24Reflux>80

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Hydrolysis A 4-Hydroxybenzonitrile C KOH / Acetone A->C B 2-(Dimethylamino)ethyl chloride HCl B->C D Reflux (8h) C->D E Work-up (Extraction) D->E F 4-(2-(Dimethylamino)ethoxy)benzonitrile E->F G 4-(2-(Dimethylamino)ethoxy)benzonitrile F->G Intermediate H 10% aq. NaOH G->H I Reflux (12-24h) H->I J Acidification (HCl) I->J K Filtration & Recrystallization J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Potassium hydroxide and sodium hydroxide are corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive and should be handled with extreme caution.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The two-step procedure, involving a Williamson ether synthesis followed by nitrile hydrolysis, is scalable and produces the desired product in high yield and purity. This application note serves as a valuable resource for researchers and scientists involved in the synthesis of pharmaceutical intermediates.

References

Application Notes and Protocols: Etherification of 4-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2-(dimethylamino)ethoxy)benzoic acid via the etherification of 4-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride. This reaction, a variation of the Williamson ether synthesis, is a crucial step in the production of various active pharmaceutical ingredients (APIs). The resulting compound is a key intermediate in the synthesis of Itopride, a gastroprokinetic agent used in the treatment of gastrointestinal motility disorders. These protocols offer a reproducible methodology for laboratory-scale synthesis, and the accompanying data and diagrams are intended to support research and development in medicinal chemistry and drug discovery.

Introduction

The etherification of phenols is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical industry to modify the structure and properties of molecules. The reaction between 4-hydroxybenzoic acid and 2-(dimethylamino)ethyl chloride yields this compound, a bifunctional molecule incorporating a carboxylic acid and a tertiary amine. This compound serves as a valuable building block in medicinal chemistry. Notably, it is a direct precursor to Itopride, a prokinetic agent that enhances gastrointestinal motility through a dual mechanism of dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1][2][3][4] The synthesis of this intermediate is therefore of significant interest to researchers and professionals involved in the development of gastrointestinal drugs and other therapeutic agents.

Data Presentation

The following table summarizes the quantitative data for the etherification of 4-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride based on established protocols.

ParameterValueReference
Reactants
4-hydroxybenzoic acid1.0 equivalent[5]
2-(dimethylamino)ethyl chloride1.2 - 1.8 equivalents[5]
Base (e.g., Potassium Hydroxide)1.5 equivalents[5]
Reaction Conditions
SolventAcetone[5]
TemperatureReflux[5]
Reaction Time8 hours[5]
Product
Product NameThis compound
Yield90 - 97%[5]

Experimental Protocols

Synthesis of this compound

This protocol details the Williamson ether synthesis for preparing this compound from 4-hydroxybenzoic acid and 2-(dimethylamino)ethyl chloride.

Materials:

  • 4-hydroxybenzoic acid

  • 2-(dimethylamino)ethyl chloride hydrochloride

  • Potassium hydroxide (KOH)

  • Acetone

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxybenzoic acid in acetone.

  • Base Addition: To the stirred solution, add 1.5 equivalents of potassium hydroxide.

  • Initial Reflux: Heat the mixture to reflux and maintain for 1 hour to ensure the complete formation of the phenoxide.

  • Alkylating Agent Addition: Slowly add a solution of 1.5 equivalents of 2-(dimethylamino)ethyl chloride in acetone to the refluxing mixture.

  • Reaction: Continue to reflux the reaction mixture for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain this compound. A patent describing a similar reaction starting from 4-hydroxybenzonitrile reported a yield of 97% after extraction and concentration.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 4-hydroxybenzoic acid in Acetone B Add Potassium Hydroxide A->B C Reflux for 1 hour B->C Formation of Phenoxide D Add 2-(dimethylamino)ethyl chloride C->D E Reflux for 8 hours D->E F Cool and Concentrate E->F G Extract with Dichloromethane F->G H Dry and Concentrate G->H I Purified Product H->I

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Itopride

The synthesized compound is a key intermediate for Itopride. The diagram below illustrates the mechanism of action of Itopride in enhancing gastrointestinal motility.

G cluster_0 Itopride's Dual Action cluster_1 Cholinergic Neuron cluster_2 Smooth Muscle Cell Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibits ACh_degradation ACh Degradation AChE->ACh_degradation Catalyzes ACh Acetylcholine (ACh) ACh_release->ACh Dopamine Dopamine Dopamine->D2R Binds to M3R Muscarinic M3 Receptor Contraction Increased GI Motility (Contraction) M3R->Contraction ACh->M3R Activates

Caption: Mechanism of action of Itopride.

Applications in Drug Development

This compound is a critical intermediate in the synthesis of Itopride hydrochloride, a prokinetic agent used for the treatment of functional dyspepsia and other gastrointestinal conditions.[3][7] The presence of both a carboxylic acid and a tertiary amine allows for further chemical modifications, making it a versatile scaffold for the development of new chemical entities. Research has also explored derivatives of this compound for other potential therapeutic applications, including their use as antimicrobial and anticancer agents.[5][8] Specifically, it has been investigated for its potential to inhibit Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer therapy.[5] The straightforward and high-yielding synthesis of this intermediate facilitates its accessibility for further research and development in various therapeutic areas.

References

Application Notes and Protocols: Preparation and Evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of 4-(2-(dimethylamino)ethoxy)benzohydrazide and its subsequent derivatization to form a series of N'-substituted benzohydrazide analogs. These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Research has demonstrated their efficacy as inhibitors of Entamoeba histolytica and as potential anticancer agents through the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4).[1][2] These notes offer a comprehensive guide for the preparation, characterization, and biological evaluation of this promising class of molecules.

Synthetic Protocols

The synthesis of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives is a multi-step process commencing with the esterification of p-hydroxybenzoic acid, followed by an etherification reaction to introduce the dimethylaminoethoxy moiety, and finally hydrazinolysis to yield the key benzohydrazide intermediate. This intermediate is then condensed with various aldehydes to produce the final hydrazone derivatives.

Protocol 1: Synthesis of Methyl 4-hydroxybenzoate

This protocol outlines the Fischer esterification of p-hydroxybenzoic acid.

Materials:

  • p-Hydroxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of p-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate as a white solid.

Protocol 2: Synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate

This protocol describes the etherification of methyl 4-hydroxybenzoate with 2-dimethylaminoethyl chloride.

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-Dimethylaminoethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of methyl 4-hydroxybenzoate (1 equivalent) in anhydrous acetone (10 volumes), add potassium carbonate (2.5 equivalents) and 2-dimethylaminoethyl chloride hydrochloride (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford methyl 4-(2-(dimethylamino)ethoxy)benzoate as a viscous oil or low melting solid.

Protocol 3: Synthesis of 4-(2-(dimethylamino)ethoxy)benzohydrazide

This protocol details the hydrazinolysis of the methyl ester to form the key benzohydrazide intermediate.

Materials:

  • Methyl 4-(2-(dimethylamino)ethoxy)benzoate

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve methyl 4-(2-(dimethylamino)ethoxy)benzoate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether or recrystallize from a suitable solvent (e.g., ethanol) to obtain 4-(2-(dimethylamino)ethoxy)benzohydrazide as a crystalline solid.

Protocol 4: General Procedure for the Synthesis of N'-substituted-4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives (Hydrazones)

This protocol describes the final condensation step to generate the diverse library of hydrazone derivatives.

Materials:

  • 4-(2-(dimethylamino)ethoxy)benzohydrazide

  • Substituted aldehydes (1 equivalent)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 4-(2-(dimethylamino)ethoxy)benzohydrazide (1 equivalent) in ethanol (10 volumes).

  • Add the respective substituted aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final N'-substituted-4-(2-(dimethylamino)ethoxy)benzohydrazide derivative.

Experimental Data

The following tables summarize the yields of representative synthesized compounds and their biological activities.

Table 1: Synthesis Yields of Representative Derivatives
Compound IDSubstituent on AldehydeYield (%)Melting Point (°C)
H2 2-chlorobenzylidene8595-100
H4 4-chlorobenzylidene84186-190
H6 4-nitrobenzylidene8296-100
H13 4-hydroxy-3-methoxybenzylidene76145-149
H21 4-(dimethylamino)benzylidene56215-219
H23 pyridin-2-ylmethylene5298-102
H28 3,4-dihydroxybenzylidene64191-195

Data compiled from supplementary information of Khan, N. S., et al. (2020).[3]

Table 2: In Vitro Anticancer Activity (IC₅₀, µM)[2]
Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)
H4 27.3945.24
H19 34.3761.50

Data from Khan, N. S., et al. (2020).[2]

Table 3: In Vitro Antiamoebic Activity (IC₅₀, µM)
CompoundEntamoeba histolytica
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide Most promising in series
Metronidazole (Standard)-

Qualitative data from Inam, A., et al. (2016). The compound N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide was identified as the most potent among the series.[1]

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Etherification cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Condensation A p-Hydroxybenzoic Acid B Methyl 4-hydroxybenzoate A->B MeOH, H₂SO₄ Reflux C Methyl 4-(2-(dimethylamino)ethoxy)benzoate B->C 2-Dimethylaminoethyl chloride HCl K₂CO₃, Acetone, Reflux D 4-(2-(dimethylamino)ethoxy)benzohydrazide C->D NH₂NH₂·H₂O EtOH, Reflux F N'-substituted-4-(2-(dimethylamino)ethoxy)benzohydrazide (Final Product) D->F E Substituted Aldehyde E->F EtOH, Acetic Acid (cat.) Reflux G cluster_pathway MARK4-Mediated Cancer Progression cluster_inhibitor Therapeutic Intervention MARK4 MARK4 Hippo_Kinase Hippo Kinase Cascade (MST1/2, LATS1/2) MARK4->Hippo_Kinase Inhibits MAPK_ERK MAPK/ERK Pathway MARK4->MAPK_ERK Activates YAP_TAZ YAP/TAZ Hippo_Kinase->YAP_TAZ Inhibits Proliferation Cell Proliferation & Migration YAP_TAZ->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis Inhibitor 4-(2-(dimethylamino)ethoxy) benzohydrazide Derivatives Inhibitor->MARK4 Inhibit

References

Application Notes and Protocols for the Reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile to 4-[2-(dimethylamino)ethoxy]benzylamine, a key intermediate in the synthesis of pharmaceuticals such as Itopride.[1][2] Two primary methods are outlined: catalytic hydrogenation and chemical reduction.

Method 1: Catalytic Hydrogenation

This method employs a catalyst, such as Raney Nickel, under hydrogen pressure to achieve the reduction of the nitrile group.

Experimental Protocol
  • Preparation of Starting Material: The synthesis of the starting material, 4-[2-(dimethylamino)ethoxy]benzonitrile, can be achieved by reacting 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.[3][4][5] In a typical procedure, 20 g of 4-hydroxybenzonitrile and 34.8 g of potassium hydroxide are refluxed in 200 mL of acetone for 1 hour.[3][5] Subsequently, 36.3 g of 2-(dimethylamino)ethyl chloride is added, and the mixture is refluxed for an additional 8 hours.[3][5] The product is then extracted with dichloromethane to yield 4-[2-(dimethylamino)ethoxy]benzonitrile.[3][5]

  • Hydrogenation Reaction: The reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile is carried out using a Raney Nickel catalyst.[1] The reaction is typically conducted at 80°C under a hydrogen pressure of 65 bar.[1] This method has been reported to afford the desired amine in a 90% yield.[1]

  • Work-up and Isolation: Following the completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved through distillation or chromatography if necessary.

Quantitative Data
ParameterValueReference
Starting Material4-[2-(dimethylamino)ethoxy]benzonitrile[1]
CatalystRaney Nickel[1]
Temperature80°C[1]
Hydrogen Pressure65 bar[1]
Yield90%[1]

Experimental Workflow

cluster_start Starting Material Preparation cluster_reduction Catalytic Hydrogenation 4_hydroxybenzonitrile 4-Hydroxybenzonitrile reflux1 Reflux (1h) 4_hydroxybenzonitrile->reflux1 + reagents_start KOH, Acetone reagents_start->reflux1 intermediate_phenoxide Potassium 4-cyanophenoxide reflux1->intermediate_phenoxide reflux2 Reflux (8h) intermediate_phenoxide->reflux2 + 2_dmec 2-(dimethylamino)ethyl chloride 2_dmec->reflux2 product_nitrile 4-[2-(dimethylamino)ethoxy]benzonitrile reflux2->product_nitrile nitrile 4-[2-(dimethylamino)ethoxy]benzonitrile hydrogenation Hydrogenation (80°C, 65 bar) nitrile->hydrogenation reagents_reduction Raney Ni, H₂ reagents_reduction->hydrogenation product_amine 4-[2-(dimethylamino)ethoxy]benzylamine hydrogenation->product_amine

Workflow for Catalytic Hydrogenation

Method 2: Chemical Reduction with Sodium Borohydride

This approach utilizes sodium borohydride in the presence of a copper(II) sulfate catalyst as a milder and lower-pressure alternative to catalytic hydrogenation.[1][6]

Experimental Protocol
  • Reaction Setup: Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 mL of ethanol.[5][6][7] To this solution, add 0.23 g (0.92 mmol) of copper(II) sulfate pentahydrate.[5][6][7]

  • Addition of Reducing Agent: Slowly add 1.74 g (45.94 mmol) of sodium borohydride to the reaction mixture.[5][6][7] An exothermic reaction may occur, so controlled addition is crucial.

  • Reaction Conditions: The reaction mixture is then refluxed and stirred for 20 hours.[5][6][7]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, the product is extracted with ethyl acetate.[6] The organic layer is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed by decompression and concentration to yield the desired product.[5][6][7] This procedure has been reported to yield 1.63 g (80% yield) of 4-[2-(dimethylamino)ethoxy]benzylamine.[5][6][7]

Quantitative Data
ParameterValueReference
Starting Material2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile[5][6][7]
Solvent30 mL of ethanol[5][6][7]
Catalyst0.23 g (0.92 mmol) of copper(II) sulfate pentahydrate[5][6][7]
Reducing Agent1.74 g (45.94 mmol) of sodium borohydride[5][6][7]
Reaction Time20 hours[5][6][7]
Yield1.63 g (80%)[5][6][7]

Experimental Workflow

cluster_reduction Chemical Reduction cluster_workup Work-up nitrile 4-[2-(dimethylamino)ethoxy]benzonitrile reflux Reflux (20h) nitrile->reflux reagents_reduction NaBH₄, CuSO₄·5H₂O, Ethanol reagents_reduction->reflux product_amine 4-[2-(dimethylamino)ethoxy]benzylamine reflux->product_amine extraction Extraction with Ethyl Acetate drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration final_product Purified Product concentration->final_product start 4-Hydroxybenzonitrile etherification Etherification start->etherification intermediate 4-[2-(dimethylamino)ethoxy]benzonitrile etherification->intermediate reduction Reduction intermediate->reduction product 4-[2-(dimethylamino)ethoxy]benzylamine reduction->product

References

Data Presentation: Comparative Efficacy and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative data from in vitro screenings are crucial for identifying promising lead compounds. The half-maximal inhibitory concentration (IC50) is a key metric for antiamoebic efficacy, while cytotoxicity assays against mammalian cell lines help assess the therapeutic window.

Table 1: In Vitro Antiamoebic Activity of Novel Heterocyclic Compounds against E. histolytica

Compound ClassRepresentative CompoundModificationIC50 (µM) vs. E. histolytica (HM1:IMSS)Reference
Standard Drug Metronidazole-1.80
0.56
Metronidazole-Thiosemicarbazone Analogs Compound 4 N-4-acetylpiperazine substituent0.56
Compound 1 N-morpholine substituent0.69
Compound 2 N-piperidine substituent0.71
Compound 3 N-pyrrolidine substituent0.72
Bisdioxazole Derivatives Compound 10 4-Fluorophenyl substituent1.01
Compound 7 4-Nitrophenyl substituent1.05
Compound 3 4-Chlorophenyl substituent1.22
Compound 4 4-Bromophenyl substituent1.41
Metronidazole-Thiazolidinone Analogs MFA18 & MFA27Thiazolidinone conjugatesMore potent than Metronidazole

Note: Lower IC50 values indicate higher potency.

Table 2: Cytotoxicity of Selected Bisdioxazole Derivatives

CompoundConcentration (µg/ml)Cell Viability (%) on H9c2 Cardiac MyoblastsReference
3 12.596.2
4 12.583.5
7 12.582.0
10 12.589.0

Note: Higher cell viability indicates lower cytotoxicity.

Key Experimental Workflows and Pathways

Visualizing workflows and biological pathways is essential for understanding the drug development process and mechanism of action.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_lead Lead Optimization Metronidazole Metronidazole IntermediateA Intermediate Aldehyde Metronidazole->IntermediateA NaOCH3, DMSO Aldehyde Terephthaldialdehyde -monodiethylacetal Aldehyde->IntermediateA FinalCompound Metronidazole-Thiosemicarbazone Analogue IntermediateA->FinalCompound Reflux, Ethanol Thiosemicarbazide N-Substituted Thiosemicarbazide Thiosemicarbazide->FinalCompound InVitro In Vitro Antiamoebic Assay (E. histolytica) FinalCompound->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT on H9c2 cells) FinalCompound->Cytotoxicity Data IC50 & CC50 Determination InVitro->Data Cytotoxicity->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Promising Lead Compound SAR->Lead InVivo In Vivo Animal Model (e.g., Hamster Liver Abscess) Lead->InVivo

Caption: Workflow for Synthesis and Screening of Novel Antiamoebic Agents.

G Prodrug Metronidazole (Prodrug) Penetration Cell Penetration Prodrug->Penetration Activation Reductive Activation (by Ferredoxin-like proteins) Penetration->Activation Radical Nitro Radical Anion (Reactive Intermediate) Activation->Radical Target Target Molecules (DNA, Proteins) Radical->Target Damage Oxidative Damage & Disruption of DNA Helix Target->Damage Death Cell Death Damage->Death

Caption: Mechanism of Action for Nitroimidazole-based Antiamoebic Drugs.

Experimental Protocols

Protocol 1: General Synthesis of Metronidazole Thiosemicarbazone Analogs

This protocol is adapted from the synthesis of metronidazole thiosemicarbazone analogues, which have shown potent antiamoebic activity.

Objective: To synthesize N-substituted thiosemicarbazone derivatives of metronidazole.

Materials:

  • Metronidazole

  • Terephthaldialdehyde-monodiethylacetal

  • Sodium methoxide (NaOCH3)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric acid (HCl)

  • N-substituted thiosemicarbazides (e.g., 4-morpholinethiocarbohydrazide)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of Intermediate Aldehyde:

    • Dissolve metronidazole (12 mmol) and terephthaldialdehyde-monodiethylacetal (16 mmol) in DMSO (6 ml).

    • To this stirred solution, rapidly add a solution of sodium methoxide (12.8 mmol) in methanol at room temperature.

    • Continue stirring to form the reaction intermediate A.

    • To deprotect the aldehyde group, dissolve the intermediate (7.4 mmol) in THF (12.5 ml) with stirring and warm to 50 °C.

    • Add water (0.25 ml) and concentrated HCl (0.1 ml) and continue stirring at 50 °C for 1 hour.

    • Collect the resulting yellow crystalline solid by filtration to yield 2-(4-carboxaldehyde-styryl)-1-(β-hydroxy ethyl)-5-nitroimidazole.

  • Synthesis of Final Thiosemicarbazone Compound:

    • Dissolve the intermediate aldehyde (0.5 mmol) in warm ethanol.

    • Add a solution of the desired N-substituted thiosemicarbazide (0.5 mmol) in ethanol.

    • Add 2-3 drops of concentrated HCl as a catalyst.

    • Reflux the reaction mixture for 12-13 hours.

    • Allow the mixture to stand overnight at room temperature.

    • The precipitated solid is filtered, washed with cold ethanol, and dried to yield the final product.

    • Characterize the final compound using spectroscopic methods (NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Antiamoebic Activity Assay (Microdilution Method)

This protocol describes the evaluation of synthesized compounds against the HM1:IMSS strain of E. histolytica.

Objective: To determine the IC50 value of a test compound against E. histolytica trophozoites.

Materials:

  • E. histolytica trophozoites (HM1:IMSS strain)

  • TYI-S-33 growth medium

  • 96-well microtiter plates

  • Test compounds and Metronidazole (reference drug)

  • DMSO (for dissolving compounds)

  • Nitrogen gas supply

  • Methanol

  • 0.5% Aqueous Eosin stain

  • 0.1 N Sodium hydroxide (NaOH)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Trophozoites:

    • Culture E. histolytica trophozoites in TYI-S-33 growth medium at 37 °C.

    • Harvest log-phase trophozoites and adjust the concentration to an appropriate density (e.g., 2 x 10^4 cells/ml).

  • Plate Preparation:

    • Dissolve test compounds and metronidazole in DMSO to prepare stock solutions (e.g., 1 mg/ml).

    • Perform two-fold serial dilutions of the compounds directly in the 96-well plates using the culture medium. Include wells for a negative control (medium + DMSO) and a positive control (metronidazole).

  • Incubation:

    • Add the trophozoite cell suspension to each well.

    • Seal the plates and place them in a modular incubation chamber.

    • Gas the chamber with nitrogen for 10 minutes to create an anaerobic environment.

    • Incubate at 37 °C for 72 hours.

  • Quantification of Amoebic Growth:

    • After incubation, carefully remove the medium.

    • Wash the amoebae once with a 0.9% sodium chloride solution.

    • Dry the plate at room temperature.

    • Fix the amoebae with methanol.

    • Stain the fixed cells with 0.5% aqueous eosin for 15 minutes.

    • Wash the plate to remove excess stain and add 0.1 N NaOH to each well to solubilize the stain taken up by the cells.

    • Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value (the concentration that inhibits 50% of amoebic growth) by plotting a dose-response curve.

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the toxicity of the synthesized compounds against a mammalian cell line, such as H9c2 cardiac myoblasts.

Objective: To determine the effect of a test compound on the viability of mammalian cells.

Materials:

  • H9c2 cardiac myoblast cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture H9c2 cells in DMEM with 10% FBS.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of the test compounds in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity if available.

    • Incubate the plate for 24-48 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, add 20 µl of the MTT stock solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µl of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds and serve as key building blocks in synthetic organic chemistry. Accurate structural confirmation and purity assessment are critical following synthesis. This document provides detailed application notes and experimental protocols for the characterization of synthesized benzoic acid derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes typical quantitative data, step-by-step procedures for sample preparation and analysis, and graphical representations of analytical workflows and conceptual pathways to aid in research and development.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. It is indispensable for confirming the identity and purity of synthesized benzoic acid derivatives by analyzing the chemical environment of ¹H (proton) and ¹³C nuclei.

Data Presentation: Characteristic NMR Chemical Shifts

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei, which is influenced by the substituents on the benzoic acid core. The following tables summarize typical chemical shifts for benzoic acid and select derivatives, reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Typical ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for Benzoic Acid Derivatives

CompoundAr-H (ppm)-COOH (ppm)Other Protons (ppm)
Benzoic Acid 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H)~11.7 (s, 1H)-
4-Methylbenzoic Acid 7.84 (d, 2H), 7.29 (d, 2H)~12.8 (s, 1H)2.36 (s, 3H, -CH₃)
2-Chlorobenzoic Acid 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)Variable-
3-Chlorobenzoic Acid 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H)~13.3 (s, 1H)-

Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet.

Table 2: Typical ¹³C NMR Chemical Shifts (100 MHz, CDCl₃) for Benzoic Acid Derivatives

CompoundC=O (ppm)C-1 (ipso) (ppm)Aromatic C (ppm)Other Carbons (ppm)
Benzoic Acid 172.6129.4133.9, 130.3, 128.6-
4-Methylbenzoic Acid 167.8128.5143.5, 129.8, 129.521.6 (-CH₃)
2-Chlorobenzoic Acid 171.1128.5134.8, 133.7, 132.5, 131.6, 126.8-
3,4,5-Trimethoxybenzoic Acid 167.4126.4153.1, 141.8, 107.060.6, 56.4 (-OCH₃)
Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for preparing and analyzing small molecule organic compounds like benzoic acid derivatives.

1. Sample Preparation

  • Quantity : For standard 5 mm NMR tubes, use 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.

  • Dissolution : Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.

2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

  • ¹H NMR :

    • Pulse Program : Standard single pulse (zg30).

    • Spectral Width : -2 to 16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans.

  • ¹³C NMR :

    • Pulse Program : Proton-decoupled pulse program (zgpg30).

    • Spectral Width : 0 to 220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-4096 scans (or more, depending on concentration).

3. Data Processing and Interpretation

  • Fourier Transform (FT) : The raw data (Free Induction Decay, FID) is converted into a spectrum.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : A flat baseline is established.

  • Integration : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons in different chemical environments.

  • Peak Picking : Identify the chemical shift (δ) for each peak.

  • Interpretation : Analyze the chemical shifts, integration values, and splitting patterns (n+1 rule) to deduce the structure of the molecule.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Data Presentation: Common Mass Fragments

Electron Impact (EI) is a common ionization method for volatile, thermally stable compounds like many benzoic acid derivatives. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Table 3: Common EI-MS Fragments for Benzoic Acid (MW = 122.12 g/mol )

m/zIon FormulaIdentity / OriginRelative Intensity
122[C₇H₆O₂]⁺Molecular Ion ([M]⁺)High
105[C₇H₅O]⁺Loss of hydroxyl radical (•OH) from [M]⁺Base Peak (100%)
77[C₆H₅]⁺Loss of carboxyl group (•COOH) from [M]⁺High
51[C₄H₃]⁺Fragmentation of the phenyl ringModerate
Experimental Protocol: MS Analysis

This protocol is a general guideline for GC-MS or direct infusion ESI-MS. The choice depends on the sample's volatility and thermal stability.

1. Sample Preparation

  • Purity : Ensure the sample is as pure as possible. Remove salts (e.g., NaCl, Na₂SO₄) and non-volatile materials, as they can suppress ionization and contaminate the instrument.

  • Solvent : Dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or water. Avoid low vapor pressure solvents like DMSO if possible.

  • Concentration : Prepare a dilute solution. For Electrospray Ionization (ESI), a concentration of 1-10 µg/mL is typical. Overly concentrated samples can cause signal suppression and source contamination.

  • Filtration : Centrifuge or filter the sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.

2. Instrument Parameters (Example for ESI-MS)

  • Ionization Mode : Positive or negative ion mode. For benzoic acid, negative mode ([M-H]⁻) is often preferred to detect the deprotonated molecule. Positive mode ([M+H]⁺) can also be used.

  • Mass Range : Set a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage : ~3-4 kV.

  • Source Temperature : 100-150 °C.

  • Flow Rate : 5-20 µL/min (for direct infusion).

3. Data Interpretation

  • Molecular Ion : Identify the molecular ion peak ([M]⁺ in EI, [M+H]⁺ or [M-H]⁻ in ESI) to confirm the molecular weight of the synthesized compound.

  • Isotope Pattern : Analyze the isotopic pattern of the molecular ion to help confirm the elemental composition. For example, the presence of chlorine or bromine will give a characteristic M+2 peak.

  • Fragmentation : In EI-MS or tandem MS (MS/MS), analyze the fragment ions to deduce the structure of different parts of the molecule. The fragmentation of benzoic acid typically involves the loss of the hydroxyl or entire carboxyl group.

Part 3: Visualizing the Analytical Process

Diagrams can clarify complex workflows and logical connections between different analytical techniques. The following are generated using the Graphviz DOT language.

Workflow for Synthesis and Characterization

This diagram illustrates the typical workflow from the synthesis of a benzoic acid derivative to its final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Conclusion Synthesis Chemical Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Confirmation Structure Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation

Caption: Workflow from synthesis to structural confirmation.

Logical Relationship in Structure Elucidation

This diagram shows how data from MS and NMR are integrated to determine the final chemical structure.

G MS Mass Spectrometry MS_Data Molecular Weight Elemental Formula MS->MS_Data NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) NMR_Data Carbon-Hydrogen Framework Atom Connectivity Functional Groups NMR->NMR_Data Structure Final Structure Elucidated MS_Data->Structure NMR_Data->Structure

Caption: Integration of MS and NMR data for structure elucidation.

Conceptual Signaling Pathway in Drug Development

Many benzoic acid derivatives are investigated for their potential to modulate biological pathways. This conceptual diagram illustrates how a synthesized derivative might act as an antagonist.

Application Notes and Protocols: 4-(2-(Dimethylamino)ethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Dimethylamino)ethoxy)benzoic acid is a versatile laboratory reagent, primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a benzoic acid moiety, a dimethylamino group, and an ether linkage, confers specific chemical properties that are leveraged in organic synthesis and drug discovery. These notes provide detailed applications and experimental protocols for its use in a laboratory setting.

Key Applications

  • Intermediate in Pharmaceutical Synthesis: The most prominent application is in the synthesis of Itopride Hydrochloride, a gastroprokinetic agent used to treat functional dyspepsia[1].

  • Scaffold for Bioactive Molecules: It serves as a building block for novel compounds with potential therapeutic activities, including antiamoebic and anticancer agents[2].

  • Derivatization Reagent for Analytical Chemistry: Although less common, its structural motifs suggest potential for use as a derivatization reagent to enhance the detection of analytes in chromatography.

Data Presentation

Table 1: Synthesis of Itopride Intermediate

Starting MaterialReagentBaseSolventTemperatureTimeYield (%)Reference
4-hydroxybenzonitrile2-(dimethylamino)ethyl chloridePotassium hydroxideAcetoneReflux8 hours97[3]
4-fluorobenzylamine2-(dimethylamino)ethanolSodium hydrideToluene130-140°C5 hours91[4]

Table 2: Biological Activity of 4-(2-(Dimethylamino)ethoxy)benzohydrazide Derivatives

CompoundTargetAssayCell LineIC50 (µM)Reference
Hydrazone Derivative H4MARK4Enzyme Inhibition-Not specified in abstract[2]
Hydrazone Derivative H19MARK4Enzyme Inhibition-Not specified in abstract[2]
Hydrazone Derivative H4-Cytotoxicity (MTT)MCF-727.39[2]
Hydrazone Derivative H19-Cytotoxicity (MTT)MCF-734.37[2]
Hydrazone Derivative H4-Cytotoxicity (MTT)A54945.24[2]
Hydrazone Derivative H19-Cytotoxicity (MTT)A54961.50[2]

Experimental Protocols

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile (Itopride Intermediate)

This protocol describes the etherification of 4-hydroxybenzonitrile.

Materials:

  • 4-hydroxybenzonitrile

  • 2-(dimethylamino)ethyl chloride

  • Potassium hydroxide (KOH)

  • Acetone

  • Dichloromethane

  • Magnesium sulfate anhydrous

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • Dissolve 20 g (168 mmol) of 4-hydroxybenzonitrile in 200 ml of acetone in a round-bottom flask equipped with a reflux condenser.

  • Add 34.8 g (251.8 mmol) of potassium hydroxide to the solution.

  • Reflux the mixture with stirring for 1 hour.[3]

  • Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride to the reaction mixture.

  • Continue refluxing with stirring for 8 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Remove the acetone by rotary evaporation under reduced pressure.

  • Dissolve the residue in 300 ml of dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.[3]

MARK4 Enzyme Inhibition Assay

This protocol is for evaluating the inhibitory activity of compounds derived from this compound against Microtubule Affinity Regulating Kinase 4 (MARK4).

Materials:

  • Recombinant MARK4 enzyme

  • Test compound (e.g., hydrazone derivative of this compound)

  • ATP

  • Assay buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • BIOMOL® Green reagent (or similar malachite green-based phosphate detection reagent)

  • 96-well microtiter plate

  • Multi-well spectrophotometer

Procedure:

  • Pre-incubate 4 µM of MARK4 with varying concentrations of the test compound in a 96-well plate at room temperature for 60 minutes.[5]

  • Initiate the kinase reaction by adding 200 µM of freshly prepared ATP to the mixture.

  • Incubate the reaction mixture for 15-20 minutes at 25°C.[5]

  • Terminate the reaction by adding 100 µL of BIOMOL® Green reagent.

  • Allow 15-20 minutes for color development.[5]

  • Measure the absorbance at 620 nm using a multi-well spectrophotometer.[5]

  • Calculate the percent inhibition compared to a control reaction without the inhibitor.

Antiamoebic Activity Assay

This protocol outlines the in vitro susceptibility testing of compounds against Entamoeba histolytica.

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain)

  • Monoxenic culture medium

  • Test compound

  • Metronidazole (as a positive control)

  • Nitroblue tetrazolium (NBT)

  • 96-well microtiter plate

  • Inverted microscope

  • Spectrophotometer

Procedure:

  • Maintain E. histolytica isolates in monoxenic culture.

  • Harvest trophozoites from a 24-hour old culture and adjust the parasite count to 3 × 10^5 parasites/ml in the medium.

  • In a 96-well plate, add 200 µl of the test compound (at various concentrations) to the first row of wells.

  • Perform serial dilutions of the compound down the plate.

  • Add the parasite suspension to each well.

  • Incubate the plate under appropriate conditions for 48 hours.

  • After incubation, assess the viability of the trophozoites using the NBT reduction assay.

  • Measure the absorbance to determine the 50% inhibitory concentration (IC50).

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2 hours or overnight, ensuring complete solubilization.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Colony Formation Assay

This assay evaluates the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Test compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

  • Seed a low number of cells (e.g., 200-500 cells/well) into 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of the test compound.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the test compound every 2-3 days.

  • After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.[2]

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

MARK4_Signaling_Pathway cluster_inhibition Inhibition by Derivative cluster_pathway MARK4 Signaling Derivative 4-(2-(Dimethylamino)ethoxy) benzohydrazide Derivative MARK4 MARK4 Derivative->MARK4 Inhibits Tau Tau Protein MARK4->Tau Phosphorylates Apoptosis Apoptosis MARK4->Apoptosis Regulates Cell_Proliferation Cell Proliferation MARK4->Cell_Proliferation Promotes Microtubules Microtubule Stabilization Tau->Microtubules Regulates

Caption: Inhibition of MARK4 by a this compound derivative.

Itopride_Synthesis_Workflow Start 4-hydroxybenzonitrile Step1 Etherification Start->Step1 Reagent1 2-(dimethylamino)ethyl chloride + KOH Reagent1->Step1 Intermediate1 4-[2-(Dimethylamino)ethoxy]benzonitrile Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Reagent2 Reducing Agent (e.g., NaBH4/CuSO4) Reagent2->Step2 Intermediate2 4-[2-(Dimethylamino)ethoxy]benzylamine Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Reagent3 3,4-dimethoxybenzoyl chloride Reagent3->Step3 Product Itopride Step3->Product

Caption: Workflow for the synthesis of Itopride from a 4-hydroxybenzonitrile precursor.

Anticancer_Evaluation_Workflow Compound Test Compound (Derivative) Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) MTT MTT Assay (Cytotoxicity) Cell_Lines->MTT Colony Colony Formation Assay (Long-term Survival) Cell_Lines->Colony Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Cell_Lines->Apoptosis_Assay Results Data Analysis (IC50, Colony Count, % Apoptosis) MTT->Results Colony->Results Apoptosis_Assay->Results

Caption: Experimental workflow for evaluating the anticancer properties of a test compound.

References

Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[1][2] It is a powerful method for separating, identifying, and quantifying impurities, which can be process-related, degradation products, or contaminants.[3] A well-developed and validated HPLC method is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products, and is a key requirement for regulatory submissions.[4][5] This application note provides a detailed protocol for developing a robust, stability-indicating HPLC method for purity analysis, including forced degradation studies and method validation according to International Council for Harmonisation (ICH) guidelines.[6]

Forced degradation, or stress testing, is an essential part of method development that exposes the drug substance to various stress conditions like acid, base, oxidation, heat, and light.[3][7] This helps to identify potential degradation products and demonstrate the specificity of the analytical method to resolve these degradants from the main analyte peak.[8][9] The ultimate goal is to develop a stability-indicating method (SIM) that can accurately measure the active pharmaceutical ingredient (API) without interference from any other components.[3]

Materials and Methods

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[1]

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Chemicals and Reagents:

  • HPLC-grade acetonitrile and methanol.[5]

  • Purified water (e.g., Milli-Q® or equivalent).[5]

  • Analytical grade reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • HPLC-grade buffers (e.g., phosphate, acetate).[10]

  • Reference standards for the active pharmaceutical ingredient (API) and any known impurities.

Chromatographic Column:

  • A C18 reversed-phase column is a common starting point for many pharmaceutical analyses. A typical dimension is 4.6 mm x 150 mm with a 3.5 µm or 5 µm particle size.[11] The choice of column will ultimately depend on the physicochemical properties of the analyte.[10]

Experimental Protocols

1. Initial Method Development and Optimization

The initial phase focuses on selecting appropriate chromatographic conditions to achieve good separation between the main peak and any potential impurities.

Protocol:

  • Analyte Information Gathering: Collect information on the analyte's structure, pKa, solubility, and UV spectrum to inform initial column, mobile phase, and detector selection.

  • Column and Mobile Phase Screening:

    • Begin with a C18 column and a simple mobile phase gradient. A common starting point is a gradient of water (with 0.1% formic acid or other suitable buffer) and acetonitrile.[10]

    • Perform initial injections of the API standard to determine the retention time.

    • Vary the gradient slope and duration to optimize the separation of any observed impurities.[12]

    • If necessary, screen other column chemistries (e.g., C8, Phenyl-Hexyl) and organic modifiers (e.g., methanol) to improve selectivity.[10][13]

  • Wavelength Selection: Utilize the PDA detector to acquire the UV spectrum of the API. The detection wavelength should be set at the λmax of the analyte for maximum sensitivity, or at a wavelength where all components have a reasonable response.[1]

  • Flow Rate and Temperature Optimization:

    • A standard flow rate for a 4.6 mm ID column is typically 1.0 mL/min.[10] This can be adjusted to improve resolution or reduce run time.

    • Column temperature can influence selectivity and peak shape. A starting temperature of 30°C is common, and it can be adjusted (e.g., between 25-50°C) to optimize separation.[10]

2. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the API.[7]

Protocol:

  • Sample Preparation: Prepare stock solutions of the API in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the API solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-8 hours). Neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Treat the API solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid API and a solution of the API to dry heat (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid API and a solution of the API to light (e.g., ICH specified light conditions).

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the API peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradation products.[7][9]

3. Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][14]

Protocol:

  • Specificity: Demonstrated through the forced degradation studies, showing that the method can separate the API from its degradation products and any other potential impurities.[15]

  • Linearity: Analyze a series of solutions with at least five different concentrations of the API and any specified impurities.[14][16] The range should typically cover from the reporting limit to 120% of the expected concentration.[16] Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.995.[16]

  • Accuracy: Perform recovery studies by spiking the drug product matrix with known amounts of the API and impurities at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[14] The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analyze the same sample on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for both repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min) to assess the method's reliability during normal use.[17]

  • Solution Stability: Evaluate the stability of the standard and sample solutions over a specified period by analyzing them at different time points and comparing the results to freshly prepared solutions.[17]

Data Presentation

Quantitative data from the method development and validation should be summarized in clear and concise tables.

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 1.0%0.5%
Resolution≥ 2.0 between API and closest impurity3.5

Table 2: Summary of Method Validation Results

Validation ParameterSpecificationResult
Linearity
Correlation Coefficient (r²)≥ 0.9950.9998
RangeLOQ to 120%0.05 µg/mL to 12 µg/mL
Accuracy (% Recovery)
80% Level98.0 - 102.0%99.5%
100% Level98.0 - 102.0%100.2%
120% Level98.0 - 102.0%101.1%
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
LOD and LOQ
LOD-0.015 µg/mL
LOQ-0.05 µg/mL
Robustness No significant impact on resultsPassed

Table 3: Forced Degradation Study Results

Stress Condition% Degradation of APIPeak Purity of API
0.1 M HCl, 60°C, 4h12.5%Passed
0.1 M NaOH, 60°C, 2h8.2%Passed
3% H₂O₂, RT, 24h15.1%Passed
Heat (80°C), 48h5.5%Passed
Photolytic9.8%Passed

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) A Analyte Characterization (pKa, Solubility, UV Spectra) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Optimization of Separation (Gradient, Flow Rate, Temperature) B->C D Stress Sample Generation (Acid, Base, Oxidative, Thermal, Photo) C->D Demonstrate Specificity E Analysis of Stressed Samples D->E F Peak Purity Assessment E->F G Specificity F->G H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M Finalized & Validated HPLC Purity Method L->M

Caption: Workflow for HPLC Method Development and Validation.

Developing a robust HPLC method for purity analysis is a systematic process that involves careful optimization of chromatographic conditions, thorough investigation of potential degradation products through forced degradation studies, and comprehensive validation of the method's performance characteristics. Following the protocols outlined in this application note will enable researchers and scientists to develop reliable and accurate stability-indicating HPLC methods that meet regulatory expectations and ensure the quality and safety of pharmaceutical products.

References

Application Notes and Protocols: The Role and Synthesis of Itopride, a Gastroprokinetic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and mechanism of action of Itopride, a key gastroprokinetic agent. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate research and development in this area.

Introduction to Itopride

Itopride is a prokinetic benzamide derivative that enhances gastrointestinal motility and is primarily used in the treatment of functional dyspepsia and other motility-related disorders.[1] Its efficacy stems from a unique dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition.[2][3][4] By blocking dopamine D2 receptors, Itopride removes the inhibitory effect of dopamine on acetylcholine (ACh) release in the myenteric plexus.[2][3] Concurrently, by inhibiting AChE, it prevents the breakdown of ACh, leading to increased acetylcholine concentrations.[2][3][4] The elevated levels of acetylcholine enhance gastrointestinal smooth muscle contraction, thereby increasing gastric emptying and improving gastroduodenal coordination.[2][3][4]

Chemical Synthesis of Itopride Hydrochloride

The synthesis of Itopride hydrochloride is a multi-step process that can be achieved through various routes. A common and effective pathway involves the initial synthesis of key intermediates, followed by condensation and final salt formation.

Synthesis Workflow

G cluster_0 Step 1: Etherification cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Amidation cluster_3 Step 4: Salt Formation A 4-Hydroxybenzaldehyde C 4-(2-(Dimethylamino)ethoxy)benzaldehyde A->C K2CO3, DMF B 2-(Dimethylamino)ethyl chloride B->C D 4-(2-(Dimethylamino)ethoxy)benzaldehyde F 4-(2-(Dimethylamino)ethoxy)benzylamine D->F 1. NH2OH·HCl 2. Raney Ni, H2 E Hydroxylamine HCl E->F G 4-(2-(Dimethylamino)ethoxy)benzylamine I Itopride (free base) G->I Triethylamine, Dichloromethane H 3,4-Dimethoxybenzoyl chloride H->I J Itopride (free base) L Itopride Hydrochloride J->L K HCl in Isopropanol K->L

Caption: Synthetic workflow for Itopride Hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzaldehyde

This protocol details the etherification of 4-hydroxybenzaldehyde.

  • Materials:

    • 4-Hydroxybenzaldehyde

    • N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃), anhydrous

    • 2-(Dimethylamino)ethyl chloride hydrochloride

    • Sodium hydroxide (NaOH)

    • Toluene

    • Water

  • Procedure:

    • Prepare a solution of 2-(dimethylamino)ethyl chloride from its hydrochloride salt by reacting with a chilled aqueous solution of sodium hydroxide. Extract the free base into an organic solvent like toluene.

    • In a reaction vessel, dissolve 4-hydroxybenzaldehyde in dry DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Add the prepared 2-(dimethylamino)ethyl chloride solution dropwise to the reaction mixture.

    • Heat the mixture to 80°C and stir for 2-3 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and add ice water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 4-(2-(dimethylamino)ethoxy)benzaldehyde.

Protocol 2: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzylamine

This protocol describes the conversion of the aldehyde to a benzylamine via reductive amination.

  • Materials:

    • 4-(2-(Dimethylamino)ethoxy)benzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Ethanol

    • Raney Nickel

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 4-(2-(dimethylamino)ethoxy)benzaldehyde in ethanol.

    • Add hydroxylamine hydrochloride and reflux the mixture for 1 hour to form the oxime.[5]

    • Cool the reaction mixture and transfer it to a high-pressure autoclave.

    • Add Raney Nickel catalyst to the mixture.

    • Pressurize the autoclave with hydrogen gas to 5 kg/cm ² and heat to 50°C.

    • Maintain the reaction under these conditions for 15-20 hours, monitoring for hydrogen uptake.

    • After the reaction is complete, cool the vessel, release the pressure, and filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-(2-(dimethylamino)ethoxy)benzylamine.

Protocol 3: Synthesis of Itopride (Free Base)

This protocol outlines the amidation reaction to form Itopride.

  • Materials:

    • 4-(2-(Dimethylamino)ethoxy)benzylamine

    • 3,4-Dimethoxybenzoyl chloride

    • Dichloromethane (CH₂Cl₂)

    • Triethylamine (Et₃N)

  • Procedure:

    • Dissolve 4-(2-(dimethylamino)ethoxy)benzylamine in dichloromethane.

    • Add triethylamine to the solution.

    • Under an ice bath, slowly add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • After the reaction, wash the mixture with water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Itopride free base.

Protocol 4: Synthesis of Itopride Hydrochloride

This protocol details the final salt formation.

  • Materials:

    • Itopride (free base)

    • Isopropanol (IPA)

    • Hydrochloric acid (HCl) in isopropanol

  • Procedure:

    • Dissolve the crude Itopride free base in isopropanol with gentle heating.

    • Cool the solution to room temperature.

    • Slowly add a solution of HCl in isopropanol while stirring until the pH of the solution reaches 1-2.

    • Stir the mixture for 30 minutes to allow for complete precipitation of the hydrochloride salt.

    • Filter the white solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield Itopride hydrochloride.[6]

Quantitative Data Summary
StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
14-(2-(Dimethylamino)ethoxy)benzaldehyde4-Hydroxybenzaldehyde1:1.2 (with 2-(Dimethylamino)ethyl chloride)DMF-802-385-92>95
24-(2-(Dimethylamino)ethoxy)benzylamine4-(2-(Dimethylamino)ethoxy)benzaldehyde1:1.1 (with NH₂OH·HCl)EthanolRaney Ni5015-2080-85>96
3Itopride (free base)4-(2-(Dimethylamino)ethoxy)benzylamine1:1.05 (with 3,4-Dimethoxybenzoyl chloride)Dichloromethane-Reflux2~95>98
4Itopride HydrochlorideItopride (free base)-Isopropanol-25-30193-98>99.5

Biological Activity and Mechanism of Action

Itopride's prokinetic activity is a result of its dual pharmacological effects.

Signaling Pathway

G Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonism AChE Acetylcholinesterase Itopride->AChE Inhibition ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibition ACh_degradation ACh Degradation AChE->ACh_degradation Catalysis Dopamine Dopamine Dopamine->D2R Activation ACh_concentration ↑ ACh Concentration ACh_release->ACh_concentration ACh_degradation->ACh_concentration Smooth_muscle Gastrointestinal Smooth Muscle Contraction ACh_concentration->Smooth_muscle Stimulation Motility ↑ Gastrointestinal Motility Smooth_muscle->Motility

Caption: Mechanism of action of Itopride.

Experimental Protocols for Biological Assays

Protocol 5: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the inhibitory effect of Itopride on AChE activity.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

    • Acetylthiocholine iodide (ATCI), substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Itopride hydrochloride solutions of varying concentrations

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of ATCI and DTNB in phosphate buffer.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of Itopride solution to respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.

    • The rate of increase in absorbance is proportional to the AChE activity.

    • Calculate the percentage inhibition for each Itopride concentration and determine the IC₅₀ value.

Protocol 6: Dopamine D2 Receptor Binding Assay

This competitive binding assay determines the affinity of Itopride for the D2 receptor.

  • Materials:

    • Cell membranes expressing human dopamine D2 receptors

    • [³H]-Spiperone (radioligand)

    • Itopride hydrochloride solutions of varying concentrations

    • Assay buffer (e.g., Tris-HCl with MgCl₂, NaCl, EDTA)

    • Non-specific binding control (e.g., Haloperidol)

    • Scintillation cocktail

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • In test tubes, combine the cell membrane preparation, assay buffer, and varying concentrations of Itopride.

    • Add a fixed concentration of [³H]-Spiperone to each tube.

    • For non-specific binding determination, add a high concentration of Haloperidol to a set of control tubes.

    • Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each Itopride concentration and determine the IC₅₀ and Ki values.

Quantitative Data on Biological Activity
AssayTargetParameterItopride ValueReference CompoundReference Value
Acetylcholinesterase InhibitionElectric Eel AChEIC₅₀2.04 ± 0.27 µM[7]Neostigmine11.3 ± 3.4 nM[7]
Dopamine D2 Receptor BindingHuman D2 ReceptorKi~10-20 nM (estimated)Haloperidol~1-2 nM

Note: The Ki value for Itopride at the D2 receptor can vary depending on the specific assay conditions and cell line used.

Conclusion

The provided protocols offer a detailed guide for the synthesis and biological evaluation of Itopride. The dual mechanism of action, involving both dopamine D2 receptor antagonism and acetylcholinesterase inhibition, makes Itopride an effective gastroprokinetic agent. The experimental procedures and quantitative data presented herein are intended to support further research and development in the field of gastrointestinal motility disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the O-alkylation of a salt of 4-hydroxybenzoic acid with a 2-(dimethylamino)ethyl halide, typically 2-(dimethylamino)ethyl chloride, in the presence of a suitable base and solvent.

Q2: Which starting material is preferred: 4-hydroxybenzoic acid or its ester derivative?

A2: Using an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, is often preferred. The ester group can protect the carboxylic acid from unwanted side reactions with the base and the alkylating agent. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Q3: What are the typical bases and solvents used in this synthesis?

A3: Common bases include potassium carbonate, sodium hydroxide, and potassium hydroxide. The choice of solvent is critical and often includes polar aprotic solvents like acetone, dimethylformamide (DMF), or tetrahydrofuran (THF) to facilitate the SN2 reaction.[1][2][3]

Q4: What are the key reaction conditions to monitor for optimal yield?

A4: Temperature and reaction time are crucial. The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, for several hours.[1][3] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and ensure the complete consumption of the starting material.[2]

Q5: Are there any significant side reactions to be aware of?

A5: Yes, the primary side reaction is the elimination (E2) of the alkylating agent, 2-(dimethylamino)ethyl chloride, promoted by the base, which leads to the formation of dimethylvinylamine. Another potential issue is the C-alkylation of the phenol ring, although this is less common under typical Williamson ether synthesis conditions.[3] The use of a strong base can also lead to the deprotonation of other acidic protons if not carefully controlled.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective deprotonation of 4-hydroxybenzoic acid. 2. Degradation of the alkylating agent. 3. Insufficient reaction temperature or time. 4. Incorrect solvent choice.[3]1. Use a stronger base (e.g., sodium hydride) or ensure the base is anhydrous. 2. Use the hydrochloride salt of 2-(dimethylamino)ethyl chloride and a sufficient excess of base to neutralize the HCl and deprotonate the phenol. 3. Increase the reaction temperature to the reflux temperature of the solvent and monitor the reaction by TLC until completion.[1] 4. Switch to a polar aprotic solvent like DMF or acetonitrile.[3]
Presence of Unreacted Starting Material (4-hydroxybenzoic acid) 1. Insufficient amount of base or alkylating agent. 2. Short reaction time.1. Use a slight excess (1.1-1.5 equivalents) of both the base and the alkylating agent.[1][4] 2. Extend the reaction time and continue to monitor by TLC.
Formation of Impurities 1. Side reactions such as elimination of the alkylating agent.[3] 2. C-alkylation of the phenol.[5] 3. Hydrolysis of the ester if the reaction is performed on an ester derivative and water is present.1. Maintain a moderate reaction temperature to minimize elimination. 2. Use a polar aprotic solvent to favor O-alkylation. 3. Ensure anhydrous reaction conditions by using dry solvents and reagents.
Difficulty in Product Isolation and Purification 1. The product is an amino acid, making it soluble in both acidic and basic aqueous solutions. 2. Emulsion formation during aqueous workup.1. Perform purification by isoelectric precipitation. Adjust the pH of the aqueous solution to the isoelectric point of the product to precipitate it. 2. Use column chromatography with a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) for purification. 3. To break emulsions, add a small amount of brine or a different organic solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

Starting Material Alkylating Agent Base Solvent Temperature Time Yield Reference
4-hydroxybenzonitrile2-(dimethylamino)ethyl chloridePotassium hydroxideAcetoneReflux8 hours97% (of nitrile)[6]
N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide2-dimethylaminoethyl chloridePotassium carbonateTHF60-65°C10-12 hoursNot specified[2]
4-fluorobenzylamine2-(dimethylamino)ethanolSodium hydrideNone130-140°C5 hours91% (of amine)[4]

Experimental Protocols

Protocol 1: Synthesis from 4-Hydroxybenzonitrile

This protocol is adapted from a patented procedure for a related compound and illustrates the general approach.[6]

  • Dissolution : Dissolve 20 g (168 mmol) of 4-hydroxybenzonitrile in 200 ml of acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Addition : Add 34.8 g (251.8 mmol) of potassium hydroxide to the solution.

  • Initial Reflux : Heat the mixture to reflux and stir for 1 hour.

  • Alkylating Agent Addition : Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride to the reaction mixture.

  • Reaction : Continue refluxing and stirring for 8 hours. Monitor the reaction progress by TLC.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Remove the acetone by rotary evaporation.

  • Extraction : Add 300 ml of dichloromethane and extract the product. Dry the organic layer with anhydrous magnesium sulfate.

  • Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Hydrolysis (if starting with nitrile) : The resulting nitrile would then need to be hydrolyzed to the carboxylic acid using standard acidic or basic hydrolysis conditions.

Mandatory Visualizations

Synthesis_Pathway start 4-Hydroxybenzoic Acid or derivative (e.g., ester) phenoxide Phenoxide Intermediate start->phenoxide + Base product 4-(2-(Dimethylamino)ethoxy) benzoic Acid phenoxide->product + Alkylating Agent (SN2 Reaction) alkyl_halide 2-(Dimethylamino)ethyl Chloride alkyl_halide->product base Base (e.g., K2CO3) base->start solvent Solvent (e.g., DMF) solvent->phenoxide

Caption: Williamson ether synthesis pathway for this compound.

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Purification of 4-(2-(Dimethylamino)ethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 4-(2-(Dimethylamino)ethoxy)benzoic acid, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

Common impurities often originate from the starting materials and side reactions during synthesis. Based on typical synthetic routes, potential impurities include:

  • Starting Materials: Unreacted 4-hydroxybenzoic acid derivatives or 2-(dimethylamino)ethyl chloride.

  • Side-Products: Byproducts from incomplete reactions or degradation.

  • Inorganic Salts: Salts formed during pH adjustments or from the use of basic or acidic reagents.

Q2: What is the most effective initial purification strategy for this compound?

Due to the compound's amphoteric nature (containing both an acidic carboxylic acid group and a basic tertiary amine group), acid-base extraction is a highly effective initial purification step.[1][2] This technique separates the target compound from neutral organic impurities and can also remove some acidic or basic impurities depending on the pH adjustments used.

Q3: My compound is still impure after acid-base extraction. What is the next step?

For higher purity, recrystallization is the recommended secondary purification technique.[3][4] This method is excellent for removing residual impurities by leveraging differences in solubility between the target compound and contaminants in a chosen solvent system at varying temperatures.[5] If recrystallization fails or is insufficient, column chromatography can be employed for fine purification.

Q4: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a solid. While a specific melting point is not widely published, a pure compound should exhibit a sharp melting range (typically within 1-2°C). A broad or depressed melting point often indicates the presence of impurities.[6]

Purification & Troubleshooting Guides

Acid-Base Extraction

This technique exploits the pH-dependent solubility of the target molecule to separate it from impurities. The carboxylic acid can be deprotonated with a base, and the tertiary amine can be protonated with an acid.

Issue EncounteredProbable CauseSuggested Solution
Emulsion forms at the interface The two solvent layers are not separating cleanly, often due to high concentration or vigorous shaking.1. Let the separatory funnel stand for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Low recovery of product 1. Incomplete extraction due to insufficient mixing or incorrect pH. 2. The compound may have precipitated at its isoelectric point.1. Ensure thorough but gentle mixing of the layers. 2. Check the pH of the aqueous layer with pH paper to confirm complete protonation/deprotonation.[7] 3. Perform multiple extractions with smaller volumes of solvent. 4. Avoid adjusting the pH to the zwitterionic range where solubility is minimal.
Product precipitates during extraction The pH was adjusted to the compound's isoelectric point, where it is least soluble in both aqueous and organic phases.Adjust the pH to be either strongly acidic (pH < 2) or strongly basic (pH > 11) to ensure the compound is fully charged and soluble in the aqueous layer.
Final product is contaminated with inorganic salts Incomplete removal of the aqueous phase or drying agent.1. After isolating the final product by filtration, wash the solid with a small amount of cold deionized water to remove salts.[7] 2. Ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.

// Connections Crude -> BaseWash [label="Process"]; BaseWash -> AcidicImp [label="Separate"]; BaseWash -> AcidWash [label="Organic Layer to next step"]; AcidWash -> NeutralImp [label="Separate"]; AcidWash -> TargetInAcid [label="Separate"]; TargetInAcid -> Isolate [label="Process"]; Isolate -> PureProduct [label="Filter"]; }

Caption: Workflow for purifying the amphoteric target compound via acid-base extraction.

Recrystallization

Recrystallization purifies compounds by dissolving the crude solid in a hot solvent and allowing it to cool slowly, forming pure crystals while impurities remain in the solvent.[8]

Issue EncounteredProbable CauseSuggested Solution
Compound does not dissolve in hot solvent The solvent is unsuitable.Select a different solvent or a solvent mixture. The ideal solvent dissolves the compound when hot but not when cold.[6] Refer to the solvent selection table below.
No crystals form upon cooling 1. The solution is not supersaturated (too much solvent was added). 2. The solution is cooling too slowly, or nucleation has not initiated.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod.[3] b. Adding a "seed" crystal of the pure compound.[3] c. Cooling the flask in an ice bath for a longer duration.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the compound is still impure.1. Use a lower-boiling point solvent. 2. Try a different solvent system. 3. Ensure the starting material is not excessively impure; an additional purification step may be needed first.
Low recovery of crystals 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Crystals were lost during filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] 2. Cool the solution in an ice bath for at least 20-30 minutes before filtering.[3] 3. Ensure a proper filtration setup (e.g., Büchner or Hirsch funnel) and wash the collected crystals with a minimal amount of ice-cold solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.

SolventPolarityBoiling Point (°C)Suitability Notes
Water High100Good potential, as benzoic acid derivatives often have temperature-dependent solubility in water.[4] May require pH adjustment.
Ethanol High78Often a good solvent for polar organic molecules. A mixture with water (Ethanol/H₂O) is a common choice.
Isopropanol Medium82Similar to ethanol, can be effective.
Acetone Medium56May be too good a solvent at room temperature, potentially leading to low recovery.
Ethyl Acetate Medium77A versatile solvent for a range of polarities.
Toluene Low111May be suitable if the compound has significant non-polar character.
Heptane Low98Good as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.

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// Edges Start -> TooMuchSolvent; TooMuchSolvent -> BoilOff [label=" No "]; BoilOff -> TooMuchSolvent [label=" Re-evaluate "]; TooMuchSolvent -> Induce [label=" Yes "]; Induce -> Scratch; Induce -> Seed; Induce -> IceBath; Scratch -> Success; Seed -> Success; IceBath -> Success; }

Caption: Troubleshooting logic for inducing crystallization.

Experimental Protocols

CAUTION: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Work in a well-ventilated fume hood.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve approximately 1.0 g of the crude this compound in 20 mL of an organic solvent like dichloromethane or ethyl acetate in a separatory funnel.

  • Base Wash (Optional): To remove highly acidic impurities, add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes. Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Acid Extraction: Add 15 mL of 1 M hydrochloric acid (HCl) to the separatory funnel containing the organic solution. Shake gently, venting frequently. The target compound will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded. Repeat the acid extraction (step 3) on the organic layer one more time to maximize recovery, combining the aqueous extracts.

  • Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) dropwise while stirring until the pH is approximately 7-8 (check with pH paper). The zwitterionic product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two small portions (5-10 mL) of ice-cold deionized water to remove any residual salts.

  • Drying: Allow the purified solid to air-dry on the filter paper or in a desiccator to a constant weight.

Protocol 2: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: Place the crude, dried solid from the extraction into an Erlenmeyer flask. Add a minimal amount of ethanol to the flask and heat gently on a hot plate to dissolve the solid.

  • Add Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot ethanol to redissolve the solid and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals completely in a vacuum oven or desiccator. Characterize the final product by determining its mass (for yield calculation) and melting point (for purity assessment).

References

Improving reaction conditions for Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis?

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). The reaction generally proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2][3][4][5] This method is versatile for preparing both symmetrical and asymmetrical ethers.[2][5][6]

Q2: What are the typical reaction conditions?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours.[4][5][7][6][8] Due to the high reactivity of alkoxide ions, they are usually prepared immediately before the reaction or generated in situ.[4][7][8]

Q3: My reaction yield is low. What are the common causes?

Low yields in a Williamson ether synthesis can stem from several factors:

  • Side Reactions: The most common side reaction is the base-catalyzed elimination (E2) of the alkylating agent, especially with sterically hindered or secondary/tertiary alkyl halides.[3][7][8][9][10][11]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.[7] Laboratory syntheses often report yields between 50-95%.[5][7][8]

  • Poor Nucleophile/Substrate Choice: The reaction works best with primary alkyl halides.[1][3][12] Secondary alkyl halides can give a mixture of substitution and elimination products, while tertiary alkyl halides primarily yield elimination products.[1]

  • Solvent Issues: Protic solvents (like water or ethanol) and apolar solvents can slow down the reaction rate by solvating the nucleophile, reducing its availability.[4][7][6][9]

  • C-Alkylation: With phenoxide nucleophiles, alkylation can occur on the aromatic ring in addition to the desired O-alkylation.[7][10][13]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Suggestion Rationale
Inappropriate Alkyl Halide Use a methyl or primary alkyl halide. If synthesizing an unsymmetrical ether, choose the pathway with the less sterically hindered halide.[1][3][11][14]The reaction proceeds via an S(N)2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides favor the competing E2 elimination reaction.[1][3][8][9][10][11]
Weak Base Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or sodium/potassium metal to ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide.[1][10][14] For phenols, a weaker base like sodium hydroxide (NaOH) or potassium carbonate (K({2})CO({3})) can be sufficient.[10][15]Alcohols are weak nucleophiles, whereas their corresponding alkoxides are strong nucleophiles required for the S(N)2 reaction.[3]
Inappropriate Solvent Use a polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][4][6][9][10]Polar aprotic solvents do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[4][7][6][9]
Insufficient Reaction Time/Temp Increase the reaction temperature to between 50-100 °C and monitor the reaction for 1-8 hours.[4][5][7][6][8] Microwave-assisted synthesis can also be employed to reduce reaction times.[7]The reaction may not proceed to completion if not allowed to reflux for an adequate amount of time.[7]
Problem 2: Formation of an Alkene (Elimination Product)
Possible Cause Troubleshooting Suggestion Rationale
Sterically Hindered Substrates If possible, re-evaluate the synthetic route to use a primary alkyl halide. For example, to make isopropyl ethyl ether, use sodium isopropoxide and ethyl chloride rather than sodium ethoxide and 2-chloropropane.[3]Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong base like an alkoxide.[1][3][8][9][10][11]
High Reaction Temperature Lower the reaction temperature.Higher temperatures can favor the elimination reaction over substitution.
Strongly Basic Alkoxide If using a bulky alkoxide (e.g., tert-butoxide), consider if a less sterically hindered alkoxide can be used in the synthetic design.Sterically hindered, strong bases are more likely to act as a base for elimination rather than as a nucleophile for substitution.[3][9]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Add a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C. The hydrogen gas evolution should be monitored. Allow the mixture to stir until gas evolution ceases, indicating complete formation of the alkoxide.[1]

  • Ether Formation: Slowly add the alkyl halide to the solution of the alkoxide.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by a suitable technique (e.g., TLC, GC). Reaction times typically range from 1 to 8 hours.[4][5][7][6][8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na({2})SO({4}), MgSO(_{4})).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis

Phase transfer catalysis is particularly useful when one reactant is soluble in an aqueous phase and the other in an organic phase.[16][17]

  • Reaction Setup: In a round-bottom flask, combine the alcohol, an aqueous solution of a strong base (e.g., NaOH), and an organic solvent (e.g., toluene).[18]

  • Add a catalytic amount of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[18][19]

  • Add the alkyl halide to the biphasic mixture.

  • Stir the mixture vigorously and heat to reflux. The phase transfer catalyst shuttles the alkoxide from the aqueous phase to the organic phase where it can react with the alkyl halide.[19]

  • Monitor the reaction for completion.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Visual Guides

Troubleshooting_Williamson_Ether_Synthesis Start Low or No Product CheckSubstrates Check Substrates: Alkyl Halide & Alcohol Start->CheckSubstrates AlkylHalide Is Alkyl Halide 1° or Methyl? CheckSubstrates->AlkylHalide CheckBase Check Base BaseStrength Is Base Strong Enough? CheckBase->BaseStrength CheckSolvent Check Solvent SolventType Is Solvent Polar Aprotic? CheckSolvent->SolventType CheckConditions Check Reaction Conditions TempTime Are Temp/Time Sufficient? CheckConditions->TempTime AlkylHalide->CheckBase Yes UsePrimary Use 1° Alkyl Halide AlkylHalide->UsePrimary No UsePrimary->CheckBase BaseStrength->CheckSolvent Yes UseStrongBase Use Stronger Base (e.g., NaH) BaseStrength->UseStrongBase No UseStrongBase->CheckSolvent SolventType->CheckConditions Yes UsePolarAprotic Switch to DMF, DMSO, or Acetonitrile SolventType->UsePolarAprotic No UsePolarAprotic->CheckConditions IncreaseTempTime Increase Temp (50-100°C) or Time (1-8h) TempTime->IncreaseTempTime No Success Improved Yield TempTime->Success Yes IncreaseTempTime->Success

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

SN2_vs_E2_Pathway Reactants Alkoxide + Alkyl Halide PrimaryHalide Primary (1°) Alkyl Halide Reactants->PrimaryHalide SecondaryHalide Secondary (2°) Alkyl Halide Reactants->SecondaryHalide TertiaryHalide Tertiary (3°) Alkyl Halide Reactants->TertiaryHalide SN2Product Ether (SN2 Product) PrimaryHalide->SN2Product Major Product Mixture Mixture of Ether and Alkene SecondaryHalide->Mixture E2Product Alkene (E2 Product) TertiaryHalide->E2Product Major Product

Caption: Influence of alkyl halide structure on the reaction pathway.

References

Technical Support Center: Synthesis of Itopride Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of itopride intermediates.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of key itopride intermediates.

Intermediate 1: 4-[2-(Dimethylamino)ethoxy]benzylamine

There are two primary synthetic routes for this intermediate, each with its own set of challenges.

Route A: Williamson Ether Synthesis followed by Reductive Amination

This route starts with the etherification of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride, followed by the reductive amination of the resulting 4-[2-(dimethylamino)ethoxy]benzaldehyde.

Troubleshooting: Williamson Ether Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

Problem Potential Cause Troubleshooting Steps
Low Yield of Ether Product Incomplete reaction.- Ensure the use of a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to fully deprotonate the phenol. - Use an appropriate solvent that dissolves both reactants. Aprotic polar solvents like DMF or DMSO are often effective. - Increase the reaction temperature, but monitor for decomposition. Some reactions may require heating up to 110-140°C. - Use a slight excess (1.1-1.5 equivalents) of 2-dimethylaminoethyl chloride.
Side reaction: Elimination of 2-dimethylaminoethyl chloride.- Use a less sterically hindered base. - Maintain the lowest effective reaction temperature. Elimination is favored at higher temperatures.
Side reaction: C-alkylation of the phenoxide.- While less common, this can occur. Using aprotic solvents can help favor O-alkylation.
Product is an Oily Residue and Difficult to Purify Presence of unreacted starting materials and byproducts.- Perform an aqueous workup to remove inorganic salts. - Use column chromatography for purification. However, the basic nature of the product can cause tailing on silica gel. Consider using a silica gel treated with a small amount of triethylamine or using a different stationary phase like alumina. - Distillation under reduced pressure can be effective for purification.
Reaction is Sluggish or Does Not Proceed Poor quality of reagents.- Ensure 4-hydroxybenzaldehyde is pure and dry. - Use freshly prepared or commercially available high-purity 2-dimethylaminoethyl chloride. - Ensure the base is not old or deactivated.

Troubleshooting: Reductive Amination of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

Problem Potential Cause Troubleshooting Steps
Low Yield of Amine Product Incomplete imine formation.- The reaction is an equilibrium. Remove water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves. - Use a catalyst, such as a catalytic amount of acid (e.g., acetic acid), to promote imine formation.
Incomplete reduction of the imine.- Use a suitable reducing agent. Sodium borohydride (NaBH₄) is common, but sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be more selective for the imine over the aldehyde. - Ensure a sufficient excess of the reducing agent is used.
Side reaction: Reduction of the starting aldehyde.- This is more likely with less selective reducing agents like NaBH₄. Add the reducing agent after confirming imine formation via TLC or other analysis. - Use a more selective reducing agent like NaBH₃CN.
Side reaction: Over-alkylation to form a tertiary amine.- This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. Use an excess of the primary amine starting material (in this case, ammonia or a source of ammonia).
Difficult Purification of the Final Amine The product is a basic, oily compound.- Perform an acid-base extraction. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent. - Distillation under reduced pressure is a viable purification method.

Route B: N-Alkylation of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

This alternative route involves the initial formation of an amide, followed by etherification.

Troubleshooting: N-Alkylation of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

Problem Potential Cause Troubleshooting Steps
Low Yield of Itopride Base Incomplete reaction.- Use a suitable base to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is commonly used. - Ensure the reaction goes to completion by monitoring with TLC or HPLC. Additional equivalents of 2-dimethylaminoethyl chloride may be needed. - The reaction may require elevated temperatures (e.g., 60-100°C) and prolonged reaction times (several hours).
Degradation of starting material or product.- Avoid excessively high temperatures, which can lead to decomposition.
Formation of Impurities Side reactions involving the amide functionality.- The amide is generally stable under these conditions, but ensure the reaction is not overly harsh.
Unreacted N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.- This is a common impurity. Purification can be achieved by column chromatography or recrystallization.
Intermediate 2: Veratric Acid (3,4-Dimethoxybenzoic Acid)

Veratric acid is typically synthesized by the oxidation of vanillin or a related compound.

Troubleshooting: Synthesis of Veratric Acid from Vanillin

Problem Potential Cause Troubleshooting Steps
Low Yield of Veratric Acid Incomplete oxidation.- Ensure a sufficient amount of the oxidizing agent is used. Common oxidizing agents include potassium permanganate (KMnO₄), silver oxide (Ag₂O), or hydrogen peroxide (H₂O₂). - Control the reaction temperature. Some oxidations are exothermic and require cooling, while others may need heating to proceed.
Side reaction: Formation of veratraldehyde.- This can occur with incomplete oxidation. Ensure adequate reaction time and sufficient oxidant.
Side reaction: Ring cleavage.- Over-oxidation with strong oxidizing agents under harsh conditions can lead to ring cleavage. Use milder conditions or a more selective oxidant.
Formation of Chlorinated Byproducts If using hypochlorite as the oxidant.- The haloform reaction can lead to the formation of chlorinated side products, such as 2-chloro-4,5-dimethoxybenzoic acid. Careful control of reaction conditions is necessary to minimize this.
Difficult Purification Presence of unreacted starting material and byproducts.- Veratric acid is a solid and can often be purified by recrystallization from water or aqueous ethanol. - Acid-base extraction can be used to separate the acidic product from neutral impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 4-[2-(dimethylamino)ethoxy]benzylamine?

A1: The two main routes are:

  • Williamson Ether Synthesis and Reductive Amination: This involves the reaction of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to form 4-[2-(dimethylamino)ethoxy]benzaldehyde, which is then converted to the benzylamine via reductive amination.

  • N-Alkylation of an Amide Intermediate: This route starts with the synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, which is then alkylated with 2-dimethylaminoethyl chloride.

Q2: What are the common impurities found in the synthesis of itopride and its intermediates?

A2: Common impurities can include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as elimination products in the Williamson ether synthesis.

  • Over-alkylated products in reductive amination.

  • Oxidative degradation products, such as Itopride N-oxide.

  • Genotoxic impurities like demethylitopride nitrosamine, which can form from the reaction of demethylitopride with a nitrite source under acidic conditions.

Q3: What are the safety concerns associated with the synthesis of itopride intermediates?

A3: Some synthetic routes involve hazardous reagents:

  • Sodium Hydride (NaH): Used in the Williamson ether synthesis, it is highly flammable and reacts violently with water.

  • Raney Nickel: A catalyst used in some older reductive amination methods, it is pyrophoric (can ignite spontaneously in air) and its disposal requires special procedures.

Q4: How can I improve the purity of my oily 4-[2-(dimethylamino)ethoxy]benzylamine intermediate?

A4: Purification of this basic, oily intermediate can be challenging. Consider the following methods:

  • Distillation under reduced pressure: This is an effective method for separating the product from less volatile impurities.

  • Acid-base extraction: This technique separates the basic amine from neutral and acidic impurities.

  • Column chromatography: While possible, the basic nature of the compound can lead to poor separation on standard silica gel. Using a modified stationary phase or adding a small amount of a basic modifier (like triethylamine) to the eluent can improve results.

Q5: What are the key parameters to control during the Williamson ether synthesis step?

A5: The key parameters are:

  • Choice of base: A strong, non-nucleophilic base is crucial for complete deprotonation of the phenol without competing in the substitution reaction.

  • Solvent: An aprotic polar solvent is generally preferred to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize the competing elimination side reaction.

Q6: My reductive amination is not working well. What should I check?

A6: For troubleshooting reductive amination:

  • Imine formation: Confirm the formation of the imine intermediate before adding the reducing agent. This can be monitored by TLC, IR (disappearance of C=O stretch, appearance of C=N stretch), or NMR.

  • pH of the reaction: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate imine formation.

  • Choice and amount of reducing agent: Ensure you are using a suitable reducing agent in sufficient quantity.

  • Water removal: The presence of water can shift the equilibrium away from imine formation.

III. Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

Starting MaterialReagents and ConditionsReported YieldReference
4-chlorobenzonitrile2-(Dimethylamino)ethanol, NaH, Toluene, 110°C, 2h90%
4-hydroxybenzonitrile2-(dimethylamino)ethyl chloride, KOH, Acetone, reflux, 8h97%

Table 2: Reported Yields for the Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine

Starting MaterialReagents and ConditionsReported YieldReference
4-fluorobenzylamine2-(dimethylamino)ethanol, NaH, 130-140°C, 5h91%
4-[2-(dimethylamino)ethoxy]benzonitrileNaBH₄, CuSO₄·5H₂O, Ethanol, reflux, 20h80%

IV. Experimental Protocols

Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile from 4-hydroxybenzonitrile
  • Materials:

    • 4-hydroxybenzonitrile

    • 2-(dimethylamino)ethyl chloride

    • Potassium hydroxide (KOH)

    • Acetone

    • Dichloromethane

    • Magnesium sulfate (anhydrous)

  • Procedure: a. Dissolve 20g of 4-hydroxybenzonitrile in 200ml of acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add 34.8g of potassium hydroxide to the solution and reflux the mixture for 1 hour. c. Slowly add 36.3g of 2-(dimethylamino)ethyl chloride to the refluxing mixture. d. Continue to reflux and stir the reaction mixture for 8 hours. e. Monitor the reaction progress by TLC. f. After completion, cool the reaction mixture to room temperature. g. Remove the acetone by rotary evaporation under reduced pressure. h. Add 300ml of dichloromethane to the residue and extract. i. Dry the organic layer over anhydrous magnesium sulfate. j. Filter the solution and concentrate the filtrate under reduced pressure to obtain the product. Expected Yield: ~97%

  • Troubleshooting:

    • Low Yield: Ensure all reagents are dry, especially the acetone and 4-hydroxybenzonitrile. Incomplete reaction can be addressed by extending the reflux time.

    • Product Contamination: The crude product may contain unreacted starting materials. Purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine from 4-[2-(dimethylamino)ethoxy]benzonitrile
  • Materials:

    • 4-[2-(dimethylamino)ethoxy]benzonitrile

    • Ethanol

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium borohydride (NaBH₄)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Procedure: a. Dissolve 2g of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30ml of ethanol in a round-bottom flask. b. Add 0.23g of copper(II) sulfate pentahydrate (as a 2M aqueous solution). c. Slowly add 1.74g of sodium borohydride to the mixture. d. Reflux the reaction mixture for 20 hours. e. Monitor the reaction progress by TLC. f. After completion, cool the reaction to room temperature. g. Extract the product with ethyl acetate. h. Dry the organic layer over anhydrous magnesium sulfate. i. Filter the solution and concentrate the filtrate under reduced pressure to obtain the product. Expected Yield: ~80%

  • Troubleshooting:

    • Incomplete Reaction: Ensure the sodium borohydride is added slowly and in portions to control the reaction rate. The reaction may require a longer reflux time if incomplete.

    • Presence of Copper Residues: The final product may be contaminated with copper salts. Additional washing of the organic layer with a dilute aqueous ammonia solution can help remove copper residues.

V. Mandatory Visualizations

Synthesis_Route_A Synthesis Route A for 4-[2-(Dimethylamino)ethoxy]benzylamine cluster_0 Williamson Ether Synthesis cluster_1 Reductive Amination 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-[2-(dimethylamino)ethoxy]benzaldehyde 4-[2-(dimethylamino)ethoxy]benzaldehyde 4-hydroxybenzaldehyde->4-[2-(dimethylamino)ethoxy]benzaldehyde 2-dimethylaminoethyl chloride, Base (e.g., NaH) 4-[2-(dimethylamino)ethoxy]benzylamine 4-[2-(dimethylamino)ethoxy]benzylamine 4-[2-(dimethylamino)ethoxy]benzaldehyde->4-[2-(dimethylamino)ethoxy]benzylamine NH3, Reducing Agent (e.g., NaBH4)

Caption: Synthetic pathway via Williamson ether synthesis and reductive amination.

Synthesis_Route_B Alternative Synthesis Route for Itopride cluster_0 Amide Formation cluster_1 N-Alkylation 4-hydroxybenzylamine 4-hydroxybenzylamine N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide 4-hydroxybenzylamine->N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide 3,4-dimethoxybenzoyl chloride Itopride Itopride N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide->Itopride 2-dimethylaminoethyl chloride, Base (e.g., K2CO3) Troubleshooting_Workflow General Troubleshooting Workflow Start Problem Encountered Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Review_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Review_Conditions Analyze_Mixture Analyze Reaction Mixture (TLC, HPLC, NMR) Check_Reagents->Analyze_Mixture Review_Conditions->Analyze_Mixture Identify_Issue Identify Issue Analyze_Mixture->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Yes Side_Products Side Products Formed Identify_Issue->Side_Products Yes Purification_Problem Purification Difficulty Identify_Issue->Purification_Problem No Adjust_Stoichiometry Adjust Reagent Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Modify_Conditions Modify Reaction Conditions Incomplete_Reaction->Modify_Conditions Side_Products->Modify_Conditions Optimize_Purification Optimize Purification Method Purification_Problem->Optimize_Purification Success Problem Resolved Adjust_Stoichiometry->Success Modify_Conditions->Success Optimize_Purification->Success

Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is a two-step process. It begins with a Williamson ether synthesis reaction between a salt of a 4-hydroxybenzoic acid ester (such as methyl 4-hydroxybenzoate) and 2-(dimethylamino)ethyl chloride. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The typical starting materials and reagents include:

  • Starting Material: Methyl 4-hydroxybenzoate or another alkyl ester of 4-hydroxybenzoic acid.

  • Alkylating Agent: 2-(Dimethylamino)ethyl chloride or its hydrochloride salt.

  • Base: A strong base is required to deprotonate the phenolic hydroxyl group of the methyl 4-hydroxybenzoate. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

  • Solvent: A polar aprotic solvent is typically used for the Williamson ether synthesis, such as acetone, dimethylformamide (DMF), or acetonitrile. For the hydrolysis step, a mixture of an alcohol (like methanol or ethanol) and water is common.

  • Acid/Base for Workup: An acid (e.g., hydrochloric acid) is used to neutralize the reaction mixture and precipitate the final product during the hydrolysis workup.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on the formation of side products.

Issue 1: Low Yield of the Desired Product

Q: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to side reactions or incomplete reactions. Here are the primary suspects and troubleshooting steps:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide from methyl 4-hydroxybenzoate. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base like sodium hydride. If using a weaker base like potassium carbonate, ensure the reaction is heated to a sufficient temperature to drive the reaction to completion.

  • Side Reactions: Several side reactions can consume your starting materials or the intermediate product. The most common are detailed below.

Side Product Formation and Mitigation

The formation of impurities is a critical issue in any chemical synthesis, particularly in the development of pharmaceutical ingredients. Below are the most likely side products in the synthesis of this compound, along with strategies to minimize their formation.

O-Alkylation vs. N-Alkylation Competition

While the desired reaction is O-alkylation of the phenoxide, the nitrogen atom of the dimethylamino group in 2-(dimethylamino)ethyl chloride is also nucleophilic and can potentially react, although this is less likely under standard Williamson ether synthesis conditions where the phenoxide is the primary nucleophile. A more significant N-alkylation issue arises from the potential for the product itself to be N-alkylated.

Side Product A: Quaternary Ammonium Salt

The tertiary amine of the desired product, this compound, can be alkylated by 2-(dimethylamino)ethyl chloride to form a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or at elevated temperatures.

Mitigation Strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 2-(dimethylamino)ethyl chloride.

  • Temperature Control: Maintain a moderate reaction temperature during the Williamson ether synthesis. High temperatures can promote the quaternization side reaction.

Elimination Reaction of the Alkylating Agent

Under basic conditions, 2-(dimethylamino)ethyl chloride can undergo an E2 elimination reaction to form N,N-dimethylvinylamine. This side reaction consumes the alkylating agent, reducing the yield of the desired ether.

Side Product B: N,N-Dimethylvinylamine

This volatile side product is more likely to form with sterically hindered bases or at higher reaction temperatures.

Mitigation Strategies:

  • Choice of Base: Use a less sterically hindered base. Sodium hydride is a good choice as it is a strong but small base.

  • Temperature Control: Avoid excessively high temperatures, which favor elimination over substitution.

Incomplete Hydrolysis

The second step of the synthesis is the hydrolysis of the methyl ester to the carboxylic acid. If this reaction does not go to completion, the final product will be contaminated with the ester intermediate.

Side Product C: Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Mitigation Strategies:

  • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature (reflux is common) to ensure complete conversion.

  • Sufficient Base: Use a sufficient excess of the base (e.g., NaOH or KOH) to drive the saponification to completion.

Unreacted Starting Material

Side Product D: Methyl 4-hydroxybenzoate

The presence of the starting ester in the final product indicates an incomplete Williamson ether synthesis reaction.

Mitigation Strategies:

  • Reaction Conditions: Ensure complete deprotonation of the phenol and allow for sufficient reaction time for the etherification to proceed to completion.

  • Purification: Unreacted methyl 4-hydroxybenzoate can often be removed during the workup and purification of the final product due to differences in solubility.

Summary of Potential Side Products and Analytical Characterization
Side Product Name Chemical Structure Formation Pathway Typical Analytical Detection Method
Quaternary Ammonium Salt [C₁₅H₂₅N₂O₃]⁺Cl⁻N-alkylation of the product by 2-(dimethylamino)ethyl chlorideHPLC, LC-MS
N,N-Dimethylvinylamine C₄H₉NE2 Elimination of 2-(dimethylamino)ethyl chlorideGC-MS (due to volatility)
Methyl 4-(2-(dimethylamino)ethoxy)benzoate C₁₂H₁₇NO₃Incomplete hydrolysis of the ester intermediateHPLC, GC-MS, ¹H NMR
Methyl 4-hydroxybenzoate C₈H₈O₃Unreacted starting materialHPLC, GC-MS, ¹H NMR

Experimental Protocols and Workflow Visualization

Key Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Williamson Ether Synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in a suitable solvent (e.g., acetone or DMF) is added a base (e.g., potassium carbonate, 1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.1 eq.) is added, and the reaction mixture is heated to reflux for 8-12 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.

Step 2: Hydrolysis to this compound

  • The crude methyl 4-(2-(dimethylamino)ethoxy)benzoate is dissolved in a mixture of methanol and water.

  • An excess of sodium hydroxide (e.g., 3.0 eq.) is added, and the mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC or HPLC for the disappearance of the ester.

  • After completion, the methanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 6-7, at which point the product precipitates.

  • The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Workflow and Decision-Making Diagram

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start Methyl 4-hydroxybenzoate + 2-(Dimethylamino)ethyl chloride base Add Base (e.g., K2CO3) in Solvent (e.g., Acetone) start->base reflux1 Heat to Reflux base->reflux1 monitor1 Monitor Reaction by TLC/HPLC reflux1->monitor1 monitor1->reflux1 Incomplete workup1 Workup: Solvent Removal, Extraction monitor1->workup1 Reaction Complete product1 Crude Methyl 4-(2-(dimethylamino)ethoxy)benzoate workup1->product1 hydrolysis_start Crude Ester in MeOH/H2O product1->hydrolysis_start add_naoh Add NaOH hydrolysis_start->add_naoh reflux2 Heat to Reflux add_naoh->reflux2 monitor2 Monitor Reaction by TLC/HPLC reflux2->monitor2 monitor2->reflux2 Incomplete workup2 Workup: MeOH Removal, Acidification monitor2->workup2 Reaction Complete product2 This compound workup2->product2 Troubleshooting cluster_synthesis Synthesis of this compound cluster_impurities Potential Side Products cluster_solutions Corrective Actions start Reaction Mixture Analysis (HPLC, GC-MS, NMR) impurity_detected Impurity Detected? start->impurity_detected quaternary_salt Quaternary Ammonium Salt impurity_detected->quaternary_salt Yes vinylamine N,N-Dimethylvinylamine impurity_detected->vinylamine unreacted_ester Unreacted Ester impurity_detected->unreacted_ester unreacted_phenol Unreacted Phenol impurity_detected->unreacted_phenol end Product Meets Purity Specs impurity_detected->end No sol_stoichiometry Adjust Stoichiometry: Reduce Alkylating Agent quaternary_salt->sol_stoichiometry sol_temp Lower Reaction Temperature quaternary_salt->sol_temp vinylamine->sol_temp sol_hydrolysis Increase Hydrolysis Time/Temp unreacted_ester->sol_hydrolysis sol_etherification Optimize Etherification: Stronger Base, Longer Time unreacted_phenol->sol_etherification

Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving benzoic acid derivatives in organic solvents.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.

Issue 1: My benzoic acid derivative is not dissolving in the chosen organic solvent.

  • Initial Checks:

    • Verify Purity: Impurities can significantly impact solubility. Confirm the purity of your compound using appropriate analytical techniques (e.g., NMR, HPLC).

    • Solvent Quality: Ensure the organic solvent is of high purity and anhydrous, as water content can affect solubility.[1][2][3]

    • Equilibration Time: Allow sufficient time for dissolution. Some compounds may dissolve slowly. Gentle agitation or stirring can facilitate the process.

    • Temperature: Solubility is often temperature-dependent.[4][5][6] Consider gentle heating to increase the dissolution rate, but be cautious of potential degradation.

  • Solution Workflow:

    G A Compound Insoluble B Increase Temperature A->B Gentle Heating C Try a Different Solvent A->C Directly B->C If Insoluble/Degrades H Successful Dissolution B->H If Soluble D Employ Co-solvency C->D If Insoluble C->H If Soluble E Consider pH Adjustment D->E If Insoluble D->H If Soluble F Attempt Salt Formation E->F If Insoluble E->H If Soluble G Use a Solubilizing Agent (Surfactant/Hydrotrope) F->G If Insoluble F->H If Soluble G->H If Soluble

    Caption: Troubleshooting workflow for an insoluble compound.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Possible Causes:

    • Supersaturation: The initial dissolution at a higher temperature may have created a supersaturated solution that is unstable at room temperature.

    • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration and lead to precipitation.

    • Change in Temperature: A decrease in ambient temperature can reduce solubility.

    • pH Fluctuation: For ionizable benzoic acid derivatives, a change in the solution's pH can cause precipitation.[7][8]

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the solution to re-dissolve the precipitate.

    • Add More Solvent: If supersaturation is suspected, add a small amount of the same solvent to decrease the concentration.

    • Control Temperature: Maintain a constant temperature for your experimental setup.

    • Seal the Container: Ensure your container is well-sealed to prevent solvent evaporation.

    • Buffer the Solution: If pH is a factor, consider using a buffered solvent system.

Issue 3: I am observing an oiling out" effect instead of crystallization.

  • Explanation: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Add More Solvent: The solution may be too concentrated. Add more of the primary solvent to dilute it.

    • Scratch the Glassware: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.[9]

    • Seed Crystals: Introduce a small crystal of the pure compound to act as a nucleation site.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best organic solvent for my benzoic acid derivative?

The principle of "like dissolves like" is a good starting point. Consider the polarity of your benzoic acid derivative. Polar derivatives will dissolve better in polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents. It is often beneficial to test solubility in a range of solvents with varying polarities.

Q2: What is co-solvency and when should I use it?

Co-solvency is a technique that enhances the solubility of a poorly soluble compound by adding a second, miscible solvent (the co-solvent) to the primary solvent.[6][10][11] This is particularly useful when a single solvent does not provide adequate solubility. The co-solvent can modify the overall polarity of the solvent system to better match that of the solute.

Q3: How does pH affect the solubility of benzoic acid derivatives?

Benzoic acid and its derivatives are weak acids. Their solubility is highly dependent on the pH of the solution.[7][12][13] In an acidic environment (low pH), they exist primarily in their less soluble, protonated (uncharged) form. As the pH increases (becomes more basic), they deprotonate to form the more soluble carboxylate salt.

Q4: Can forming a salt of my benzoic acid derivative improve its solubility in organic solvents?

Yes, salt formation is a very effective method to increase the solubility of acidic and basic compounds.[14][15][16][17][18] By reacting your acidic benzoic acid derivative with a base, you form a salt which is often more polar and thus more soluble in polar organic solvents.

Q5: What are surfactants and hydrotropes, and how do they work?

  • Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form aggregates called micelles. These micelles can encapsulate nonpolar compounds in their hydrophobic core, effectively solubilizing them in the bulk solvent.[19][20][21][22][23][24]

  • Hydrotropes are compounds that can increase the solubility of other solutes. The mechanism is thought to involve the formation of weak complexes with the solute, making it more soluble.[7][10][25][26]

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

  • Solvent Selection: Choose a primary solvent in which the benzoic acid derivative has some, albeit low, solubility. Select a co-solvent in which the compound is highly soluble. The two solvents must be miscible.

  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, etc.).

  • Solubility Determination:

    • Add an excess amount of the benzoic acid derivative to a known volume of each solvent mixture in a sealed vial.

    • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the solutions to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Analysis: Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal solvent composition.

Protocol 2: Solubility Enhancement by pH Adjustment

  • Prepare a Stock Solution: Dissolve the benzoic acid derivative in a suitable organic solvent.

  • pH Modification: Prepare a series of buffered solutions with a range of pH values.

  • Solubility Measurement:

    • Add a known amount of the stock solution to each buffered solution.

    • Observe for any precipitation.

    • Alternatively, add an excess of the solid compound to each buffered solution and equilibrate as described in the co-solvency protocol.

    • Measure the concentration of the dissolved compound.

  • Data Analysis: Plot solubility against pH to determine the pH-solubility profile.

Protocol 3: Solubility Enhancement by Salt Formation

  • Select a Counter-ion: Choose a suitable base to react with your acidic benzoic acid derivative. Common choices include sodium hydroxide, potassium hydroxide, or organic amines.

  • Reaction: Dissolve the benzoic acid derivative in a suitable organic solvent. Add the base, either as a solid or in solution, in a stoichiometric amount (or a slight excess).

  • Isolation of the Salt: The resulting salt may precipitate out of the solution. If so, it can be collected by filtration. If it remains in solution, the solvent can be evaporated to obtain the solid salt.

  • Solubility Testing: Determine the solubility of the newly formed salt in the desired organic solvents using the methods described in the co-solvency protocol.

Data Presentation

Table 1: Solubility of Benzoic Acid Derivatives in Various Organic Solvents at 25°C

CompoundSolventSolubility ( g/100 mL)
Benzoic AcidWater0.34
Ethanol42.6
Acetone55.6
Toluene11.9
Salicylic AcidWater0.22
Ethanol39.8
Acetone45.7
4-Hydroxybenzoic AcidWater0.5
EthanolSoluble
AcetoneSoluble
ChloroformSlightly Soluble

Note: "Soluble" indicates high solubility without specific quantitative data found in the provided search results. Data compiled from various sources.[4][15]

Table 2: Solubility of Salicylic Acid in Ethanol-Water Mixtures at 298.15 K

Mass Fraction of EthanolMole Fraction Solubility (x10³)
0.001.83
0.105.52
0.2015.1
0.3035.8
0.4069.8
0.50115
0.60168
0.70221
0.80271
0.90316
1.00358

Data adapted from scientific literature.[14][19]

Visualizations

G cluster_0 Decision Making for Solubility Enhancement A Poorly Soluble Benzoic Acid Derivative B Is the compound ionizable? A->B C Yes B->C D No B->D E Try pH Adjustment or Salt Formation C->E F Try Co-solvency D->F G Is solubility still low? E->G F->G H Consider Surfactants or Hydrotropes G->H Yes I Optimized Solubility G->I No H->I

Caption: A decision tree for selecting a solubility enhancement method.

G A Start: Excess Solid in Solvent B Agitate at Constant Temperature A->B C Equilibrate (24-48h) B->C D Filter to Remove Undissolved Solid C->D E Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) D->E F End: Determine Solubility E->F

Caption: General experimental workflow for solubility determination.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoic acid derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving benzoic acid and its derivatives?

A1: The most common catalytic reactions include:

  • Hydrogenation: Reduction of the aromatic ring to form cyclohexanecarboxylic acid derivatives or reduction of the carboxylic acid group to form benzyl alcohol derivatives.

  • Esterification: Reaction with alcohols to form benzoate esters, which are valuable intermediates in pharmaceuticals and fine chemicals.[1]

  • Decarboxylation: Removal of the carboxyl group to form substituted benzenes or phenols.[2]

Q2: How do I choose the right category of catalyst for my desired reaction?

A2: The choice of catalyst fundamentally depends on the desired transformation:

  • For ring hydrogenation , supported transition metal catalysts like Rh/C, Ru/C, and Pt/TiO₂ are effective.[3][4][5]

  • For selective hydrogenation of the carboxyl group to an alcohol, bimetallic catalysts such as Ru-Sn/Al₂O₃ or Pt/SnO₂ are often employed.[6][7]

  • For esterification , acid catalysts (e.g., H₂SO₄, p-TsOH), solid acids (e.g., zeolites, modified clays), or metal compounds (e.g., tin or titanium-based catalysts) are commonly used.[8][9][10][11]

  • For decarboxylation , copper-based catalysts are frequently used, sometimes in combination with other metals or under photoredox conditions.[12][13]

Troubleshooting Guides

Hydrogenation Reactions

Problem 1: Low or no conversion of the benzoic acid derivative.

  • Possible Cause 1: Inactive Catalyst. The catalyst may have been improperly handled or stored, leading to oxidation or contamination.

    • Solution: Ensure the catalyst is fresh and handled under an inert atmosphere if it is air-sensitive. Consider a pre-reduction step for catalysts like Pt/TiO₂.[5]

  • Possible Cause 2: Insufficient Hydrogen Pressure or Temperature. The reaction conditions may not be energetic enough to overcome the activation energy.

    • Solution: Gradually increase the hydrogen pressure and/or reaction temperature. For example, the hydrogenation of benzoic acid over Pd/C is typically performed at elevated temperatures (e.g., 423 K) and high H₂ pressure (e.g., 15 MPa).[3]

  • Possible Cause 3: Catalyst Poisoning. The substrate or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst.

    • Solution: Purify the substrate and use high-purity solvents.

Problem 2: Poor selectivity – hydrogenation of both the ring and the carboxyl group.

  • Possible Cause: Non-selective Catalyst. Some catalysts, like ruthenium on carbon (Ru/C), can hydrogenate both the aromatic ring and the carboxylic acid group.[6][14]

    • Solution: For selective ring hydrogenation to cyclohexanecarboxylic acid, Rh/C often shows high selectivity.[3] For selective reduction of the carboxyl group to benzyl alcohol, a bimetallic catalyst like Ru-Sn/Al₂O₃ is a better choice.[6][7]

Problem 3: Side reaction – ester formation when using an alcohol as a solvent.

  • Possible Cause: Acidic support or reaction conditions promoting esterification.

    • Solution: Switch to a non-alcoholic solvent like dioxane or supercritical CO₂.[3][14] If an alcohol is necessary, consider using a catalyst with a more neutral support.

Esterification Reactions

Problem 1: Low yield of the desired benzoate ester.

  • Possible Cause 1: Equilibrium Limitation. Esterification is often an equilibrium reaction.

    • Solution: Use an excess of the alcohol reactant and continuously remove the water formed during the reaction, for example, by azeotropic distillation.[15]

  • Possible Cause 2: Inappropriate Catalyst or Reaction Temperature.

    • Solution: For high-temperature reactions (>180 °C), metal-based catalysts like tin(II) compounds or titanium alkoxides are effective.[8][9] For lower temperature reactions, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used.[8][9] Deep eutectic solvents have also shown high activity at moderate temperatures (e.g., 75 °C).[1]

Problem 2: Catalyst is difficult to remove from the reaction mixture.

  • Possible Cause: Homogeneous Catalyst. Catalysts like sulfuric acid can be difficult to separate from the product.

    • Solution: Use a solid acid catalyst such as modified montmorillonite clay or a zeolite.[11][16] These can be easily removed by filtration after the reaction. Zirconium-based solid acids have also been shown to be effective and recyclable.[10]

Decarboxylation Reactions

Problem 1: High temperatures are required for the reaction to proceed.

  • Possible Cause: High Activation Barrier. The decarboxylation of benzoic acids often has a high activation barrier, requiring forcing conditions.[12]

    • Solution: The presence of ortho-substituents on the benzoic acid can lower the activation barrier.[12] Alternatively, photoredox catalysis using a copper catalyst can enable decarboxylation at much milder temperatures (e.g., 35 °C).[12]

Problem 2: Low yield of the decarboxylated product.

  • Possible Cause: Undesired Side Reactions. Side reactions can compete with the desired decarboxylation.

    • Solution: For the synthesis of phenols via decarboxylative hydroxylation, a copper catalyst in the presence of an oxygen source is effective.[13] For simple decarboxylation to the corresponding arene, heating the sodium salt with soda-lime (NaOH and CaO) is a classic method.[2]

Quantitative Data Summary

Table 1: Catalyst Performance in the Hydrogenation of Benzoic Acid.

CatalystProductConversion (%)Selectivity (%)Temperature (°C)H₂ Pressure (bar)Reference
5% Rh/CCyclohexanecarboxylic Acid~10010080100 (in scCO₂)[3]
5% Ru/CCyclohexanecarboxylic Acid1008622068.9[6][14]
5% Pd/CCyclohexanecarboxylic AcidHigh100150150[3]
Pt/TiO₂Cyclohexanecarboxylic Acid>99>998050[4][5]
5%Ru-29%Sn/Al₂O₃Benzyl AlcoholHigh>9526098[6]
Pt/SnO₂Benzyl Alcohol989719030[7]

Table 2: Catalyst Performance in the Esterification of Benzoic Acid with Ethanol.

CatalystConversion (%)Temperature (°C)Time (h)Reference
Deep Eutectic Solvent (p-TSA & BTEAC)88.3755[1]
Ionic Liquid (1-Butyl-3-methylimidazolium chloride)19.6655[1]
Amberlyst 15 (Ion Exchange Resin)7.8655[1]
Phosphoric Acid Modified Montmorillonite K10>95Reflux5[11]

Detailed Experimental Protocols

Protocol 1: Ring Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid using Rh/C in scCO₂

  • Catalyst Preparation: Use commercially available 5% Rh/C.

  • Reactor Setup: Place 8.2 mmol of benzoic acid and 0.05 g of 5% Rh/C catalyst into a high-pressure stainless-steel reactor.

  • Reaction Conditions: Seal the reactor and purge with CO₂. Pressurize the reactor with CO₂ to 10 MPa and then with H₂ to the desired pressure (e.g., 4 MPa). Heat the reactor to 323 K (50 °C) and stir the reaction mixture.[17]

  • Work-up: After the reaction time (e.g., 3 hours), cool the reactor to room temperature and slowly release the pressure. The product, cyclohexanecarboxylic acid, can be separated from the catalyst by dissolving it in a suitable solvent and filtering. The supercritical CO₂ is simply vented.

Protocol 2: Esterification of Benzoic Acid with Ethanol using a Deep Eutectic Solvent (DES)

  • Catalyst Preparation: Prepare the DES by mixing p-toluene sulfonic acid (p-TSA) as the hydrogen bond donor and benzyl tri-ethyl ammonium chloride (BTEAC) as the hydrogen bond acceptor.

  • Reaction Setup: In a round-bottom flask, combine benzoic acid, ethanol (e.g., 1:10 molar ratio of acid to alcohol), and the DES catalyst (e.g., 10 wt% relative to benzoic acid).[1]

  • Reaction Conditions: Heat the mixture to 75 °C with stirring for a specified time (e.g., 5 hours).[1]

  • Work-up: After cooling, the DES phase may separate due to density differences, allowing for its removal. The product ester can then be purified from the excess alcohol, typically by distillation.

Protocol 3: Decarboxylative Hydroxylation of Benzoic Acid to Phenol

  • Catalyst System: Use a copper(II) salt, such as copper(II) benzoate, as the catalyst.[13]

  • Reaction Setup: In a suitable reactor, dissolve the benzoic acid derivative in a high-boiling solvent. Add the copper catalyst (e.g., 0.1 to 5 wt%).[13]

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 240-260 °C) and bubble a molecular oxygen-containing gas (e.g., air) through the molten reaction mixture.[13]

  • Work-up: The phenol product is volatile and can be collected from the vapor stream. The remaining reaction mixture can be further processed to recover unreacted benzoic acid.

Visualizations

Catalyst_Selection_Workflow start Start: Benzoic Acid Derivative desired_product Identify Desired Product start->desired_product hydrogenation Hydrogenation desired_product->hydrogenation Reduction esterification Esterification desired_product->esterification Ester Formation decarboxylation Decarboxylation desired_product->decarboxylation Carboxyl Removal ring_hydro Ring Hydrogenation (Cyclohexanecarboxylic Acid) hydrogenation->ring_hydro carboxyl_hydro Carboxyl Group Hydrogenation (Benzyl Alcohol) hydrogenation->carboxyl_hydro ester_prod Benzoate Ester esterification->ester_prod phenol_prod Phenol Derivative decarboxylation->phenol_prod Hydroxylation arene_prod Arene Derivative decarboxylation->arene_prod Simple Decarboxylation catalyst_rhc Select Catalyst: Rh/C, Pt/TiO2 ring_hydro->catalyst_rhc catalyst_rusn Select Catalyst: Ru-Sn/Al2O3, Pt/SnO2 carboxyl_hydro->catalyst_rusn catalyst_acid Select Catalyst: Acid (H2SO4), Solid Acid (Zeolite) ester_prod->catalyst_acid catalyst_cu Select Catalyst: Cu-based phenol_prod->catalyst_cu catalyst_sodalime Select Reagent: Soda-Lime arene_prod->catalyst_sodalime

Caption: Catalyst selection workflow for benzoic acid derivatives.

Troubleshooting_Hydrogenation start Low Conversion in Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst Possible Cause check_conditions Check Reaction Conditions start->check_conditions Possible Cause check_purity Check Substrate/Solvent Purity start->check_purity Possible Cause sol_catalyst Use fresh catalyst Perform pre-reduction check_catalyst->sol_catalyst Solution sol_conditions Increase H2 pressure Increase temperature check_conditions->sol_conditions Solution sol_purity Purify substrate and solvent check_purity->sol_purity Solution

Caption: Troubleshooting low conversion in hydrogenation reactions.

References

Technical Support Center: Troubleshooting Etherification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in etherification reactions.

Section 1: Troubleshooting Low Conversion Rates

This section addresses common issues encountered during etherification, particularly focusing on the widely used Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction has a very low yield or did not proceed at all. What are the most likely causes?

A1: Low or no product formation in a Williamson ether synthesis can typically be attributed to one or more of the following factors:

  • Steric Hindrance: The Williamson ether synthesis proceeds via an S_N2 mechanism, which is highly sensitive to steric bulk around the reaction center.[1][2][3] If your alkyl halide is secondary or tertiary, the nucleophilic attack by the alkoxide is sterically hindered. Tertiary alkyl halides will almost exclusively yield elimination products.[2]

  • Poor Leaving Group: The rate of an S_{N}2 reaction is dependent on the ability of the leaving group to depart. A good leaving group is a weak base.[4] For halides, the reactivity order is I > Br > Cl >> F.[5] Using a poor leaving group like fluoride will result in a very slow or non-existent reaction.

  • Incomplete Deprotonation of the Alcohol: The alkoxide is a much stronger nucleophile than the corresponding alcohol. If the base used is not strong enough to fully deprotonate the alcohol, the concentration of the active nucleophile will be low, leading to a poor yield.

  • Side Reactions (Elimination): Alkoxides are strong bases and can promote the E2 elimination of the alkyl halide, especially at higher temperatures and with sterically hindered substrates, to form an alkene as a byproduct.[6][7]

  • Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the S_N2 reaction.[8][9] Polar aprotic solvents like DMF or acetonitrile are generally preferred.[8][9]

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A2: The formation of an alkene is a common side reaction in Williamson ether synthesis, arising from E2 elimination. To favor the desired S_N2 pathway and minimize elimination, consider the following strategies:

  • Substrate Choice: Whenever possible, use a primary alkyl halide and a more sterically hindered alkoxide. For example, to synthesize tert-butyl methyl ether, it is far more effective to react sodium tert-butoxide with methyl iodide than to react sodium methoxide with tert-butyl chloride. The latter reaction will almost exclusively yield isobutylene.

  • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[7] Running the reaction at a lower temperature can significantly increase the ratio of the desired ether product to the alkene byproduct.

  • Choice of Base: While a strong base is needed to form the alkoxide, using an excessively strong or bulky base can favor elimination. For simple primary alcohols, sodium hydride (NaH) or sodium metal are effective. For phenols, which are more acidic, a weaker base like potassium carbonate can be sufficient.

Q3: How do I choose the best leaving group for my alkyl halide?

A3: The choice of leaving group is critical for the success of a Williamson ether synthesis. The best leaving groups are those that are weak bases upon departure. For alkyl halides, iodide (I⁻) is the best leaving group, followed by bromide (Br⁻), and then chloride (Cl⁻).[5] Fluoride (F⁻) is a very poor leaving group and is generally not used.[5]

In addition to halides, sulfonate esters such as tosylates (OTs), mesylates (OMs), and triflates (OTf) are excellent leaving groups because their corresponding anions are highly stabilized by resonance.[2] Tosylates are often comparable to or even better than iodides as leaving groups.

Q4: My starting alcohol is not fully deprotonated. What base should I be using?

A4: The pKa of the alcohol and the pKa of the conjugate acid of the base are key factors in selecting the appropriate base. The pKa of the base's conjugate acid should be significantly higher than the pKa of the alcohol to ensure complete deprotonation.

  • For simple aliphatic alcohols (pKa ~ 16-18): Strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[2] Sodium metal (Na) or potassium metal (K) can also be used.

  • For phenols (pKa ~ 10): Weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.

Section 2: Data Presentation

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Relative Reaction Rates of Alkyl Halides in S_N2 Reactions

This table illustrates the significant impact of the substrate's structure on the rate of S_N2 reactions, such as the Williamson ether synthesis. As steric hindrance increases, the reaction rate decreases dramatically.

Alkyl Halide TypeStructureRelative Rate
MethylCH₃-X~30
PrimaryRCH₂-X1
SecondaryR₂CH-X0.02
TertiaryR₃C-X~0 (Elimination predominates)

Data is illustrative of the general trend in S_N2 reactivity.[1][4]

Table 2: Comparison of Leaving Group Ability in S_N2 Reactions

The choice of leaving group has a profound effect on the reaction rate. Good leaving groups are weak bases.

Leaving GroupLeaving Group AnionConjugate AcidpKa of Conjugate AcidRelative Rate
IodideI⁻HI-10Excellent
BromideBr⁻HBr-9Good
TosylateOTs⁻TsOH-2.8Excellent
ChlorideCl⁻HCl-7Moderate
FluorideF⁻HF3.2Poor/Unreactive

Relative rates are qualitative and depend on specific reaction conditions.[5]

Table 3: Effect of Temperature on Product Distribution (Substitution vs. Elimination)

This table illustrates how increasing the reaction temperature can favor the elimination (E2) byproduct over the desired substitution (S_N2) product in the reaction of a secondary alkyl halide with an alkoxide.

Temperature (°C)% Ether (S_N2 Product)% Alkene (E2 Product)
25~40%~60%
55~20%~80%
80<10%>90%

Data is illustrative for the reaction of 2-bromopropane with sodium ethoxide in ethanol and demonstrates a general trend.[7]

Section 3: Experimental Protocols

This section provides a detailed methodology for a representative Williamson ether synthesis.

Protocol: Synthesis of Phenetole from Phenol and Iodoethane

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Iodoethane

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in absolute ethanol.

  • Carefully add an equimolar amount of sodium hydroxide pellets to the solution.

  • Gently heat the mixture to reflux until all the sodium hydroxide has dissolved and a clear solution of sodium phenoxide is formed.

  • Ether Synthesis: Cool the reaction mixture to room temperature.

  • Add a slight excess (1.1 equivalents) of iodoethane to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with 5% aqueous NaOH (to remove any unreacted phenol), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude phenetole.

  • The crude product can be further purified by distillation if necessary.

Section 4: Troubleshooting Purification

Q5: I am having trouble separating the organic and aqueous layers during extraction due to the formation of an emulsion. What should I do?

A5: Emulsions are a common problem during the workup of etherification reactions. Here are several techniques to break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[10][11][12] The increased ionic strength of the aqueous layer can help to force the separation of the two phases.[10]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. This can sometimes be enough to break a weak emulsion.

  • Centrifugation: If the volume is small enough, transferring the emulsion to a centrifuge tube and spinning it can effectively separate the layers.

  • Filtration: Filtering the emulsion through a plug of glass wool or Celite can sometimes break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Q6: How can I remove unreacted alcohol from my final ether product?

A6: Unreacted alcohol can often be removed by washing the organic extract with water or a basic solution.

  • Water Wash: If the alcohol has some water solubility, multiple washes with water can effectively remove it from the organic layer.

  • Basic Wash: For acidic alcohols like phenols, washing with an aqueous base (e.g., 5% NaOH) will convert the phenol into its water-soluble sodium salt, which will then be extracted into the aqueous layer.[13]

Q7: There is still unreacted alkyl halide in my product. How can it be removed?

A7: Unreacted alkyl halide can often be removed by distillation if there is a sufficient difference in boiling points between the alkyl halide and the desired ether product. If the boiling points are too close, column chromatography may be necessary.

Section 5: Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting etherification reactions.

Troubleshooting_Workflow Start Low Conversion in Etherification Reaction Check_Substrate Is the alkyl halide primary or methyl? Start->Check_Substrate Check_LG Is the leaving group good (I, Br, OTs)? Check_Substrate->Check_LG Yes Sol_Substrate Redesign synthesis to use a primary alkyl halide. Check_Substrate->Sol_Substrate No (2° or 3°) Check_Base Was the alcohol fully deprotonated? Check_LG->Check_Base Yes Sol_LG Use a better leaving group (e.g., change Cl to I or OTs). Check_LG->Sol_LG No Check_Temp Was the reaction temperature too high? Check_Base->Check_Temp Yes Sol_Base Use a stronger base (e.g., NaH). Check_Base->Sol_Base No Check_Solvent Was a polar aprotic solvent used? Check_Temp->Check_Solvent No Sol_Temp Lower the reaction temperature to minimize elimination. Check_Temp->Sol_Temp Yes Sol_Solvent Switch to a polar aprotic solvent (e.g., DMF, ACN). Check_Solvent->Sol_Solvent No (Protic) Success Improved Yield Check_Solvent->Success Yes Sol_Substrate->Success Sol_LG->Success Sol_Base->Success Sol_Temp->Success Sol_Solvent->Success

Troubleshooting workflow for low conversion in etherification.

SN2_vs_E2 cluster_paths Reaction Pathways Reactants Alkoxide (R'O⁻) + Alkyl Halide (R-X) SN2 SN2 Pathway (Substitution) Reactants->SN2 E2 E2 Pathway (Elimination) Reactants->E2 Product_Ether Ether (R-OR') SN2->Product_Ether Factors_SN2 Favored by: - Primary alkyl halide - Low temperature - Less bulky alkoxide SN2->Factors_SN2 Product_Alkene Alkene + R'OH E2->Product_Alkene Factors_E2 Favored by: - Secondary/Tertiary alkyl halide - High temperature - Bulky alkoxide/base E2->Factors_E2 Purification_Workflow Start Crude Reaction Mixture Extraction Aqueous Workup (Extraction with Ether) Start->Extraction Emulsion Emulsion Formed? Extraction->Emulsion Break_Emulsion Break Emulsion: - Add Brine - Centrifuge - Filter through Celite Emulsion->Break_Emulsion Yes Separate_Layers Separate Organic and Aqueous Layers Emulsion->Separate_Layers No Break_Emulsion->Separate_Layers Wash_Organic Wash Organic Layer Separate_Layers->Wash_Organic Remove_Alcohol Wash with H₂O or aqueous base to remove unreacted alcohol Wash_Organic->Remove_Alcohol Dry_Organic Dry with Anhydrous MgSO₄ or Na₂SO₄ Remove_Alcohol->Dry_Organic Evaporate Remove Solvent (Rotary Evaporator) Dry_Organic->Evaporate Final_Product Purified Ether Evaporate->Final_Product

References

Navigating the Scale-Up of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the production of 4-(2-(Dimethylamino)ethoxy)benzoic acid from the laboratory to a pilot plant. It addresses potential challenges with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the scale-up of this compound synthesis.

Issue ID Problem Potential Causes Recommended Actions
TSG-001 Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., E2 elimination). 3. Suboptimal reaction temperature. 4. Poor mixing in the reactor. 5. Degradation of product during work-up.1. Monitor reaction progress using in-process controls (e.g., HPLC, TLC). 2. Ensure the use of a non-nucleophilic solvent and consider a less sterically hindered alkyl halide if possible.[1] 3. Optimize temperature profile for the pilot-scale reactor. 4. Evaluate and adjust agitator speed and design. 5. Minimize exposure to high temperatures and extreme pH during extraction and purification.
TSG-002 High Impurity Levels 1. Presence of unreacted starting materials. 2. Formation of by-products from side reactions. 3. Contaminated raw materials. 4. Inefficient purification process.1. Increase reaction time or temperature as per optimization studies. 2. Re-evaluate solvent and base selection.[2] 3. Qualify all raw material suppliers and test incoming lots for purity.[3] 4. Optimize crystallization or chromatography conditions.
TSG-003 Inconsistent Batch-to-Batch Results 1. Variability in raw material quality. 2. Poor process control (temperature, addition rates). 3. Inconsistent reactor cleaning procedures. 4. Operator error.1. Establish stringent specifications for all starting materials.[3] 2. Implement and adhere to strict Standard Operating Procedures (SOPs). 3. Validate cleaning procedures to prevent cross-contamination. 4. Provide thorough training and clear batch records for operators.[4]
TSG-004 Poor Filterability of Product 1. Unfavorable crystal morphology. 2. Presence of fine particles or amorphous material. 3. Incorrect solvent for crystallization.1. Optimize cooling rate and agitation during crystallization. 2. Introduce a seeding step to promote uniform crystal growth. 3. Conduct solvent screening to find a suitable crystallization solvent system.
TSG-005 Exothermic Reaction Runaway 1. Inadequate heat removal capacity of the pilot reactor. 2. Too rapid addition of reagents. 3. Insufficient cooling medium flow.1. Characterize the reaction calorimetry to understand heat flow. 2. Control the addition rate of the alkylating agent. 3. Ensure the cooling system is properly sized and functioning.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the Williamson ether synthesis for this compound?

A1: Temperature control is paramount. The etherification reaction is exothermic, and poor heat dissipation on a larger scale can lead to an increase in side reactions, particularly E2 elimination, which reduces yield and increases impurity levels.[1] A well-designed cooling system and controlled addition of reagents are crucial in the pilot plant.

Q2: How can I minimize the formation of the alkene byproduct resulting from elimination?

A2: The choice of base and solvent is critical. Using a milder base and a polar aprotic solvent can favor the SN2 reaction over E2 elimination. Additionally, maintaining the lowest effective reaction temperature will help to minimize this side reaction.[1][2]

Q3: What are the key differences in equipment to consider when moving from a lab to a pilot plant?

A3: The key differences include the reactor's surface-area-to-volume ratio, which is lower in a pilot plant, affecting heat transfer. Mixing efficiency also changes, requiring careful selection of the agitator type and speed to ensure homogeneity. Material of construction is another important consideration to prevent corrosion and contamination.

Q4: How do I ensure the quality and consistency of raw materials for pilot-scale production?

A4: Establishing strong relationships with qualified suppliers is essential.[3] Implement a robust raw material testing program to verify the identity, purity, and any critical physical properties of each batch of starting materials before use.

Q5: What in-process controls (IPCs) are recommended for monitoring the reaction?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product and key impurities. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 4-Hydroxybenzoic acid

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • To a stirred solution of 4-hydroxybenzoic acid in DMF, add potassium carbonate.

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Slowly add a solution of 2-(dimethylamino)ethyl chloride hydrochloride in DMF.

  • Monitor the reaction by HPLC until the 4-hydroxybenzoic acid is consumed.

  • Cool the reaction mixture and quench with water.

  • Extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Adjust the pH of the residue with HCl and NaOH to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain this compound.

Pilot-Plant Scale Synthesis of this compound

Equipment:

  • Glass-lined or stainless steel reactor with heating/cooling jacket and agitator

  • Addition vessel

  • Condenser

  • Receiver vessel

  • Filter-dryer

Procedure:

  • Charge the main reactor with 4-hydroxybenzoic acid and DMF.

  • Begin agitation and charge potassium carbonate.

  • Heat the reactor contents to the setpoint temperature (e.g., 80 °C) using the jacket.

  • Prepare a solution of 2-(dimethylamino)ethyl chloride hydrochloride in DMF in the addition vessel.

  • Slowly transfer the solution from the addition vessel to the main reactor, monitoring the internal temperature closely to control the exotherm.

  • Maintain the reaction temperature and monitor progress by taking samples for IPC analysis (HPLC).

  • Once the reaction is complete, cool the reactor contents.

  • Transfer the reaction mixture to a quench vessel containing water.

  • Perform a series of extractions with dichloromethane, separating the aqueous and organic layers.

  • Perform aqueous washes on the combined organic phases.

  • Transfer the organic phase to a clean reactor for solvent distillation.

  • After solvent removal, perform pH adjustment to precipitate the product.

  • Isolate the product using a filter-dryer, wash with purified water, and dry under vacuum.

Quantitative Data Summary

Parameter Laboratory Scale (1 L) Pilot Plant Scale (100 L)
4-Hydroxybenzoic acid (molar eq.) 1.01.0
2-(Dimethylamino)ethyl chloride HCl (molar eq.) 1.21.15
Potassium Carbonate (molar eq.) 2.52.3
Solvent (DMF) Volume 500 mL50 L
Reaction Temperature 80 °C75-80 °C
Reaction Time 6-8 hours8-10 hours
Typical Yield 85-90%80-85%
Purity (by HPLC) >99.0%>99.0%

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start 1. Charge Reactants (Glass Flask) lab_reaction 2. Heat & Stir (Heating Mantle) lab_start->lab_reaction lab_ipc 3. In-Process Control (HPLC/TLC) lab_reaction->lab_ipc lab_workup 4. Quench & Extract (Separatory Funnel) lab_ipc->lab_workup lab_iso 5. Isolate & Dry (Buchner Funnel/Oven) lab_workup->lab_iso pilot_start 1. Charge Reactants (Reactor) lab_iso->pilot_start Scale-up pilot_reaction 2. Heat & Agitate (Jacketed Vessel) pilot_start->pilot_reaction pilot_ipc 3. In-Process Control (Process Analytical Technology) pilot_reaction->pilot_ipc pilot_workup 4. Quench & Extract (Quench Tank) pilot_ipc->pilot_workup pilot_iso 5. Isolate & Dry (Filter-Dryer) pilot_workup->pilot_iso

Caption: Experimental Workflow from Lab to Pilot Plant.

troubleshooting_low_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Causes start Low Yield Observed check_completion Check Reaction Completion (IPC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes inc_temp Increase Temperature/Time incomplete->inc_temp check_reagents Verify Reagent Stoichiometry incomplete->check_reagents check_impurities Analyze Impurity Profile (Side Reactions) complete->check_impurities check_workup Review Work-up & Isolation Procedure complete->check_workup

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Enhancing Reaction Efficiency with Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is Phase Transfer Catalysis (PTC) and how does it enhance reaction efficiency?

A1: Phase Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports a reactant from one phase to another, enabling the reaction to proceed. This dramatically increases reaction rates, often allowing for milder reaction conditions, which in turn reduces energy consumption and the risk of side reactions or product degradation. PTC can also improve selectivity, leading to purer products and reduced downstream purification costs.

Q2: What are the different types of phase transfer catalysts and how do I choose the right one?

A2: Common phase transfer catalysts include:

  • Quaternary Ammonium and Phosphonium Salts: These are the most widely used due to their affordability and effectiveness. Their lipophilicity, which is crucial for transferring anions into the organic phase, can be tuned by altering the length of the alkyl chains.

  • Crown Ethers and Cryptands: These are highly effective at complexing cations and transferring them into the organic phase. They are particularly useful but are often more expensive and can be toxic.

  • Polyethylene Glycols (PEGs): A cheaper and less toxic alternative, though sometimes less active than other catalysts.

The choice of catalyst depends on several factors including the nature of the reactants, the solvent system, and the desired reaction conditions. The catalyst must be able to effectively transfer the reacting anion into the organic phase and the binding between the catalyst's cation and the reactant's anion should be loose enough to ensure high reactivity.

Q3: What are the key factors that influence the rate of a PTC reaction?

A3: The efficiency of a PTC reaction is influenced by several parameters:

  • Catalyst Structure and Concentration: The catalyst's structure, particularly the length of its alkyl chains, affects its ability to partition between phases. Increasing catalyst concentration generally increases the reaction rate, but excessively high concentrations can lead to the formation of emulsions.

  • Agitation/Stirring Speed: Vigorous stirring increases the interfacial area between the two phases, which enhances the rate of transfer of the catalyst-reactant ion pair.

  • Solvent Choice: The organic solvent influences the solubility of the catalyst and the reactivity of the transferred anion.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst degradation.

  • Water Concentration: In some cases, minimizing the amount of water can reduce the hydration of the anion, making it more reactive in the organic phase.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield

Q: My PTC reaction is giving a very low yield or is not proceeding at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in a PTC reaction can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.

LowYieldTroubleshooting start Start: Low/No Yield catalyst_issue Is the catalyst appropriate and active? start->catalyst_issue conditions_issue Are the reaction conditions optimal? catalyst_issue->conditions_issue No catalyst_selection Select a more lipophilic catalyst (e.g., longer alkyl chains) catalyst_issue->catalyst_selection Yes reagent_issue Are the reagents stable and reactive? conditions_issue->reagent_issue No increase_agitation Increase stirring speed to improve mass transfer conditions_issue->increase_agitation Yes separation_issue Is the product being lost during workup? reagent_issue->separation_issue No check_reagent_quality Verify the purity and activity of starting materials reagent_issue->check_reagent_quality Yes optimize_extraction Optimize extraction protocol to prevent product loss separation_issue->optimize_extraction Yes increase_catalyst Increase catalyst loading (e.g., from 1 mol% to 5 mol%) catalyst_selection->increase_catalyst check_catalyst_stability Verify catalyst stability under reaction conditions (pH, temp) increase_catalyst->check_catalyst_stability optimize_temp Optimize reaction temperature increase_agitation->optimize_temp change_solvent Change the organic solvent to one with better solubility for the catalyst-ion pair optimize_temp->change_solvent increase_reagent_conc Increase the concentration of the aqueous nucleophile check_reagent_quality->increase_reagent_conc

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Slow Reaction Rate

Q: My PTC reaction is proceeding, but it is very slow. How can I increase the reaction rate?

A: A slow reaction rate is a common issue that can often be addressed by optimizing several reaction parameters.

  • Increase Agitation: The rate of many PTC reactions is limited by the transfer of the catalyst between phases. Increasing the stirring speed enhances the interfacial area and can significantly accelerate the reaction.

  • Optimize Catalyst:

    • Catalyst Structure: A catalyst with longer alkyl chains (higher lipophilicity) will partition more into the organic phase, which can increase the concentration of the reactive anion in that phase.

    • Catalyst Loading: Increasing the catalyst concentration from a typical 1 mol% to 2-5 mol% can boost the rate.

  • Increase Temperature: Raising the reaction temperature will generally increase the rate of both the transfer and the intrinsic reaction. However, be mindful of potential catalyst degradation at higher temperatures.

  • Solvent Effects: The choice of organic solvent can impact the reaction rate. A more polar aprotic solvent can enhance the reactivity of the nucleophile.

  • Concentration of Aqueous Reactant: Using a saturated aqueous solution of the nucleophilic salt can increase its transfer rate into the organic phase.

Issue 3: Difficulty with Phase Separation and Emulsion Formation

Q: I am having trouble separating the organic and aqueous layers after my reaction. An emulsion has formed. What should I do?

A: Emulsion formation is a frequent problem in PTC, often caused by the surfactant-like properties of the catalyst.

To Break an Existing Emulsion:

  • Add Saturated Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Filtration: Filtering the emulsion through a bed of Celite or glass wool can sometimes break it.

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.

To Prevent Emulsion Formation in Future Experiments:

  • Reduce Catalyst Concentration: Use the lowest effective concentration of the phase transfer catalyst.

  • Decrease Agitation Speed: While high agitation is good for reaction rate, very high shear can promote emulsion formation. Find a balance where the reaction proceeds at a reasonable rate without forming a stable emulsion.

  • Choose a Different Catalyst: Catalysts with very long alkyl chains can be highly surface-active. A slightly less lipophilic catalyst might be a better choice if emulsions are a persistent problem.

Quantitative Data

Table 1: Comparison of Phase Transfer Catalyst Efficiency in the Alkylation of 2-phenylbutyronitrile

Catalyst (1 mol%)Reaction Time (h)Yield (%)Reference
Benzyltriethylammonium chloride (TEBA)292
Tetrabutylammonium bromide (TBAB)388Fictional, for illustration
Aliquat® 3361.595Fictional, for illustration
18-Crown-6198Fictional, for illustration

Table 2: Distribution of Quaternary Ammonium Catalysts between Toluene and Aqueous Phases

CatalystAqueous Phase% Quat Salt in Organic Phase
Aliquat® 336Water99.7
Aliquat® 33610% NaCl99.96
Aliquat® 100Water7.6 (in MIBK)
Aliquat® 10010% NaCl20% more in water than 10% NaCl

Data extracted from Phase-Transfer Catalysis Communications.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2-Butoxynaphthalene

This protocol describes the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

Materials:

  • 2-Naphthol (1.0 g, 6.94 mmol)

  • 1-Bromobutane (1.14 g, 8.33 mmol)

  • Sodium hydroxide (0.56 g, 14.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.22 g, 0.69 mmol, 10 mol%)

  • Toluene (20 mL)

  • Deionized water (20 mL)

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.0 g), sodium hydroxide (0.56 g), TBAB (0.22 g), toluene (20 mL), and deionized water (20 mL).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to 80°C with vigorous stirring.

  • Once the mixture is homogeneous, add 1-bromobutane (1.14 g) dropwise over 10 minutes.

  • Continue to heat the reaction at 80°C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-butoxynaphthalene.

Williamson_Ether_Synthesis A 1. Combine 2-naphthol, NaOH, TBAB, toluene, and water in a flask. B 2. Heat to 80°C with vigorous stirring. A->B C 3. Add 1-bromobutane dropwise. B->C D 4. Reflux for 4 hours. C->D E 5. Cool to room temperature and transfer to a separatory funnel. D->E F 6. Separate layers and wash the organic phase. E->F G 7. Dry the organic layer and concentrate. F->G H 8. Purify by column chromatography. G->H I End: Pure 2-butoxynaphthalene H->I

Caption: Experimental workflow for Williamson ether synthesis.

Protocol 2: Alkylation of Benzyl Cyanide

This protocol details the alkylation of benzyl cyanide with ethyl bromide using Aliquat® 336 as the phase transfer catalyst.

Materials:

  • Benzyl cyanide (1.17 g, 10.0 mmol)

  • Ethyl bromide (1.63 g, 15.0 mmol)

  • 50% aqueous sodium hydroxide solution (10 mL)

  • Aliquat® 336 (0.20 g, 0.5 mmol, 5 mol%)

  • Toluene (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzyl cyanide (1.17 g) and toluene (20 mL).

  • Cool the flask in an ice bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (10 mL).

  • Add Aliquat® 336 (0.20 g).

  • Add ethyl bromide (1.63 g) dropwise over 15 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 2 hours. Monitor the reaction by GC or TLC.

  • Upon completion, carefully add 20 mL of cold water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl (10 mL) followed by water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Technical Support Center: Synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 4-[2-(dimethylamino)ethoxy]benzylamine?

A1: The most frequently employed synthetic routes include:

  • Reductive Amination: Starting from 4-[2-(dimethylamino)ethoxy]benzaldehyde and a nitrogen source like ammonia.

  • Nucleophilic Substitution: Reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol.

  • Nitrile Reduction: Catalytic hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile.

  • Hofmann Rearrangement: Starting from 4-[2-(dimethylamino)ethoxy]phenylacetamide.

Q2: What are the typical impurities I might encounter in my final product?

A2: Impurities are highly dependent on the synthetic route chosen. Common impurities include unreacted starting materials, byproducts from side reactions such as over-alkylation or incomplete reactions, and residual solvents or reagents. Specific potential byproducts for each route are detailed in the troubleshooting guides below. 4-[2-(dimethylamino)ethoxy]benzylamine is also known as an impurity in the synthesis of the gastroprokinetic agent, Itopride.

Q3: How can I purify the crude 4-[2-(dimethylamino)ethoxy]benzylamine?

A3: Purification can be achieved through several methods, including:

  • Distillation: Vacuum distillation is often effective for this oily compound.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities.

  • Acid-Base Extraction: As a basic compound, it can be extracted into an acidic aqueous phase, washed, and then liberated by basification and re-extraction into an organic solvent.

Troubleshooting Guides

Route 1: Reductive Amination of 4-[2-(dimethylamino)ethoxy]benzaldehyde

This method involves the reaction of 4-[2-(dimethylamino)ethoxy]benzaldehyde with an amine source (commonly ammonia or an ammonium salt) in the presence of a reducing agent.

Issue 1: Low Yield of the Desired Primary Amine

Potential Cause Troubleshooting/Solution
Reduction of the Aldehyde to an Alcohol: The reducing agent may be too reactive and preferentially reduce the starting aldehyde to 4-[2-(dimethylamino)ethoxy]benzyl alcohol.- Use a milder reducing agent that is more selective for the imine intermediate, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. - Control the reaction temperature; lower temperatures can favor imine formation over aldehyde reduction.
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.- Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent may be beneficial. - Adjust the pH; imine formation is often favored under slightly acidic conditions.
Suboptimal Reducing Agent: The chosen reducing agent may not be effective for the imine reduction under the reaction conditions.- For catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon), ensure the catalyst is active and the hydrogen pressure is adequate. Note that Raney Nickel can be pyrophoric and high-pressure hydrogenation carries explosion risks. - When using hydride reducing agents, ensure the stoichiometry is correct.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Byproduct Identification Prevention/Minimization
N,N-bis(4-[2-(dimethylamino)ethoxy]benzyl)amine (Dimer impurity) Higher molecular weight peak in GC-MS. Additional aromatic and benzylic signals in ¹H NMR.Use a large excess of the ammonia source to favor the formation of the primary amine over the secondary amine.
4-[2-(dimethylamino)ethoxy]benzyl alcohol Peak in HPLC with a different retention time than the product. Absence of a nitrogen in the benzyl group will be evident in MS and NMR.Use a milder reducing agent. Optimize the reaction conditions to favor imine formation before reduction.
Unreacted 4-[2-(dimethylamino)ethoxy]benzaldehyde Presence of an aldehyde proton signal (~9-10 ppm) in ¹H NMR.Ensure sufficient reaction time and an adequate amount of the reducing agent.
Route 2: Synthesis from 4-Fluorobenzylamine

This route involves the nucleophilic aromatic substitution of the fluorine atom in 4-fluorobenzylamine with the alkoxide of 2-(dimethylamino)ethanol.

Issue: Incomplete Reaction and Low Product Yield

Potential Cause Troubleshooting/Solution
Insufficiently Strong Base: The alkoxide of 2-(dimethylamino)ethanol may not be fully formed.Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol.
Low Reaction Temperature: The nucleophilic aromatic substitution may require elevated temperatures to proceed at a reasonable rate.The reaction is often performed at high temperatures (e.g., 130-140°C).
Poor Solvent Choice: The solvent may not be suitable for this type of reaction.Aprotic polar solvents like DMF or DMSO can facilitate nucleophilic aromatic substitutions.
Route 3: Catalytic Hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile

This method involves the reduction of the nitrile group to a primary amine using a catalyst and a hydrogen source.

Issue: Incomplete Reduction or Catalyst Poisoning

Potential Cause Troubleshooting/Solution
Inactive Catalyst: The catalyst (e.g., Raney Nickel) may have lost its activity.Use fresh, active catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.Purify the starting nitrile before the reaction. Use high-purity solvents.
Insufficient Hydrogen Pressure or Reaction Time: The reduction may not go to completion under the applied conditions.Increase the hydrogen pressure and/or the reaction time. Note the safety hazards associated with high-pressure hydrogenation.
Route 4: Hofmann Rearrangement of 4-[2-(dimethylamino)ethoxy]phenylacetamide

This route involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Issue: Formation of Urea or Carbamate Byproducts

Potential Cause Troubleshooting/Solution
Reaction of the Isocyanate Intermediate with the Amine Product: The highly reactive isocyanate intermediate can react with the desired amine product to form a urea derivative.Maintain a low concentration of the amine product during the reaction by, for example, performing the reaction in a two-phase system or by slowly adding the reagents.
Incomplete Hydrolysis of the Isocyanate: If water is limiting, the isocyanate may not be fully hydrolyzed to the amine.Ensure sufficient water is present for the complete hydrolysis of the isocyanate intermediate.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of the purity of 4-[2-(dimethylamino)ethoxy]benzylamine and the detection of related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the product and potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample onto the column. Record the chromatogram and identify the peaks corresponding to the main product and any impurities by comparing their retention times with those of available reference standards. The relative percentage of each component can be estimated from the peak areas.

Visualizations

Byproduct_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_identification Identification & Quantification start Crude Product hplc HPLC-UV Analysis start->hplc Primary Purity Check gcms GC-MS Analysis start->gcms Volatile Impurities nmr NMR Spectroscopy start->nmr Structural Confirmation impurities Identify & Quantify Impurities hplc->impurities gcms->impurities nmr->impurities

Caption: Workflow for byproduct analysis in the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine.

Reductive_Amination_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product in Reductive Amination cause1 Aldehyde Reduction to Alcohol start->cause1 cause2 Over-alkylation (Dimer Formation) start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Use Milder Reducing Agent (e.g., STAB) cause1->solution1 solution2 Use Large Excess of Ammonia Source cause2->solution2 solution3 Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause3->solution3

Caption: Troubleshooting logic for reductive amination synthesis.

Technical Support Center: Optimizing Recrystallization and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing solvent choice for the recrystallization and purification of chemical compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization process.

Issue: No crystals are forming upon cooling.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.[1][2][3]

    • Solution: Heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[1][4] Allow the concentrated solution to cool again slowly.

  • Possible Cause: The solution is supersaturated, a state where the solute concentration exceeds its normal solubility limit, but crystallization has not been initiated.[1][3]

    • Solution 1: Induce Crystallization by Seeding. Add a small "seed" crystal of the pure compound to the solution. The seed crystal provides a nucleation site for crystal growth to begin.[3]

    • Solution 2: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[3][5][6]

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[5][7] Slow cooling generally leads to the formation of larger, purer crystals.[8][9][10]

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound being recrystallized. The compound dissolves in the hot solvent but then melts and comes out of solution as a liquid (oil) upon cooling.[2][4][11]

    • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[2] This lowers the saturation point and may allow for crystallization to occur at a temperature below the compound's melting point.

    • Solution 2: Vigorously Stir the Solution. As the oil begins to form upon cooling, stir the solution vigorously. This can break up the oil into smaller droplets, which may act as nuclei for crystal formation.[4]

    • Solution 3: Choose a Different Solvent. Select a solvent with a lower boiling point.[11][12]

Issue: Crystals form in the funnel during hot filtration.

  • Possible Cause: The solution cools too quickly in the funnel, causing premature crystallization.[2]

    • Solution 1: Use an Excess of Hot Solvent. Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. This will keep the compound in solution during the filtration step. The excess solvent can be evaporated after filtration.[2][13]

    • Solution 2: Pre-heat the Filtration Apparatus. Warm the funnel and receiving flask with hot solvent before starting the filtration. This will minimize the temperature drop during the process.[13]

    • Solution 3: Use a Stemless Funnel. A stemless funnel reduces the surface area where premature crystallization can occur.

Issue: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too fast, trapping impurities within the crystal lattice.[5][7]

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.

  • Possible Cause: The chosen solvent did not effectively differentiate between the desired compound and the impurities.

    • Solution: Re-evaluate the solvent choice. An ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[4][9][14]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization?

A1: An ideal recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.[5][9][15]

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[14][15]

  • The solvent should not react with the compound being purified.[11][15]

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[11]

  • The solvent should be non-toxic, inexpensive, and non-flammable if possible.[11][15]

The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[11]

Q2: What is a mixed-solvent recrystallization, and when should I use it?

A2: A mixed-solvent recrystallization is used when a single suitable solvent cannot be found.[5][14] This technique employs two miscible solvents. The compound to be purified should be soluble in one solvent (the "good" or "soluble" solvent) and insoluble in the other (the "bad" or "insoluble" solvent).[5][16][17] The two solvents must be completely miscible with each other.[5][16]

Q3: How much solvent should I use for recrystallization?

A3: You should use the minimum amount of hot solvent necessary to completely dissolve the impure solid.[5][7][18] Using too much solvent will result in a low or no yield of crystals upon cooling.[1][3][5]

Q4: Can I put the hot solution directly into an ice bath to speed up crystallization?

A4: It is not recommended to cool the hot solution directly in an ice bath.[5] Rapid cooling, often called "crash cooling," can lead to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.[7] For the best results, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal recovery.[5][7][18]

Q5: What should I do if my compound is colored, but the pure substance should be colorless?

A5: If the color is due to a soluble impurity, you can add a small amount of decolorizing charcoal (activated carbon) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use only a small amount, as excessive use can also adsorb your desired compound. The charcoal is then removed by hot gravity filtration along with any other insoluble impurities.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity Index (P')Dielectric Constant (ε)
Water10010.278.54
Methanol655.132.6
Ethanol784.324.3
Acetone565.120.7
Ethyl Acetate774.46.02
Dichloromethane403.19.08
Diethyl Ether352.84.34
Toluene1112.42.38
Hexane690.11.89
Cyclohexane810.22.02

Data compiled from various sources.[11][19][20][21] The Polarity Index is a relative measure of a solvent's polarity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests or literature data, choose a suitable solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.[6] Continue adding small portions of hot solvent until the solid is completely dissolved.[5][7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.[13]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7][18]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5][7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][7]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[5][17]

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot "good" solvent.[16][22]

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[16][22]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[16][22] At this point, the solution is saturated.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[17]

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.[13]

Mandatory Visualization

Recrystallization_Workflow cluster_cool start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end Solvent_Selection_Troubleshooting start Start: Choose a Solvent test_solubility Test Solubility: Hot vs. Cold start->test_solubility decision Good Solubility Difference? test_solubility->decision single_solvent Proceed with Single-Solvent Recrystallization decision->single_solvent Yes mixed_solvent Consider Mixed-Solvent Recrystallization decision->mixed_solvent No end End single_solvent->end re_evaluate Choose a New Solvent mixed_solvent->re_evaluate re_evaluate->test_solubility

References

Preventing degradation of 4-(2-(Dimethylamino)ethoxy)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4-(2-(Dimethylamino)ethoxy)benzoic acid to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air.[1] For extended storage, refrigeration (2-8°C) is recommended.

Q2: Is this compound sensitive to light?

A2: Yes, aromatic ethers and compounds with amine functionalities can be sensitive to light.[2][3] To prevent photodegradation, it is crucial to store the compound in an opaque or amber-colored container.[2]

Q3: Is this compound hygroscopic?

Q4: What type of container material is suitable for storing this compound?

A4: Glass containers, particularly amber glass, are ideal for storing this compound due to their inertness and ability to block UV light.[6][7] If using plastic, high-density polyethylene (HDPE) is a suitable alternative.[7][8] Ensure the container cap provides an airtight seal.[1][6]

Q5: What are the visual signs of degradation?

A5: Degradation of this compound, which is typically a white to off-white solid, may be indicated by a change in color (e.g., yellowing or browning), a change in texture (e.g., clumping or liquefaction), or the development of an unusual odor.[9][10]

Troubleshooting Guides

Issue 1: The compound has changed color (e.g., turned yellow).

  • Potential Cause: This is often a sign of chemical degradation, possibly due to oxidation or photodegradation. Exposure to light, air (oxygen), or elevated temperatures can accelerate these processes.[11][12]

  • Recommended Action:

    • Do not use the discolored compound in experiments where high purity is critical.

    • Assess the purity of the material using a stability-indicating analytical method, such as the HPLC protocol provided below.

    • If the compound is deemed impure, it should be properly disposed of.

    • Review your storage procedures to ensure the compound is protected from light, heat, and air.[13][14]

Issue 2: Unexpected peaks are observed during HPLC analysis.

  • Potential Cause: The appearance of new peaks in an HPLC chromatogram that are not present in a reference standard is a strong indicator of degradation. These peaks represent degradation products.[15][16]

  • Recommended Action:

    • Refer to the potential degradation pathways outlined below to hypothesize the identity of the degradation products.

    • If the degradation is significant, the batch of the compound may not be suitable for use.

    • Investigate the storage and handling history of the compound to identify the likely cause of degradation (e.g., prolonged exposure to adverse conditions).

Issue 3: The compound has become clumpy or sticky.

  • Potential Cause: This is a common sign of moisture absorption, indicating that the compound is hygroscopic and has not been stored in a sufficiently dry environment.[1][4]

  • Recommended Action:

    • For future use, ensure the container is stored in a desiccator with a functioning desiccant.[5]

    • When handling the compound, minimize its exposure to the ambient atmosphere.[1]

    • If the compound is intended for use in a moisture-sensitive reaction, it may need to be dried under vacuum, though care should be taken to avoid thermal degradation.

Potential Degradation Pathways

The degradation of this compound can be complex. Based on its chemical structure, the following degradation pathways are plausible. It is important to note that the formation of these specific degradation products would need to be confirmed experimentally.

  • Hydrolysis of the Ether Linkage: The ether bond can be susceptible to cleavage, particularly under acidic or basic conditions, yielding 4-hydroxybenzoic acid and 2-(dimethylamino)ethanol.

  • N-Demethylation: The tertiary amine can undergo oxidative N-demethylation to form the secondary amine, 4-(2-(methylamino)ethoxy)benzoic acid, and formaldehyde.[17][18] This can be a multi-step process, potentially leading to the primary amine.

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, losing carbon dioxide to form 2-(dimethylamino)ethoxybenzene.[19][20]

G Potential Degradation Pathways A This compound B Hydrolysis (H₂O, H⁺/OH⁻) A->B E N-Demethylation (Oxidation) A->E G Decarboxylation (Heat) A->G C 4-Hydroxybenzoic acid B->C D 2-(Dimethylamino)ethanol B->D F 4-(2-(Methylamino)ethoxy)benzoic acid E->F H 2-(Dimethylamino)ethoxybenzene G->H

A diagram illustrating potential degradation pathways.

Quantitative Data on Stability

No specific quantitative stability data for this compound was found in the public domain. To ensure the integrity of the compound for experimental use, it is recommended to perform a stability study. The following table provides a template for such a study.

Storage ConditionTime PointPurity (%)Known Degradant 1 (%)Known Degradant 2 (%)Total Unknown Degradants (%)
2-8°C (Protected from Light) 0
1 month
3 months
6 months
25°C/60% RH (Protected from Light) 0
1 month
3 months
25°C/60% RH (Exposed to Light) 0
1 week
1 month

RH = Relative Humidity. Purity and degradant levels should be determined by a validated stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Visual Inspection
  • Place a small, representative sample of the compound on a clean, white surface.

  • Observe the color and physical state of the compound under good lighting. A pure sample should be a white to off-white crystalline powder.

  • Note any discoloration (e.g., yellow or brown tints), clumping, or signs of melting.

  • Carefully note any unusual odors.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization may be required.[21][22][23][24]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Troubleshooting Workflow

If you suspect that your sample of this compound has degraded, follow this logical workflow to assess its quality.

G Degradation Troubleshooting Workflow A Suspicion of Degradation (e.g., color change, unexpected results) B Perform Visual Inspection A->B C Is there a visible change (color, texture)? B->C D Analyze by HPLC C->D Yes C->D No E Are unexpected peaks present? D->E F Compound is likely degraded. Do not use. Review storage. E->F Yes G Compound is likely stable. Proceed with caution. E->G No H Review experimental parameters for other sources of error. G->H

A workflow for troubleshooting suspected degradation.

References

Validation & Comparative

A Comparative Stability Analysis: 4-(2-(Dimethylamino)ethoxy)benzoic Acid vs. its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Physicochemical and Stability Profiles of a Key Pharmaceutical Intermediate

In the realm of pharmaceutical development, the selection of the appropriate salt form of an active pharmaceutical ingredient (API) or intermediate is a critical decision that significantly impacts its stability, solubility, and overall suitability for formulation. This guide provides a comprehensive comparison of the free base form, 4-(2-(Dimethylamino)ethoxy)benzoic acid, and its corresponding hydrochloride salt. The insights presented herein are intended to assist researchers in making informed decisions during drug discovery and development processes.

Executive Summary

The hydrochloride salt of this compound offers significant advantages in terms of aqueous solubility and overall chemical stability when compared to its free base counterpart. The protonation of the tertiary amine to form the hydrochloride salt mitigates the reactivity of the lone pair of electrons on the nitrogen atom, reducing susceptibility to oxidative degradation. Furthermore, the salt form generally exhibits improved solid-state stability, making it more amenable to standard pharmaceutical manufacturing and storage conditions. This guide will delve into the physicochemical properties, comparative stability under forced degradation conditions, and recommended analytical methodologies for both compounds.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of the free base and its hydrochloride salt is essential for predicting their behavior in various formulation and testing environments.

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
Molecular Formula C₁₁H₁₅NO₃C₁₁H₁₆ClNO₃
Molecular Weight 209.25 g/mol 245.70 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
Aqueous Solubility Sparingly solubleSoluble[1]
pKa (Dimethylamino) Estimated 8.5 - 9.5Not Applicable (protonated)
pKa (Carboxylic Acid) Estimated 4.0 - 5.0Estimated 4.0 - 5.0

Note: Specific experimental values for pKa and solubility may vary depending on the experimental conditions. The provided pKa values are estimations based on similar chemical structures.

Comparative Stability Analysis

The stability of a pharmaceutical compound is a critical quality attribute that must be thoroughly evaluated. Forced degradation studies are employed to predict the degradation pathways and to develop stability-indicating analytical methods. While specific comparative experimental data for these two exact compounds is not publicly available, this section outlines the expected stability profiles based on general chemical principles and data for similar molecules.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The ether linkage in this compound could potentially be susceptible to cleavage under extreme pH and temperature conditions.

  • Acidic Conditions: Both the free base and the hydrochloride salt are expected to be relatively stable at moderately acidic pH. However, under strongly acidic conditions and elevated temperatures, acid-catalyzed hydrolysis of the ether bond may occur.

  • Neutral Conditions: Both forms are anticipated to be stable at neutral pH.

  • Alkaline Conditions: The free base, with its deprotonated carboxylic acid at higher pH, may be more susceptible to base-catalyzed degradation pathways compared to the hydrochloride salt.

Oxidative Stability

The dimethylamino group in the free base is a potential site for oxidation. The lone pair of electrons on the nitrogen can be readily oxidized, leading to the formation of N-oxide and other degradation products.

  • This compound (Free Base): The presence of the lone pair on the nitrogen of the dimethylamino group makes the free base susceptible to oxidation.

  • This compound HCl (Hydrochloride Salt): The protonation of the dimethylamino group in the hydrochloride salt significantly reduces its susceptibility to oxidation by lowering the electron density on the nitrogen atom.[1] This is a key advantage of the salt form in terms of stability.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation. The aromatic ring and the carbonyl group are potential chromophores that can absorb light energy and initiate degradation reactions. Both the free base and the hydrochloride salt should be evaluated for their photostability according to ICH Q1B guidelines. It is recommended to handle and store both compounds protected from light.

Proposed Degradation Pathways

Understanding the potential degradation pathways is crucial for the development of stability-indicating methods and for identifying potential impurities.

cluster_main This compound cluster_degradation Potential Degradation Products Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Ether_Cleavage 4-Hydroxybenzoic Acid Parent->Ether_Cleavage Hydrolysis Decarboxylation Decarboxylated Product Parent->Decarboxylation Photolysis/Thermal Stress

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To experimentally verify the stability of this compound and its hydrochloride salt, a series of forced degradation studies should be conducted, followed by analysis using a validated stability-indicating HPLC method.

Forced Degradation Study Protocol

Objective: To generate potential degradation products and compare the stability of the free base and hydrochloride salt under various stress conditions.

Materials:

  • This compound

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solutions: Prepare separate stock solutions of the free base and the hydrochloride salt in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid samples of both the free base and the hydrochloride salt to 105°C for 48 hours.

  • Photodegradation: Expose the solid samples and solutions (in quartz cuvettes) to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solutions (Free Base and HCl Salt) Acid Acid Hydrolysis (1N HCl, 80°C) Start->Acid Base Base Hydrolysis (1N NaOH, 80°C) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 105°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

Objective: To develop a method capable of separating the parent compound from all potential degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is a starting point for method development and should be optimized and validated according to ICH Q2(R1) guidelines.

Conclusion

The selection of the hydrochloride salt of this compound is strongly recommended for pharmaceutical development purposes. Its enhanced aqueous solubility and, most notably, its superior stability against oxidation, provide significant advantages over the free base form. While both forms may be susceptible to hydrolysis and photolysis under strenuous conditions, the inherent stability of the salt form simplifies formulation development, improves shelf-life, and reduces the potential for the formation of degradation-related impurities. Rigorous experimental verification through forced degradation studies and the use of a validated stability-indicating HPLC method are essential to fully characterize the stability profile and ensure the quality and safety of any resulting drug product.

References

A Comparative Analysis of Benzoic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid and its derivatives represent a versatile class of compounds with a wide range of applications, from food preservation to pharmaceuticals.[1] The therapeutic potential of these derivatives is an active area of research, with numerous studies evaluating their efficacy in various biological assays. This guide provides a comparative analysis of the performance of several key benzoic acid derivatives in antimicrobial, anticancer, antioxidant, and enzyme inhibition assays, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[2][3] The following tables summarize the quantitative performance of various derivatives in key biological assays, providing a clear comparison of their potency.

Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[4]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O1571000[5]
2-hydroxybenzoic acid (Salicylic Acid)Escherichia coli O1571000[5]
4-hydroxybenzoic acidEscherichia coli>1000[5]
3,4-dihydroxybenzoic acid (Protocatechuic acid)Escherichia coli>1000[5]
3,4,5-trihydroxybenzoic acid (Gallic Acid)Escherichia coli1500-2500[5]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 (pMIC µM/ml)[6]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer (HeLa)17.84 (IC50 µM)[7]
Anticancer Activity

The anticancer potential of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines using assays like the MTT assay.[8]

Compound/DerivativeCancer Cell LineIC50Reference
Benzoic AcidBone cancer (MG63)85.54 µg/mL (48h)[8]
Benzoic AcidLung cancer (CRM612)100.9 µg/mL (48h)[8]
Benzoic AcidCervical cancer (HeLa)185.3 µg/mL (48h)[8]
Gallic acid–stearylamine conjugateHuman squamous cancer (A431)100 µg/mL[7]
Phenyl-thiazolyl-benzoic acid derivativeHuman APL cells (NB4)0.001–1 µM[7]
4-N-methyl benzoic acid nanoparticlesBreast cancer (MCF-7)42.19 mg/ml[7]
Antioxidant Activity

Antioxidant capacity is often measured by the ability of a compound to scavenge free radicals, with lower IC50 values indicating higher potency.

Compound/DerivativeAssayIC50 (µg/mL)Reference
Gallic acidDPPH11.02[9]
3,4-dihydroxybenzoic acidDPPH-[10]
Vanillic acidDPPH-[10]
Syringic acidDPPH-[10]
1-p-hydroxy benzoyl-3-palmitoyl glycerolDPPH (% inhibition)19.7%[11]
Quercetin (for comparison)DPPH (% inhibition)95.8%[11]
Enzyme Inhibitory Activity

Benzoic acid derivatives have been shown to inhibit various enzymes, a mechanism relevant to several disease pathologies.

Compound/DerivativeEnzymeIC50Reference
2,3,4-trihydroxybenzoic acidα-Amylase17.30 mM[12]
4-hydroxybenzoic acidα-Amylase25.72 mM[2]
Benzoic Acidα-Amylase45.25 mM[2]
2-aminobenzoic acidTyrosinase (monophenolase)5.15 µM[13]
4-aminobenzoic acidTyrosinase (monophenolase)3.8 µM[13]
BenzoateTyrosinase (diphenolase)0.53 mM (Ki)[14]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays mentioned in this guide.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]

  • Cell Seeding : Seed cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of approximately 8x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[16][17] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16][17]

  • Treatment : Prepare various concentrations of the benzoic acid derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the prepared concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19] Incubate for another 3-4 hours at 37°C.[15][17]

  • Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[17][19]

  • Absorbance Measurement : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][18] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][20]

  • Preparation of Inoculum : Culture the test microorganism (e.g., E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[20]

  • Serial Dilution : Prepare a two-fold serial dilution of the benzoic acid derivative in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 or 100 µL.[20]

  • Inoculation : Add an equal volume of the prepared bacterial inoculum to each well, bringing the total volume to 100 or 200 µL.

  • Controls : Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[21]

α-Amylase Inhibition Assay

This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[12]

  • Reagent Preparation : Prepare a solution of α-amylase (e.g., porcine pancreatic α-amylase) in a suitable buffer (e.g., 0.02 M sodium phosphate buffer, pH 6.9 with 0.006 M NaCl).[22] Prepare a 1% starch solution in the same buffer.

  • Reaction Mixture : In a test tube, mix 500 µL of the benzoic acid derivative at various concentrations with 500 µL of the α-amylase solution.[22] Pre-incubate the mixture at 37°C for 10 minutes.[22]

  • Initiate Reaction : Add 500 µL of the starch solution to the mixture to start the reaction. Incubate at 37°C for 15 minutes.[22]

  • Stop Reaction : Terminate the reaction by adding 1.0 mL of dinitrosalicylic acid (DNS) color reagent.

  • Color Development : Boil the tubes for 5-15 minutes in a water bath.[23] Cool to room temperature and dilute with distilled water if necessary.

  • Absorbance Measurement : Measure the absorbance of the resulting solution at 540 nm.

  • Calculation : The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is critical for drug development.

Histone Deacetylase (HDAC) Inhibition

Several benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs).[24] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressor genes.[1] By inhibiting HDACs, these compounds can induce the re-expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[25]

HDAC_Inhibition cluster_0 Normal Cell State cluster_1 Effect of HDACi HDACi Benzoic Acid Derivative (HDACi) HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, p53) Chromatin->TSG Open_Chromatin->TSG Transcription_Repressed Transcription Repressed Transcription_Active Transcription Active Apoptosis Apoptosis & Cell Cycle Arrest Transcription_Active->Apoptosis Tyrosinase_Inhibition Tyrosine L-Tyrosine (Substrate) Tyrosinase Tyrosinase (Copper-containing enzyme) Tyrosine->Tyrosinase Binds to active site DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation DOPA->Tyrosinase Binds to active site Melanin Melanin (Pigment) Dopaquinone->Melanin Further reactions Inhibitor Benzoic Acid Derivative Inhibitor->Block Block->Tyrosinase Inhibits MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Benzoic Acid Derivatives (Test Cmpds) B->C D 4. Incubate 24h / 48h / 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I MIC_Workflow A 1. Prepare Serial Dilution of Compound in Broth C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Bacterial Inoculum (0.5 McFarland) B->C D 4. Add Controls (Growth & Sterility) C->D E 5. Incubate 18-24h at 37°C D->E F 6. Visually Inspect for Turbidity (Growth) E->F G 7. Determine MIC (Lowest Clear Well) F->G

References

Validating the Structure of 4-(2-(Dimethylamino)ethoxy)benzoic Acid via ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis for validating the structure of 4-(2-(Dimethylamino)ethoxy)benzoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supported by predicted data and a detailed experimental protocol.

The unique structure of this compound, featuring a para-substituted benzene ring, an ether linkage, and a tertiary amine, gives rise to a characteristic ¹H NMR spectrum. By analyzing the chemical shifts, integration values, and splitting patterns of the proton signals, researchers can confirm the presence and connectivity of these functional groups, thereby validating the molecular structure.

Predicted ¹H NMR Data and Comparison with Analogs

Due to the limited availability of public experimental spectra for this compound, this guide presents a predicted ¹H NMR data table. This prediction is based on the analysis of its constituent fragments and comparison with structurally similar, experimentally characterized benzoic acid derivatives.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds.

Compound Solvent Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
This compound (Predicted) DMSO-d₆ ~12.5Singlet-1H-COOH
~7.85Doublet~8.82HAr-H (ortho to -COOH)
~7.00Doublet~8.82HAr-H (ortho to -O)
~4.15Triplet~5.52H-OCH₂-
~2.70Triplet~5.52H-NCH₂-
~2.25Singlet-6H-N(CH₃)₂
4-Methylbenzoic acid [1]DMSO-d₆ 12.80Singlet-1H-COOH
7.84Doublet6.482HAr-H
7.29Doublet7.882HAr-H
2.36Singlet-3H-CH₃
4-Fluorobenzoic acid [1]DMSO-d₆ 13.06Singlet-1H-COOH
8.01Doublet of doublets5.64, 5.62HAr-H
7.32Triplet8.882HAr-H
4-Dimethylaminobenzoic acid Not specified Not specifiedNot specifiedNot specifiedNot specifiedNot specified

The predicted spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the ethoxy chain protons, and the dimethylamino group protons. The aromatic region should display a typical AA'BB' system for a para-substituted benzene ring. The ethoxy protons (-OCH₂CH₂N-) are expected to appear as two triplets due to coupling with each other. The six protons of the dimethylamino group should present as a sharp singlet.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the sample's solubility and the desired resolution of specific peaks.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

  • A standard single-pulse experiment is typically sufficient for routine structural validation.

  • Key acquisition parameters to consider include:

    • Spectral Width: Sufficient to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction should be applied to the spectrum.

  • The spectrum should be referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.

  • Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using ¹H NMR.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation Sample This compound Sample NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire_FID Acquire Free Induction Decay (FID) NMR_Spectrometer->Acquire_FID Process_FID Fourier Transform, Phasing, Baseline Correction Acquire_FID->Process_FID Analyze_Spectrum Analyze Chemical Shifts, Integration, Multiplicity Process_FID->Analyze_Spectrum Compare_Data Compare with Predicted/Reference Spectra Analyze_Spectrum->Compare_Data Structure_Validation Structure Validated / Not Validated Compare_Data->Structure_Validation

Figure 1. Workflow for ¹H NMR based structural validation.

By following this comprehensive guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for subsequent stages of research and development. The combination of predicted data for comparison, a detailed experimental protocol, and a clear logical workflow provides a robust framework for this essential analytical procedure.

References

Route 1: Synthesis starting from p-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Itopride Intermediates

Itopride, a prokinetic agent effective in the treatment of gastrointestinal motility disorders, is synthesized through various chemical pathways. The efficiency, scalability, and environmental impact of the overall synthesis are largely dependent on the route chosen for the preparation of its key intermediates. This guide provides a comparative analysis of the most common synthesis routes for itopride intermediates, supported by available experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal strategy.

The synthesis of itopride, chemically known as N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, primarily involves two key intermediates: 4-[2-(dimethylamino)ethoxy]benzylamine and 3,4-dimethoxybenzoyl chloride . The formation of the final product is achieved by the amidation of these two precursors. The choice of the synthetic route is often determined by the strategy to synthesize 4-[2-(dimethylamino)ethoxy]benzylamine. This guide focuses on the comparative analysis of three prevalent routes for the synthesis of this key intermediate, starting from p-hydroxybenzaldehyde, 4-hydroxybenzonitrile, and an alternative route involving the late-stage introduction of the dimethylaminoethoxy moiety.

This is a widely adopted and well-documented route for the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine. The general pathway involves the etherification of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride, followed by the conversion of the aldehyde group to an amine.

Experimental Protocol:

Step 1: Synthesis of 4-[2-(dimethylamino)ethoxy]benzaldehyde In a reaction vessel, p-hydroxybenzaldehyde is dissolved in a suitable solvent such as acetone or toluene. A weak inorganic base like potassium carbonate is added to the mixture. 2-dimethylaminoethyl chloride is then added, and the reaction mixture is heated under reflux for several hours.[1] After completion of the reaction, the inorganic salts are filtered off, and the solvent is evaporated to yield 4-[2-(dimethylamino)ethoxy]benzaldehyde.

Step 2: Synthesis of 4-[2-(dimethylamino)ethoxy]benzaldoxime The 4-[2-(dimethylamino)ethoxy]benzaldehyde obtained in the previous step is reacted with hydroxylamine hydrochloride in an acidic environment.[1] This reaction typically proceeds at a controlled temperature to form the corresponding oxime.

Step 3: Reduction to 4-[2-(dimethylamino)ethoxy]benzylamine The final step in this route is the reduction of the oxime to the desired benzylamine. A common method involves the use of powdered zinc in an acidic medium, such as acetic acid.[1][2][3] The reaction is carried out at a controlled temperature, and upon completion, the product is isolated and purified. An alternative one-pot synthesis from p-hydroxybenzaldehyde using zinc dust has also been reported.[2][3][4]

Data Presentation:

StepProductReagentsYieldPurityReference
14-[2-(dimethylamino)ethoxy]benzaldehydep-hydroxybenzaldehyde, 2-dimethylaminoethyl chloride, K₂CO₃85.3%-[1]
2 & 34-[2-(dimethylamino)ethoxy]benzylamine4-[2-(dimethylamino)ethoxy]benzaldehyde, Hydroxylamine HCl, Zinc powder85.8% (from benzaldehyde)>98% (HPLC)[1]
Overall4-[2-(dimethylamino)ethoxy]benzylaminep-hydroxybenzaldehyde~73%>98%Calculated

Diagram of Synthesis Pathway:

G A p-Hydroxybenzaldehyde B 4-[2-(dimethylamino)ethoxy]benzaldehyde A->B 2-dimethylaminoethyl chloride, K₂CO₃ C 4-[2-(dimethylamino)ethoxy]benzaldoxime B->C Hydroxylamine HCl D 4-[2-(dimethylamino)ethoxy]benzylamine C->D Zinc powder, Acetic acid G A 4-Hydroxybenzonitrile B 4-[2-(dimethylamino)ethoxy]benzonitrile A->B 2-(dimethylamino)ethyl chloride, KOH C 4-[2-(dimethylamino)ethoxy]benzylamine B->C NaBH₄, CuSO₄ G A p-Hydroxybenzaldehyde B p-Hydroxybenzylamine A->B Raney Ni, NH₃, H₂ C N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide B->C 3,4-dimethoxybenzoyl chloride D Itopride C->D 2-dimethylaminoethyl chloride, K₂CO₃

References

Unveiling the Potency of Hydrazone Derivatives Against Entamoeba histolytica: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against amoebiasis, a parasitic infection caused by Entamoeba histolytica that affects millions worldwide, researchers are continuously exploring novel therapeutic agents. Among the promising candidates, hydrazone derivatives have emerged as a significant class of compounds demonstrating potent antiamoebic activity. This guide provides a comprehensive comparison of the efficacy of various hydrazone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for more effective treatments.

Efficacy at a Glance: A Quantitative Comparison

Several studies have highlighted the superior in vitro efficacy of certain hydrazone derivatives over the current standard drug, metronidazole. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these evaluations. Below is a summary of the IC50 values for selected hydrazone derivatives against the HM1:IMSS strain of E. histolytica.

CompoundSubstituent PositionIC50 (µM)Reference Drug (Metronidazole) IC50 (µM)
Hydrazone Derivative 1meta-Nitro0.846.3
Hydrazone Derivative 2ortho-Nitro756.3
Hydrazone Derivative 3para-Nitro76.3
Hydrazone Derivative 42,4-dinitro236.3
Hydrazone Derivative 5Not specified0.986.8
Aryl Hydrazone DerivativeNot specified0.13Not specified

Note: The data clearly indicates that the substitution pattern on the phenyl ring significantly influences the antiamoebic activity of hydrazone derivatives. Notably, a meta-nitro substituted hydrazone (Derivative 1) exhibited an IC50 value of 0.84 µM, demonstrating a potency approximately 7.5 times greater than that of metronidazole in the same study[1]. Another study reported an aryl hydrazone derivative with a remarkable IC50 of 0.13 µM[2].

Delving into the Mechanism of Action

The precise mechanism by which hydrazone derivatives exert their antiamoebic effect is an area of active investigation. However, current evidence suggests a multi-faceted approach that likely involves the generation of reactive oxygen species (ROS) and the disruption of the parasite's redox balance. The redox potential of these molecules, influenced by their chemical structure, appears to play a crucial role in their biological activity[1]. The generation of a nitroso free radical, through the biotransformation of the nitro group present in many active derivatives, is a proposed mechanism for inducing oxidative stress within the parasite[1].

Experimental Protocols: A Closer Look at the Methodology

The in vitro antiamoebic activity of hydrazone derivatives is primarily assessed against trophozoites of E. histolytica, with the HM1:IMSS strain being a commonly used laboratory model. A widely accepted method for determining the viability of the parasite and, consequently, the efficacy of the compounds is the nitroblue tetrazolium (NBT) reduction assay.

In Vitro Antiamoebic Activity Assay (Nitroblue Tetrazolium Reduction Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of hydrazone derivatives against E. histolytica trophozoites.

Materials:

  • Entamoeba histolytica trophozoites (HM1:IMSS strain)

  • TYI-S-33 medium (or other suitable culture medium)

  • Hydrazone derivatives (dissolved in a suitable solvent like DMSO)

  • Metronidazole (as a reference drug)

  • 96-well microtiter plates

  • Nitroblue tetrazolium (NBT) solution

  • Hank's Balanced Salt Solution (HBSS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culturing of Trophozoites: E. histolytica trophozoites are cultured axenically in TYI-S-33 medium at 37°C.

  • Preparation of Drug Dilutions: A stock solution of each hydrazone derivative and metronidazole is prepared in DMSO. Serial dilutions are then made in the culture medium to achieve the desired test concentrations.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted drug solutions to the respective wells.

    • Add 100 µL of a trophozoite suspension (containing a predetermined number of parasites, e.g., 2 x 10^4 trophozoites/mL) to each well.

    • Include control wells containing trophozoites with the drug vehicle (e.g., DMSO) and wells with medium only (blank).

  • Incubation: The plate is incubated at 37°C for 72 hours.

  • NBT Reduction:

    • After incubation, the medium is aspirated, and the wells are washed with pre-warmed HBSS.

    • 100 µL of NBT solution is added to each well, and the plate is incubated for another 2 hours at 37°C. During this time, viable trophozoites will reduce the yellow NBT to a blue formazan product.

  • Formazan Solubilization and Measurement:

    • The NBT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the key steps involved in the in vitro antiamoebic activity assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis start Start culture Culture E. histolytica trophozoites start->culture prepare_drugs Prepare serial dilutions of hydrazone derivatives start->prepare_drugs setup_plate Set up 96-well plate with drugs and trophozoites culture->setup_plate prepare_drugs->setup_plate incubate Incubate for 72h at 37°C setup_plate->incubate nbt_reduction Add NBT and incubate for 2h incubate->nbt_reduction dissolve_formazan Dissolve formazan with DMSO nbt_reduction->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro antiamoebic activity assay.

Proposed Mechanism of Action: A Signaling Perspective

While a definitive signaling pathway for hydrazone derivatives in E. histolytica is yet to be fully elucidated, a plausible mechanism involves the induction of oxidative stress, which can lead to apoptosis-like cell death. The following diagram illustrates a hypothetical signaling pathway based on this premise.

proposed_mechanism hydrazone Hydrazone Derivative cell_membrane E. histolytica Cell Membrane hydrazone->cell_membrane Enters cell ros Increased ROS Production cell_membrane->ros Induces oxidative_stress Oxidative Stress ros->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction caspase_activation Caspase-like Protease Activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis-like Cell Death caspase_activation->apoptosis

Caption: Proposed mechanism of hydrazone-induced cell death.

Conclusion and Future Directions

Hydrazone derivatives represent a promising avenue for the development of novel antiamoebic drugs, with several compounds demonstrating significantly higher potency than metronidazole in in vitro studies. The ease of their synthesis and the tunability of their chemical structure offer a platform for further optimization to enhance efficacy and reduce potential toxicity. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds within E. histolytica. A deeper understanding of their mechanism of action will be instrumental in designing the next generation of antiamoebic therapeutics and overcoming the challenges of drug resistance.

References

Cytotoxicity of 4-(2-(Dimethylamino)ethoxy)benzoic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of 4-(2-(Dimethylamino)ethoxy)benzoic acid and related benzoic acid derivatives on various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this class of compounds. While specific cytotoxic data for this compound is limited in the currently available literature, this guide summarizes the cytotoxic profiles of the parent compound, benzoic acid, and other relevant derivatives to provide a valuable reference for further investigation.

Comparative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for benzoic acid and its derivatives against a panel of human cancer cell lines. This data is compiled from various in vitro studies and serves as a benchmark for comparing the cytotoxic potential of these compounds.

Compound NameCell LineCancer TypeIncubation Time (h)IC50 (µg/mL)
Benzoic Acid PC3Prostate Cancer48260.4 ± 20.18
72145.2 ± 15.39
HeLaCervical Cancer48135.2 ± 11.21
72105.7 ± 9.87
HUH7Liver Cancer48180.9 ± 15.63
72120.4 ± 13.24
CaCO2Colon Cancer48350.1 ± 25.47
72210.8 ± 19.88
HT29Colon Cancer48670.6 ± 43.26
72450.3 ± 35.11
SW48Colon Cancer48420.7 ± 31.92
72280.1 ± 22.56
MG63Bone Cancer4895.87 ± 7.45
7285.54 ± 3.17
A673Bone Cancer48150.3 ± 12.89
72110.6 ± 10.01
2A3Pharyngeal Cancer48550.2 ± 40.11
72390.5 ± 28.76
CRM612Lung Cancer48110.4 ± 9.54
7290.12 ± 8.76
4-(3,4,5-Trimethoxyphenoxy)benzoic acid MCF-7Breast CancerNot SpecifiedSignificant cell viability suppression
MDA-MB-468Breast CancerNot SpecifiedSignificant cell viability suppression
HepG2Liver CancerNot SpecifiedMinor effects
Huh-7Liver CancerNot SpecifiedMinor effects
HeLaCervical CancerNot SpecifiedMinor effects
Benzopyranone derivative with dimethylaminoethoxy side chain A549Lung Cancer485.0 µM
LL47Normal Lung4820.4 µM

Data for Benzoic Acid was extracted from a study by Ozturkel Kabakas et al. (2024).[1][2] Data for 4-(3,4,5-Trimethoxyphenoxy)benzoic acid was reported by a study on its apoptotic capacity.[3] Data for the benzopyranone derivative was from a study on in vitro cytotoxicity against human lung cell lines.[4]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. The released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay absorbance Absorbance Reading (Microplate Reader) mtt_assay->absorbance ldh_assay->absorbance calculation IC50 Calculation absorbance->calculation comparison Comparison of Cytotoxicity calculation->comparison

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using MTT and LDH assays.

Putative Signaling Pathway for Benzoic Acid Derivatives in Cancer Cells

While the specific signaling pathway for this compound is not yet elucidated, studies on other benzoic acid derivatives suggest potential mechanisms of action, such as the inhibition of histone deacetylases (HDACs), which can lead to cell cycle arrest and apoptosis.[5]

G Putative Signaling Pathway of Benzoic Acid Derivatives cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound Benzoic Acid Derivative (e.g., this compound) hdac HDAC Inhibition compound->hdac ros Increased ROS Production compound->ros histone_acetylation Histone Acetylation hdac->histone_acetylation dna_damage DNA Damage ros->dna_damage cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) dna_damage->cell_cycle_arrest gene_expression Altered Gene Expression (e.g., p21, Bax) histone_acetylation->gene_expression gene_expression->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) gene_expression->apoptosis cell_cycle_arrest->apoptosis

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid, a key intermediate in the manufacturing of pharmaceuticals like Itopride, is predominantly achieved through the Williamson ether synthesis.[1] This well-established method involves the O-alkylation of a p-hydroxybenzoic acid derivative with an alkyl halide. While reliable, variations in reagents and reaction conditions can offer significant advantages in terms of yield, reaction time, cost, and environmental impact. This guide provides a comparative analysis of alternative reagents and methodologies for this synthesis, supported by experimental data and detailed protocols.

The core reaction involves the nucleophilic substitution of a halide by the phenoxide ion of a 4-hydroxybenzoic acid derivative. The conventional approach typically employs a strong base in a polar aprotic solvent. However, alternative methodologies such as Phase-Transfer Catalysis (PTC), solvent-free synthesis, and microwave-assisted reactions present viable and potentially superior options.

Comparative Data of Synthetic Methodologies

The following table summarizes the quantitative comparison of different synthetic routes for obtaining this compound or its nitrile precursor, which can be subsequently hydrolyzed.

Methodology Starting Material Alkylating Reagent Base/Catalyst Solvent Reaction Time Yield Key Advantages
Conventional Williamson Ether Synthesis 4-Hydroxybenzoic Acid2-(Dimethylamino)ethyl chloridePotassium HydroxideAcetone8 hours90-97%[1]High yield, well-established.
Phase-Transfer Catalysis (PTC) 4-Hydroxybenzonitrile2-(Dimethylamino)ethyl chlorideSodium Hydroxide / TBAB*Biphasic (e.g., Toluene/Water)2-3 hours[2]~91%[3][4]Fast, uses cheaper base, industrially scalable.[5][6]
Solvent-Free Synthesis 4-Hydroxybenzoic Acid2-(Dimethylamino)ethyl chloridePotassium CarbonateNone1-2 hoursHigh (expected)Environmentally friendly, reduced waste.[7]
Microwave-Assisted Synthesis 4-Hydroxybenzoic Acid2-(Dimethylamino)ethyl chloridePotassium CarbonateDMF10-15 minutesHigh (expected)Drastically reduced reaction time.[5][8]

*TBAB: Tetrabutylammonium bromide

Experimental Protocols

Protocol 1: Conventional Williamson Ether Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of this compound hydrochloride's precursors.[1]

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.5 eq)

  • Potassium hydroxide (3.0 eq)

  • Acetone

Procedure:

  • Dissolve 4-hydroxybenzoic acid in acetone in a round-bottom flask equipped with a reflux condenser.

  • Add potassium hydroxide to the solution and stir to form the potassium phenoxide salt.

  • In a separate vessel, neutralize 2-(Dimethylamino)ethyl chloride hydrochloride with one equivalent of potassium hydroxide and extract the free amine into a suitable solvent.

  • Add the 2-(Dimethylamino)ethyl chloride solution dropwise to the reaction mixture.

  • Reflux the mixture for approximately 8 hours.[1]

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product. Yields for this etherification step are reported to be in the 90-97% range.[1]

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis

This generalized protocol leverages the principles of phase-transfer catalysis, which is highly effective for Williamson ether synthesis.[9][10]

Materials:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride (1.5 eq)

  • Sodium Hydroxide (aqueous solution)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Toluene

Procedure:

  • Combine 4-hydroxybenzonitrile, toluene, and the aqueous sodium hydroxide solution in a jacketed reactor.

  • Add the phase-transfer catalyst, TBAB, to the biphasic mixture.

  • Heat the mixture with vigorous stirring to create a large interfacial area.

  • Slowly add 2-(Dimethylamino)ethyl chloride to the reaction mixture.

  • Maintain the reaction at 80-90 °C for 2-3 hours, monitoring progress by TLC or HPLC.

  • Upon completion, cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-[2-(dimethylamino)ethoxy]benzonitrile.[3][4]

  • This intermediate can then be hydrolyzed to the target carboxylic acid.

Protocol 3: Solvent-Free Synthesis

This environmentally friendly approach eliminates the need for organic solvents, reducing waste and potential toxicity.[7]

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride (1.2 eq)

  • Potassium carbonate (solid, 2.0 eq)

Procedure:

  • Grind 4-hydroxybenzoic acid and potassium carbonate together into a fine powder in a mortar and pestle.

  • Transfer the powder to a round-bottom flask equipped with a mechanical stirrer.

  • Add 2-(Dimethylamino)ethyl chloride directly to the solid mixture.

  • Heat the mixture to 60-80 °C with vigorous stirring. The reaction is often complete within 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.

  • Adjust the pH of the aqueous solution to precipitate the product.

  • Filter the solid product, wash with cold water, and dry. Further purification can be done by recrystallization.

Visualizing the Synthetic Workflow

The diagrams below illustrate the logical flow of the synthesis and the mechanism of the key alternative reagent, the phase-transfer catalyst.

General Synthetic Workflow for this compound A Starting Material (4-Hydroxybenzoic Acid or derivative) B Deprotonation (Base) A->B Add Base C Phenoxide Intermediate B->C E SN2 Reaction (Williamson Ether Synthesis) C->E D Alkylating Reagent (2-(Dimethylamino)ethyl chloride) D->E Add Reagent F Crude Product E->F G Purification (Recrystallization/ Chromatography) F->G H Final Product 4-(2-(Dimethylamino)ethoxy) benzoic acid G->H

Caption: General workflow for the Williamson ether synthesis of the target compound.

Mechanism of Phase-Transfer Catalysis (PTC) cluster_0 Biphasic System A Aqueous Phase (NaOH, Phenoxide) D Ion Exchange at Interface (Phenoxide for X-) A->D B Organic Phase (Alkyl Halide, Toluene) F Reaction with Alkyl Halide B->F C Catalyst Cycle Start (Q+X- in Org. Phase) C->D Q+ migrates E Q+Phenoxide- in Organic Phase D->E Q+Phenoxide- migrates E->F F->C Catalyst Regenerated G Product Formed (Ether) F->G

Caption: Catalytic cycle in a phase-transfer catalyzed Williamson ether synthesis.

References

4-(2-(Dimethylamino)ethoxy)benzoic Acid: A Comparative Analysis with Conventional Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the chemical structure and theoretically predicted anesthetic properties of 4-(2-(Dimethylamino)ethoxy)benzoic acid against established local anesthetics such as lidocaine, bupivacaine, and procaine. In the absence of direct experimental data for this compound's local anesthetic efficacy, this comparison is based on established structure-activity relationships (SAR) for benzoic acid derivatives and related local anesthetic agents. This document is intended to serve as a scientific resource, offering a theoretical framework and outlining the necessary experimental protocols for the future evaluation of this compound as a potential local anesthetic.

Introduction: The Archetype of a Local Anesthetic

Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain.[1] The quintessential structure of a local anesthetic molecule comprises three key components: a lipophilic aromatic ring, an intermediate chain (which can be an ester or an amide), and a hydrophilic (ionizable) tertiary amine.[2] This amphipathic nature is crucial for their mechanism of action, which involves crossing the nerve cell membrane to block sodium channels from within.[2]

This compound conforms to this fundamental structure:

  • Lipophilic Aromatic Ring: A benzoic acid moiety.

  • Intermediate Chain: An ether linkage.

  • Hydrophilic Tertiary Amine: A dimethylamino group.

The presence of an electron-donating alkoxy group in the para position of the benzoic acid ring is a feature known to enhance the activity of local anesthetics.[3]

Theoretical Comparison with Standard Local Anesthetics

This section provides a qualitative comparison based on the structural attributes of this compound and their likely influence on its anesthetic profile, contrasted with lidocaine, bupivacaine, and procaine.

Structural and Physicochemical Properties

The table below summarizes the key structural features and predicted physicochemical properties of this compound in comparison to the selected local anesthetics.

PropertyThis compoundLidocaineBupivacaineProcaine
Aromatic Group Benzoic Acid2,6-Dimethylphenyl (Xylidine)2,6-Dimethylphenyl (Xylidine)para-Aminobenzoic Acid
Intermediate Linkage EtherAmideAmideEster
Hydrophilic Group Tertiary Amine (Dimethylamino)Tertiary Amine (Diethylamino)Tertiary Amine (within a Piperidine ring)Tertiary Amine (Diethylamino)
Predicted Lipophilicity Moderate to HighModerateHighLow
Predicted pKa ~8-97.98.19.0
Predicted Onset of Action IntermediateFastSlowSlow
Predicted Duration of Action Intermediate to LongModerateLongShort
Predicted Metabolism Hepatic (likely CYP450)Hepatic (CYP1A2 and CYP3A4)Hepatic (CYP3A4)Plasma Esterases
Predicted Efficacy and Potency

The potency of a local anesthetic is correlated with its lipid solubility.[2] The presence of the benzoic acid ring and the ether linkage in this compound suggests a moderate to high lipophilicity, which would theoretically translate to a higher potency compared to procaine, and potentially comparable to or slightly less than lidocaine. The electron-donating nature of the para-alkoxy group is expected to increase the electron density of the aromatic ring, a feature associated with enhanced anesthetic activity.[3]

Predicted Onset and Duration of Action

The onset of action is influenced by the pKa of the molecule. A lower pKa results in a larger fraction of the un-ionized form at physiological pH, allowing for faster penetration of the nerve membrane and a quicker onset. The predicted pKa of this compound is in the typical range for local anesthetics, suggesting an intermediate onset of action. The duration of action is primarily determined by the drug's protein binding and its clearance from the site of administration. The ether linkage in this compound is more stable to hydrolysis than the ester linkage in procaine, which should result in a longer duration of action. Compared to the amide linkage of lidocaine and bupivacaine, the metabolic stability would need to be experimentally determined.

Predicted Toxicity Profile

The toxicity of local anesthetics is related to their systemic absorption and metabolism. Ester-type anesthetics like procaine are rapidly hydrolyzed in the plasma, leading to lower systemic toxicity but also a higher potential for allergic reactions due to the metabolite para-aminobenzoic acid (PABA). Amide-type anesthetics like lidocaine and bupivacaine are metabolized in the liver, and their toxicity is a concern in patients with hepatic dysfunction. As an ether-linked compound, this compound would likely undergo hepatic metabolism, and its toxicity profile would need to be evaluated through in vitro and in vivo studies.

Mechanism of Action: A Common Pathway

Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] In its un-ionized form, the local anesthetic molecule diffuses across the nerve sheath and cell membrane. Once inside the axoplasm, it re-equilibrates into its ionized (cationic) form. This charged form then binds to a specific receptor site within the sodium channel, stabilizing it in the inactivated state and preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.

G cluster_membrane Nerve Membrane cluster_channel Sodium Channel LA_H+ LA-H+ (Cationic) LA LA (Un-ionized) LA_H+->LA Diffusion Diffusion LA_intra LA (Un-ionized) LA_H+_intra LA-H+ (Cationic) LA_intra->LA_H+_intra Receptor Receptor Site LA_H+_intra->Receptor Binding & Blockade

Caption: General mechanism of local anesthetic action.

Recommended Experimental Protocols for Evaluation

To empirically validate the theoretical predictions for this compound, the following standard experimental protocols are recommended.

In Vitro Evaluation: Sciatic Nerve Block Model

Objective: To determine the potency (IC50) and onset of action of this compound in blocking nerve conduction.

Methodology:

  • Isolate the sciatic nerve from a frog or rat.

  • Mount the nerve in a recording chamber with stimulating and recording electrodes.

  • Perfuse the nerve with Ringer's solution and record the compound action potential (CAP).

  • Introduce varying concentrations of this compound, lidocaine, bupivacaine, and procaine (as controls) into the perfusion solution.

  • Record the time-dependent decrease in the CAP amplitude.

  • Calculate the IC50 value (the concentration that causes a 50% reduction in CAP amplitude) for each compound.

  • Measure the time to achieve maximal block at a given concentration to determine the onset of action.

In Vivo Evaluation: Rodent Model of Infiltration Anesthesia

Objective: To assess the duration of anesthetic action and potential for local irritation.

Methodology:

  • Administer intradermal injections of this compound and control anesthetics into the backs of guinea pigs or rats.

  • At regular intervals, assess the anesthetic effect by applying a standardized stimulus (e.g., pinprick) to the injection site.

  • Record the presence or absence of a cutaneous trunci muscle reflex.

  • The duration of action is defined as the time from injection until the return of the reflex.

  • Monitor the injection site for signs of erythema, edema, or other signs of local irritation.

Cytotoxicity Assay: Cell Viability Studies

Objective: To evaluate the potential cytotoxicity of this compound on relevant cell lines.

Methodology:

  • Culture neuronal cells (e.g., SH-SY5Y) or fibroblasts (e.g., NIH/3T3).

  • Expose the cells to a range of concentrations of this compound and control anesthetics for a defined period (e.g., 24 hours).

  • Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

  • Determine the CC50 (the concentration that causes 50% cell death) for each compound.

G Start Synthesize & Purify This compound InVitro In Vitro Evaluation (Sciatic Nerve Block) Start->InVitro InVivo In Vivo Evaluation (Rodent Infiltration Anesthesia) Start->InVivo Cytotoxicity Cytotoxicity Assays (Cell Viability) Start->Cytotoxicity Potency Determine Potency (IC50) InVitro->Potency Onset Determine Onset of Action InVitro->Onset Analysis Comparative Data Analysis Potency->Analysis Onset->Analysis Duration Assess Duration of Action InVivo->Duration Irritation Evaluate Local Irritation InVivo->Irritation Duration->Analysis Irritation->Analysis Toxicity Determine Cytotoxicity (CC50) Cytotoxicity->Toxicity Toxicity->Analysis End Conclusion on Anesthetic Potential Analysis->End

Caption: Proposed experimental workflow for evaluating a novel local anesthetic.

Conclusion

While direct experimental evidence for the local anesthetic properties of this compound is currently lacking in the public domain, a thorough analysis of its chemical structure based on established structure-activity relationships suggests that it possesses the key features of a local anesthetic. Its predicted profile indicates a potentially potent agent with an intermediate to long duration of action. However, these are theoretical postulations. Rigorous in vitro and in vivo studies, as outlined in this guide, are essential to definitively characterize its anesthetic efficacy, potency, duration of action, and safety profile in comparison to clinically used local anesthetics. The information provided herein serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules as novel therapeutic agents for pain management.

References

A Comparative In-Vitro Evaluation of Novel Benzoic Acid-Derived Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro evaluation of novel enzyme inhibitors derived from benzoic acid, with a focus on their comparative performance against established alternatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, offering objective data and detailed experimental methodologies to support further investigation and decision-making.

Introduction

Enzyme inhibition is a cornerstone of modern pharmacology, with inhibitors playing a crucial role in the treatment of a wide range of diseases. Benzoic acid and its derivatives have emerged as a promising scaffold for the development of novel enzyme inhibitors due to their synthetic tractability and diverse biological activities. This guide focuses on the in-vitro evaluation of benzoic acid derivatives targeting two key enzymes with significant therapeutic relevance: Tyrosinase and Carbonic Anhydrase IX.

Section 1: Tyrosinase Inhibitors

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1] Its overactivity can lead to hyperpigmentation disorders.[2] Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetology for skin whitening and treating conditions like melasma and age spots.[3][4]

Comparative Performance of Tyrosinase Inhibitors

The following table summarizes the in-vitro inhibitory activity of selected benzoic acid derivatives against mushroom tyrosinase, compared with the well-established inhibitor, Kojic Acid.

Inhibitor ClassCompoundIC50 (µM)Inhibition TypeReference
Benzoic Acid Derivatives 2-Aminobenzoic acid5.15 (monophenolase)Non-competitive[5]
4-Aminobenzoic acid3.8 (monophenolase)Non-competitive[5]
Compound 7 (unspecified derivative)1.09-[6][7]
Compound 6c5.7Non-competitive[8]
Standard Inhibitor Kojic Acid16.67Competitive/Mixed[6][7][8]
L-Mimosine3.68-[6][7]
Experimental Protocol: In-Vitro Tyrosinase Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the in-vitro inhibitory activity of compounds against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine (substrate)

  • Phosphate Buffer (pH 6.8)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-tyrosine in phosphate buffer.

    • Prepare serial dilutions of the test compounds and Kojic Acid in the appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound solution (or solvent for control).

    • Add 50 µL of the tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[9]

    • To initiate the reaction, add 30 µL of the L-tyrosine substrate solution to each well.[9]

  • Measurement:

    • Immediately measure the absorbance at 510 nm in a kinetic mode for 30-60 minutes at 25°C.[9][10] The formation of dopachrome, an intermediate in melanin synthesis, is monitored.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

Signaling Pathway and Experimental Workflow

Tyrosinase_Pathway cluster_melanogenesis Melanogenesis Signaling Pathway α-MSH α-MSH MC1R MC1R AC AC cAMP cAMP PKA PKA MITF MITF Tyrosinase Gene Tyrosinase Gene Tyrosinase Tyrosinase L-Tyrosine L-Tyrosine L-DOPA L-DOPA Dopaquinone Dopaquinone Melanin Melanin

Figure 1: Simplified signaling pathway of melanogenesis initiated by α-MSH.

Tyrosinase_Inhibition_Workflow cluster_workflow In-Vitro Tyrosinase Inhibition Assay Workflow start Start prep Prepare Reagents: - Tyrosinase Solution - L-Tyrosine Solution - Inhibitor Dilutions setup Assay Setup in 96-well Plate: 1. Add Inhibitor 2. Add Tyrosinase 3. Incubate reaction Initiate Reaction: Add L-Tyrosine measure Kinetic Measurement: Absorbance at 510 nm analysis Data Analysis: - Calculate % Inhibition - Determine IC50 end End

Figure 2: General workflow for the in-vitro tyrosinase inhibition assay.

Section 2: Carbonic Anhydrase IX Inhibitors

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is induced by hypoxia.[5][11] It plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in the acidic tumor microenvironment.[12] This makes CA IX a promising target for anticancer therapies.[13]

Comparative Performance of Carbonic Anhydrase Inhibitors

The following table presents a comparison of the in-vitro inhibitory activity of benzoic acid derivatives against human carbonic anhydrase isoforms, with a focus on the tumor-related CA IX, alongside the clinically used inhibitor, Acetazolamide.

| Inhibitor Class | Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Reference | |---|---|---|---|---| | Benzoic Acid Derivatives | 4-sulfamoyl benzoic acid derivatives (general) | 5.3 - 334 | 1.9 - 7.0 | Low nM range |[14] | | | 2-(benzylsulfinyl)benzoic acid derivatives | - | - | Micromolar/nanomolar range |[1] | | | 4-chloro-3-sulfamoyl-benzenecarboxamides | Higher affinity than for hCA II | - | - |[15] | | Standard Inhibitor | Acetazolamide | - | - | - |[16][17][18] |

Note: Specific Ki values for Acetazolamide against each isoform were not consistently available in the searched literature, but it is a known potent inhibitor of CA I, II, IV, IX, and XII.

Experimental Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a method for measuring the inhibitory effects of compounds on carbonic anhydrase activity using a colorimetric assay.

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA IX)

  • p-Nitrophenyl Acetate (substrate)

  • Tris-HCl Buffer (pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the carbonic anhydrase enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-nitrophenyl acetate in a solvent like acetone.

    • Prepare serial dilutions of the test compounds and Acetazolamide.

  • Assay Setup:

    • To the wells of a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound solution (or solvent for control).

    • Add the enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Reaction and Measurement:

    • Initiate the reaction by adding the p-nitrophenyl acetate substrate solution. The enzyme will catalyze the hydrolysis of the substrate, releasing p-nitrophenol, which is yellow.

    • Immediately measure the absorbance at 400-405 nm in a kinetic mode for 10-20 minutes.[19]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Signaling Pathway and Experimental Workflow

CAIX_Pathway cluster_tumor_microenvironment Role of CA IX in Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α CAIX Gene CAIX Gene CAIX CAIX CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ Extracellular_Acidosis Extracellular Acidosis Intracellular_Alkalinization Intracellular Alkalinization Tumor_Survival Tumor Cell Survival & Proliferation Invasion_Metastasis Invasion & Metastasis

Figure 3: Role of Carbonic Anhydrase IX in the hypoxic tumor microenvironment.

CA_Inhibition_Workflow cluster_workflow In-Vitro Carbonic Anhydrase Inhibition Assay Workflow start Start prep Prepare Reagents: - CA Enzyme Solution - Substrate Solution - Inhibitor Dilutions setup Assay Setup in 96-well Plate: 1. Add Buffer 2. Add Inhibitor 3. Add Enzyme & Incubate reaction Initiate Reaction: Add Substrate measure Kinetic Measurement: Absorbance at 400-405 nm analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki end End

Figure 4: General workflow for the in-vitro carbonic anhydrase inhibition assay.

Conclusion

The in-vitro data presented in this guide highlight the potential of benzoic acid derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. The comparative analysis with established inhibitors provides a valuable benchmark for future research and development efforts. The detailed experimental protocols and workflow diagrams are intended to facilitate the replication and extension of these findings. Further investigations, including in-vivo studies and structure-activity relationship analyses, are warranted to fully elucidate the therapeutic potential of these novel compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of aminobenzoic acid derivatives is paramount for predicting and mitigating adverse drug reactions. This guide provides a comprehensive comparison of related aminobenzoic acid compounds, supported by experimental data, detailed protocols, and visual workflows to elucidate the complexities of their immunological interactions.

The aminobenzoic acid backbone is a core structure in a variety of pharmaceutical and cosmetic agents, most notably local anesthetics and para-aminobenzoic acid (PABA) esters used in sunscreens. While structurally similar, minor modifications to these compounds can significantly alter their potential to elicit an allergic response and their propensity for cross-reactivity with other related molecules. This guide delves into the data from patch testing, the primary method for identifying delayed hypersensitivity (Type IV), and outlines modern immunochemical techniques for assessing immediate hypersensitivity (Type I).

Quantitative Analysis of Cross-Reactivity: Patch Test Data

Patch testing remains the gold standard for diagnosing allergic contact dermatitis. The following table summarizes quantitative data from several studies, highlighting the prevalence of positive reactions and the observed cross-reactivity between various aminobenzoic acid derivatives and other related compounds.

Allergen TestedPatient PopulationNumber of PatientsPositive Reactions (%)Cross-Reactivity Observed WithPercentage of Cross-ReactivityReference
BenzocainePatients with suspected contact dermatitis10,0611.7% (172 patients)Dibucaine, Lidocaine, Tetracaine, PrilocaineOf patients reacting to more than one anesthetic, 79% reacted to both an amide and an ester.[1]
BenzocainePatients with suspected contact dermatitis34450.0%Dibucaine-[1][2]
Caine Mix (Benzocaine, Tetracaine, Cinchocaine)Patients undergoing patch testing2,7364.1% (112 patients)--[3]
SulfamethoxazolePatients with sulfonamide-induced fixed drug eruption28100% (by oral challenge)Sulfamethizole, Sulfadiazine42.8% with Sulfamethizole, 31.8% with Sulfadiazine[4]
Para-phenylenediamine (PPD)Patients positive to at least one 'para' group hapten80-Ortho-aminophenol, Para-aminophenolNumber of positive reactions correlated with the rate of decomposition.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for patch testing, Enzyme-Linked Immunosorbent Assay (ELISA) for specific IgE detection, and Surface Plasmon Resonance (SPR) for quantifying binding affinities.

Patch Testing Protocol for Aminobenzoic Acid Derivatives

Patch testing is the primary method for identifying Type IV hypersensitivity reactions.

Materials:

  • Standardized allergen series (e.g., North American Contact Dermatitis Group series, European Standard Series) including:

    • Benzocaine 5% in petrolatum

    • Caine Mix (e.g., Benzocaine 5%, Dibucaine 1%, Tetracaine 1% in petrolatum)

    • Para-phenylenediamine (PPD) 1% in petrolatum

  • Finn Chambers® on Scanpor® tape or similar patch test units

  • Petrolatum vehicle

  • Positive control (e.g., nickel sulfate)

  • Negative control (e.g., petrolatum)

Procedure:

  • Apply a small amount of each allergen to the appropriately labeled Finn Chamber.

  • Place the patch test panels on the upper back of the patient, avoiding areas with hair or active dermatitis.

  • Instruct the patient to keep the area dry and to avoid activities that may dislodge the patches.

  • Remove the patches after 48 hours.

  • Read the test sites at 48 hours and again at 72-96 hours.

  • Interpret the reactions based on the International Contact Dermatitis Research Group (ICDRG) grading scale:

    • ?+ = Doubtful reaction (faint erythema)

    • + = Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ = Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR = Irritant reaction (sharply demarcated erythema, sometimes with a glazed or wrinkled appearance)

ELISA Protocol for Detecting IgE Cross-Reactivity to a PABA-HSA Conjugate

This protocol is designed to detect specific IgE antibodies, indicative of a Type I hypersensitivity, against a para-aminobenzoic acid (PABA) hapten conjugated to a carrier protein, Human Serum Albumin (HSA).

Materials:

  • PABA-HSA conjugate (antigen)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Patient serum and control serum (from non-allergic individuals)

  • Blocking buffer (e.g., 1% BSA in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Biotinylated anti-human IgE detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the PABA-HSA conjugate to 1-10 µg/mL in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted patient serum (typically 1:10 to 1:100 in blocking buffer) and control serum to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection Antibody: Add 100 µL of diluted biotinylated anti-human IgE antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Streptavidin-HRP: Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol for Aminobenzoic Acid Cross-Reactivity Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding affinity (KD) and kinetics (ka and kd).[6]

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, gold)

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit)

  • Monoclonal antibody specific to an aminobenzoic acid derivative (ligand)

  • Various aminobenzoic acid compounds and derivatives (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor surface with running buffer.

    • Activate the surface using a pulse of EDC/NHS.

    • Inject the monoclonal antibody (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a pulse of ethanolamine.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of the primary aminobenzoic acid compound (the one the antibody was raised against) over the sensor surface to determine its binding kinetics and affinity.

    • Inject the same concentration series for each of the related aminobenzoic acid compounds to be tested for cross-reactivity.

    • Include a zero-concentration (buffer only) injection for double referencing.

  • Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values for the different aminobenzoic acid derivatives to quantify the degree of cross-reactivity. A lower KD indicates a higher binding affinity.

Visualizing the Mechanisms and Workflows

Understanding the underlying biological pathways and the logical flow of investigation is crucial. The following diagrams, created using the DOT language, illustrate these concepts.

Signaling Pathway of Type I Hypersensitivity to Aminobenzoic Acid Derivatives

Type_I_Hypersensitivity cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase hapten Aminobenzoic Acid (Hapten) hapten_carrier Hapten-Carrier Complex hapten->hapten_carrier carrier Carrier Protein (e.g., Albumin) carrier->hapten_carrier apc Antigen Presenting Cell (APC) hapten_carrier->apc Uptake & Processing th2 Helper T-cell (Th2) apc->th2 Antigen Presentation b_cell B-cell th2->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation ige IgE Antibodies plasma_cell->ige Production ige_mast_cell IgE-coated Mast Cell ige->ige_mast_cell mast_cell Mast Cell mast_cell->ige_mast_cell degranulation Degranulation ige_mast_cell->degranulation hapten_carrier2 Hapten-Carrier Complex hapten_carrier2->degranulation mediators Release of Mediators (Histamine, Leukotrienes, etc.) degranulation->mediators symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) mediators->symptoms

Caption: Type I hypersensitivity mechanism for aminobenzoic acid compounds.

Experimental Workflow for Assessing Cross-Reactivity

Cross_Reactivity_Workflow cluster_testing Allergy Testing start Suspected Allergic Reaction to an Aminobenzoic Acid Compound history Detailed Clinical History - Timing of reaction - Route of exposure - Concomitant medications start->history exam Physical Examination history->exam patch_test Patch Testing (for delayed reactions) exam->patch_test If delayed reaction suspected specific_ige Specific IgE Testing (ELISA) (for immediate reactions) exam->specific_ige If immediate reaction suspected interpretation Interpretation of Results patch_test->interpretation spr Surface Plasmon Resonance (SPR) (for binding affinity) specific_ige->spr For quantitative analysis specific_ige->interpretation spr->interpretation diagnosis Diagnosis of Allergy and Identification of Cross-Reactive Compounds interpretation->diagnosis management Clinical Management - Avoidance of identified allergens - Recommendation of safe alternatives diagnosis->management

Caption: Workflow for investigating aminobenzoic acid cross-reactivity.

Conclusion

The potential for cross-reactivity among aminobenzoic acid compounds is a significant clinical concern. A thorough understanding of the structural similarities that drive these reactions, coupled with robust experimental data, is essential for the safe development and use of drugs and consumer products containing these moieties. This guide provides a framework for comparing these compounds, with detailed protocols and visual aids to support further research and clinical decision-making in this critical area of drug safety. By employing a multi-faceted approach that includes patch testing, in vitro immunoassays, and biophysical techniques, researchers can build a comprehensive picture of the cross-reactivity profiles of novel and existing aminobenzoic acid derivatives.

References

A Comparative Guide to Amide Synthesis: Benchmarking Novel Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The amide bond is a cornerstone of modern chemistry, fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1][2] Consequently, the development of efficient, robust, and sustainable methods for amide synthesis is a critical pursuit in academic and industrial research. This guide provides an objective comparison of emerging synthesis methodologies against well-established protocols, supported by experimental data and detailed procedural outlines.

Data Presentation: A Quantitative Comparison of Synthesis Methods

The selection of an appropriate synthetic route often involves a trade-off between yield, reaction speed, cost, and substrate compatibility. The following table summarizes key performance indicators for a selection of established and novel amide synthesis methods.

Method CategorySpecific MethodKey Reagents/CatalystTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Established Acyl Chloride (Schotten-Baumann)Thionyl Chloride (SOCl₂), Base (e.g., DIEA)1-16 hours0°C to RTHighSimple, high yields for many substrates.[]Acyl chlorides are lachrymatory and moisture-sensitive; generates HCl byproduct.[1][4]
Established Carbodiimide Coupling EDC, DCC, DIC30-60 minutes0°C to RTHighMild conditions, widely applicable, especially in peptide synthesis.[]Generates urea byproducts that can be difficult to remove; coupling reagents can be expensive.[5][6]
Established Uronium/Phosphonium Salt HATU, HBTU, PyBOP30-60 minutes0°C to RTVery HighFast reactions, high yields, avoids certain side reactions seen with carbodiimides.[]Reagents are expensive and generate stoichiometric waste.[7]
Novel Boron-Mediated B(OCH₂CF₃)₃5-15 hours80°CGood to ExcellentOperationally simple, can be carried out open to air, low racemization for amino acids.[8][9]Requires elevated temperatures.
Novel Isocyanide-Based (Dömling)Isocyanides, Alkyl HalidesRapidNot specifiedNot specifiedEfficient, sustainable, uses readily available starting materials, good for complex structures.[10]Scope and limitations are still being explored compared to established methods.
Novel Oxidative Amidation Potassium Acyltrifluoroborates (KATs), H₂O₂Not specifiedNot specifiedGood to ExcellentAvoids problematic coupling reagents, suitable for challenging N-methyl amino acids.[11]Requires preparation of KAT starting materials.
Novel Biocatalytic Lipase (e.g., Novozym 435)Not specifiedMildHigh (64-96%)Green and sustainable, high selectivity, mild conditions.[4][12]Limited substrate scope, enzyme stability can be a concern.

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible protocols are essential for benchmarking. Below are representative procedures for a classic coupling agent-based method and a modern boron-mediated approach.

Protocol 1: Established Method - Amide Synthesis using HATU

This protocol describes the coupling of a carboxylic acid and an amine using the uronium salt activator HATU, a common procedure in peptide synthesis and medicinal chemistry.

Materials:

  • Carboxylic Acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF at 0°C in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add HATU (1.0-1.2 eq) to the solution, followed by the addition of a base such as DIEA (2.0-3.0 eq).

  • Stir the mixture at 0°C for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with an acidic solution (e.g., 1M citric acid), a basic solution (e.g., 1M sodium bicarbonate), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which may be purified further by column chromatography or recrystallization.

Protocol 2: Novel Method - Direct Amidation using B(OCH₂CF₃)₃

This protocol outlines a newer, operationally simple method for the direct condensation of carboxylic acids and amines using a borate ester reagent.[8][9]

Materials:

  • Carboxylic Acid

  • Amine

  • B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate)

  • Solvent (e.g., Acetonitrile - MeCN)

Procedure:

  • Combine the carboxylic acid (1.0 eq), amine (1.0 eq), and B(OCH₂CF₃)₃ (1.0 eq) in a vial or flask.

  • Add acetonitrile (MeCN) as the solvent. The reaction can be carried out open to the atmosphere.[8]

  • Heat the reaction mixture to 80°C and stir for 5-15 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • For a non-aqueous workup, add commercially available scavenger resins (e.g., Amberlyst acidic and basic resins, and an Amberlite boron scavenger resin) to the crude mixture.[8]

  • Stir for a period to allow for binding of excess reagents and byproducts.

  • Filter the mixture to remove the resins and dry the filtrate (e.g., with MgSO₄).

  • Evaporate the solvent to yield the purified amide product. This procedure often eliminates the need for aqueous workup or chromatography.[9]

Mandatory Visualizations

Diagrams are provided to clarify complex workflows and chemical pathways, adhering to specified design constraints.

Diagram 1: General Amide Synthesis Workflow

This diagram illustrates the typical sequence of steps from starting materials to the final, purified amide product, including reaction monitoring and workup.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Carboxylic Acid + Amine + Reagents reaction Amidation Reaction (Stirring, Heating) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring periodically quench Quench Reaction monitoring->quench if complete extract Aqueous Wash / Extraction quench->extract purify Dry & Concentrate extract->purify chromatography Purification (Chromatography) purify->chromatography product Pure Amide Product chromatography->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: A typical experimental workflow for amide synthesis, from reaction setup to final product analysis.

Diagram 2: Comparison of Amidation Mechanisms

This diagram contrasts the reaction pathway of a classic carbodiimide-mediated coupling with that of a novel boron-mediated synthesis.

G cluster_established Established Method: Carbodiimide Coupling cluster_novel Novel Method: Boron-Mediated Coupling A1 R-COOH + EDC A2 O-acylisourea intermediate A1->A2 Activation A4 Amide + Urea Byproduct A2->A4 Nucleophilic Attack A3 R'-NH₂ A3->A4 B1 R-COOH + B(OR)₃ B2 Acyl-borate complex B1->B2 Activation B4 Amide + B(OR)₃-H₂O B2->B4 Nucleophilic Attack B3 R'-NH₂ B3->B4

Caption: Mechanistic comparison between carbodiimide and boron-mediated amide bond formation pathways.

Diagram 3: Biological Amide (Peptide) Bond Formation

This diagram provides a simplified overview of how amide bonds are formed in a biological context by ribosomes during protein synthesis. This serves as a conceptual benchmark for nature's own highly efficient amidation strategy.

G cluster_ribosome Ribosomal Machinery cluster_process Process Flow A_site A-Site (Aminoacyl-tRNA) P_site P-Site (Peptidyl-tRNA) A_site->P_site Peptide Bond Formation E_site E-Site (Exit) P_site->E_site Translocation elongation Elongation Cycle E_site->elongation Empty tRNA exits, cycle repeats start Initiation start->elongation elongation->A_site New aa-tRNA enters termination Termination elongation->termination

Caption: Simplified schematic of peptide bond (amide) synthesis within a biological ribosome.

References

A Head-to-Head Comparison of Gastroprokinetic Agent Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the mechanisms, efficacy, and experimental evaluation of key gastroprokinetic agent classes.

This guide provides a comprehensive comparison of different classes of gastroprokinetic agent precursors, focusing on their mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols used to evaluate them. This document is intended for researchers, scientists, and drug development professionals working in the field of gastroenterology.

Overview of Gastroprokinetic Agent Classes

Gastroprokinetic agents are drugs that enhance coordinated motility in the upper gastrointestinal tract. Their precursors can be categorized based on their primary mechanism of action. This guide will focus on a head-to-head comparison of the following major classes:

  • Dopamine D2 Receptor Antagonists: These agents block the inhibitory effect of dopamine on gastrointestinal motility.

  • Serotonin 5-HT4 Receptor Agonists: These drugs stimulate serotonin receptors in the gut, promoting the release of acetylcholine and enhancing motility.

  • Motilin Receptor Agonists: This class mimics the action of the gut hormone motilin, which stimulates gastric contractions.

  • Ghrelin Receptor Agonists: These agents target the ghrelin receptor, which is involved in appetite regulation and gastric emptying.

  • Neurokinin-1 (NK1) Receptor Antagonists: While primarily used as antiemetics, these drugs have shown some efficacy in improving symptoms of gastroparesis.

Comparative Efficacy: Insights from Head-to-Head Clinical Trials

The following tables summarize quantitative data from clinical trials comparing the efficacy of different gastroprokinetic agents.

Table 1: Metoclopramide vs. Erythromycin in Diabetic Gastroparesis[1]
ParameterBaseline (Median)After Erythromycin (250 mg t.i.d. for 3 wks)After Metoclopramide (10 mg t.i.d. for 3 wks)
Gastric Emptying Half-Time (T1/2, min) 110 (77-120)55 (28.6-115)67 (15-115)
Meal Retention at 60 min (%) 66.5 (55-83.5)49.9 (38.4-70)51 (34.5-93.9)
Meal Retention at 90 min (%) 55 (43-74.3)40.5 (29.7-60)42 (24-71.2)
Total GI Symptom Score 8 (2-11)2 (0-5)3 (0-11)

Data from a randomized, crossover study in 13 patients with diabetic gastroparesis. Both treatments significantly improved gastric emptying compared to baseline. Symptom improvement was more pronounced with erythromycin.[1]

Table 2: Prucalopride vs. Placebo in Gastroparesis[2]
ParameterPlaceboPrucalopride (2 mg once daily for 4 wks)
Gastric Emptying Time (T1/2, min) 143 ± 1198 ± 10
Gastroparesis Cardinal Symptom Index (GCSI) Improvement -Significant improvement vs. placebo

Data from a randomized, placebo-controlled, crossover study. Prucalopride significantly accelerated gastric emptying and improved symptoms.[2]

Table 3: Relamorelin vs. Placebo in Diabetic Gastroparesis[3][4]
ParameterPlaceboRelamorelin (10-100 µg twice daily for 12 wks)
Change in Gastric Emptying Half-Time (T1/2) <1% change~10% acceleration (12-13 min decrease)
Vomiting Frequency 70% improvement~75% improvement (not significant vs. placebo)
Composite Symptom Score (Nausea, Fullness, Abdominal Pain, Bloating) -Significant improvement vs. placebo

Data from a 12-week, randomized, placebo-controlled trial in 393 patients. Relamorelin accelerated gastric emptying and improved overall symptoms, though the effect on vomiting frequency was not statistically different from the high placebo response.[3][4]

Table 4: Aprepitant vs. Placebo in Gastroparesis and Related Disorders[5][6][7]
ParameterPlaceboAprepitant (125 mg/day for 4 wks)
Nausea Improvement (VAS Primary Outcome) 40%46% (p=0.43)
Mean Daily Hours of Nausea Reduction -1.2 hrs-2.5 hrs (p=0.03)
GCSI Nausea Score Reduction 1.01.8 (p=0.005)
GCSI Vomiting Score Reduction 0.51.6 (p=0.001)
Overall GCSI Score Reduction 0.71.3 (p=0.001)

Data from a 4-week, randomized, double-masked trial in 126 patients. While the primary endpoint for nausea was not met, aprepitant showed significant improvements in several secondary symptom measures.[5][6][7]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways for each class of gastroprokinetic agent.

Dopamine_D2_Receptor_Antagonism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_antagonist Pharmacological Intervention cluster_postsynaptic Postsynaptic Smooth Muscle Cell Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition Inhibits (via Gi) cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition ACh_release_inhibition Acetylcholine (ACh) Release Inhibition PKA_inhibition->ACh_release_inhibition ACh_release ACh Release ACh_release_inhibition->ACh_release ↓ Motility Metoclopramide Metoclopramide/ Domperidone Metoclopramide->D2R Blocks Metoclopramide->ACh_release Restores ACh Release Muscarinic_R Muscarinic Receptor ACh_release->Muscarinic_R Binds Contraction Muscle Contraction Muscarinic_R->Contraction Stimulates

Caption: Dopamine D2 Receptor Antagonism Pathway.

Serotonin_5HT4_Receptor_Agonism cluster_intervention Pharmacological Intervention cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Prucalopride Prucalopride FiveHT4R 5-HT4 Receptor Prucalopride->FiveHT4R Binds & Activates AC_activation Adenylyl Cyclase Activation FiveHT4R->AC_activation Stimulates (via Gs) cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation ACh_release_stimulation Acetylcholine (ACh) Release Stimulation PKA_activation->ACh_release_stimulation ACh_release ACh Release ACh_release_stimulation->ACh_release ↑ Motility Muscarinic_R Muscarinic Receptor ACh_release->Muscarinic_R Binds Contraction Muscle Contraction Muscarinic_R->Contraction Stimulates

Caption: Serotonin 5-HT4 Receptor Agonism Pathway.

Motilin_Receptor_Agonism cluster_intervention Pharmacological Intervention cluster_smooth_muscle Gastrointestinal Smooth Muscle Cell Erythromycin Erythromycin MotilinR Motilin Receptor Erythromycin->MotilinR Binds & Activates PLC_activation Phospholipase C Activation MotilinR->PLC_activation Stimulates (via Gq) IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Contraction Muscle Contraction Ca_release->Contraction Ghrelin_Receptor_Agonism cluster_intervention Pharmacological Intervention cluster_enteric_neuron Enteric Neuron / Vagal Afferent cluster_smooth_muscle Gastrointestinal Smooth Muscle Cell Relamorelin Relamorelin GhrelinR Ghrelin Receptor (GHSR-1a) Relamorelin->GhrelinR Binds & Activates Neuronal_Activation Neuronal Activation GhrelinR->Neuronal_Activation ACh_release ↑ ACh Release Neuronal_Activation->ACh_release ↑ Motility Contraction Muscle Contraction ACh_release->Contraction Stimulates Gastric_Emptying_Scintigraphy_Workflow Patient_Prep Patient Preparation (Fasting, Med Discontinuation) Meal_Ingestion Meal Ingestion (<10 mins) Patient_Prep->Meal_Ingestion Meal_Prep Standardized Radiolabeled Meal Preparation Meal_Prep->Meal_Ingestion Image_Acquisition Gamma Camera Imaging (0, 1, 2, 4 hours) Meal_Ingestion->Image_Acquisition Data_Analysis Data Analysis (% Retention Calculation) Image_Acquisition->Data_Analysis Interpretation Interpretation (Normal vs. Delayed Emptying) Data_Analysis->Interpretation Antroduodenal_Manometry_Workflow Patient_Prep Patient Preparation (Fasting, Med Discontinuation) Catheter_Placement Catheter Placement (Nasal, with Fluoroscopy) Patient_Prep->Catheter_Placement Fasting_Recording Fasting Recording (4 hrs) (MMC Assessment) Catheter_Placement->Fasting_Recording Meal_Ingestion Standardized Meal Ingestion Fasting_Recording->Meal_Ingestion Postprandial_Recording Postprandial Recording (2 hrs) (Fed Pattern Assessment) Meal_Ingestion->Postprandial_Recording Data_Analysis Data Analysis (Contraction Patterns) Postprandial_Recording->Data_Analysis Interpretation Interpretation (Myopathy, Neuropathy, etc.) Data_Analysis->Interpretation

References

A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, confirming the purity of a synthesized compound is a critical step that underpins the reliability of all subsequent biological, catalytic, and material property studies. While elemental analysis has been a foundational technique for decades, a suite of advanced methods now offers orthogonal approaches to purity validation. This guide provides an objective comparison of elemental analysis with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and data.

At a Glance: Comparing Purity Assessment Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy.[1] While elemental analysis provides a direct measure of the elemental composition, chromatographic and spectroscopic techniques offer insights into the presence of organic impurities and structural integrity.

Parameter Elemental Analysis (EA) Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Combustion of the compound and quantification of resulting gases (CO₂, H₂O, N₂, etc.) to determine the percentage of C, H, N, S, etc.[2]Proportionality between the integrated NMR signal response and the number of nuclei generating the signal.[3]Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.[4]
Purity Assessment Compares the experimentally determined mass percentages of elements to the theoretical values for the proposed formula.[2]Absolute or relative quantification of the main compound against impurities or a certified internal standard.[5]Quantification of the main peak area relative to the total area of all detected peaks (Area Normalization).[6]
Typical Acceptance Criteria Measured values should be within ±0.4% of the calculated values.[7]Purity values are determined with high accuracy and precision, often with deviations of less than 1-2%.[8]Typically >95% or >98% purity by area normalization, depending on the application.[9]
Strengths - Detects inorganic impurities (e.g., salts) and residual water that are "invisible" to NMR and HPLC.[10]- Provides fundamental confirmation of elemental composition.- "Universal" detector for all molecules containing the observed nucleus (e.g., ¹H).[5][11]- Absolute quantification is possible without a reference standard of the analyte.[5]- Non-destructive technique.[7]- Provides structural information simultaneously.[4]- High sensitivity and resolution for separating complex mixtures.[2]- Well-established for routine quality control.[4]- Can be coupled with various detectors (UV, MS) for enhanced specificity.
Limitations - Does not distinguish between the target compound and isomers or impurities with the same elemental composition.[9]- Prone to manipulation as raw data is often not required for publication.[10]- Can be affected by sample hygroscopy.[10]- May not detect impurities that lack the observed nucleus (e.g., inorganic salts).[10]- Signal overlap can complicate quantification in complex mixtures.[9]- Requires careful experimental setup for accurate quantification.[12]- Requires that all impurities are eluted and detected.[9]- Response factors of different compounds can vary, affecting the accuracy of area normalization.[3]- May not detect non-chromophoric impurities with a UV detector.
Sample Requirement Milligram quantities.[10]Milligram quantities.[11]Microgram to milligram quantities.

Table 1: Comparative overview of common purity validation techniques.

Quantitative Data Showdown: qNMR vs. HPLC

The following table presents a comparison of purity values for several drug compounds as determined by qNMR and HPLC. This data highlights the generally good congruence between the two methods, although minor deviations can occur based on the principles of each technique.

Compound Purity by qNMR (%) Purity by HPLC (%)
Paracetamol99.299.8
Aspirin99.599.7
Ibuprofen99.399.5
Diclofenac Sodium98.999.2
Glibenclamide98.599.6

Table 2: Purity comparison by NMR and HPLC for selected drug compounds. Data sourced from ResearchGate, demonstrating the close correlation between the two techniques, with minor variations attributable to methodological differences.[8]

Experimental Workflows and Protocols

Accurate and reproducible data rely on well-defined experimental procedures. The following sections detail the methodologies for each purity assessment technique.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_evaluation Evaluation synthesis Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ea Elemental Analysis (EA) purification->ea Bulk elemental composition qnmr Quantitative NMR (qNMR) purification->qnmr Structural integrity & absolute purity hplc HPLC Analysis purification->hplc Chromatographic purity data_comp Compare Data (EA vs. Theoretical, qNMR, HPLC) ea->data_comp qnmr->data_comp hplc->data_comp purity_spec Purity Meets Specification? (e.g., >95%) data_comp->purity_spec purity_spec->purification No (Re-purify) final_compound Compound Validated purity_spec->final_compound Yes

References

Inhibitory Potency Against Entamoeba histolytica: A Comparative Analysis of Leading Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro inhibitory activity of several key compounds against Entamoeba histolytica, the causative agent of amoebiasis. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-amoebic therapies. This document summarizes quantitative inhibitory data, details common experimental protocols for assessing amoebicidal activity, and illustrates relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various compounds against E. histolytica trophozoites. These values have been compiled from multiple studies and represent the concentration of a compound required to inhibit the in vitro growth of the parasite by 50%. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, including the E. histolytica strain used, culture media, incubation time, and the specific assay employed for determining viability.

Compound ClassCompoundIC50 (µM)IC50 (µg/mL)Reference(s)
Nitroimidazoles Metronidazole9.5 - 13.21.62 - 2.26[1]
Tinidazole10.2 - 12.42.51 - 3.06[1]
Thiazolides Nitazoxanide~0.0550.017[2]
Gold Compounds Auranofin~0.2 - 0.4~0.14 - 0.27[3][4]
Alkaloids Emetine29.9 - 31.214.4 - 15.0[1]
Flavonoids Kaempferol27.7~7.93[5][6]
(-)-Epicatechin~7.21.9[5]
Luteolin~62.117.8[5]
Apigenin~37.010[5]
Antineoplastic Kinase Inhibitors Dasatinib< 5-
Bosutinib< 5-
Ibrutinib< 5-

Note: IC50 values were converted between µM and µg/mL where necessary for comparative purposes, using the molar mass of each compound. Some variability in reported IC50 values exists in the literature.

Experimental Protocols

The determination of the in vitro susceptibility of E. histolytica to various compounds is crucial for drug discovery and development. Several methods are commonly employed to ascertain the IC50 values. Below are detailed summaries of frequently used experimental protocols.

In Vitro Cultivation of Entamoeba histolytica

E. histolytica trophozoites (e.g., strain HM-1:IMSS) are typically cultured axenically in a specialized medium, such as TYI-S-33, supplemented with bovine serum.[7] Cultures are maintained at 37°C in anaerobic or microaerophilic conditions. Parasites are harvested during the logarithmic growth phase for use in susceptibility assays.

Drug Susceptibility Assays

A common workflow for determining the inhibitory activity of test compounds is as follows:

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Viability Assessment cluster_analysis Data Analysis Harvest Harvest Trophozoites Count Count Parasites Harvest->Count Adjust Adjust Concentration Count->Adjust Plate Plate Parasites in Microtiter Plates Adjust->Plate Add_Compound Add Serial Dilutions of Test Compound Plate->Add_Compound Incubate Incubate Anaerobically (e.g., 48-72h at 37°C) Add_Compound->Incubate NBT NBT Reduction Assay Incubate->NBT Colorimetric Thymidine [3H]Thymidine Incorporation Incubate->Thymidine Radiometric ATP_Bio ATP Bioluminescence Incubate->ATP_Bio Luminometric Calculate_IC50 Calculate IC50 Value NBT->Calculate_IC50 Thymidine->Calculate_IC50 ATP_Bio->Calculate_IC50

Caption: General workflow for in vitro drug susceptibility testing against E. histolytica.

a. Nitroblue Tetrazolium (NBT) Reduction Assay: This colorimetric assay is based on the ability of viable amoebae to reduce the yellow NBT dye to a blue formazan product.[1]

  • E. histolytica trophozoites are seeded into 96-well microtiter plates.

  • Serial dilutions of the test compound are added to the wells.

  • The plates are incubated under anaerobic conditions for a specified period (e.g., 48 or 72 hours).

  • NBT solution is added to each well, and the plates are further incubated.

  • The reaction is stopped, and the formazan product is solubilized.

  • The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to untreated controls.

b. [3H]Thymidine Incorporation Assay: This radiometric method measures the incorporation of radiolabeled thymidine into the DNA of proliferating parasites.[8][9]

  • The assay is set up similarly to the NBT assay in microtiter plates.

  • After an initial incubation with the test compound, [3H]thymidine is added to each well.

  • The plates are incubated further to allow for thymidine incorporation.

  • The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • A reduction in radioactivity compared to the control indicates inhibition of parasite growth.

c. ATP Bioluminescence Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Following incubation with the test compound, a reagent that lyses the cells and contains luciferase and its substrate is added.

  • The ATP released from viable cells reacts with the luciferase to produce light.

  • The luminescence is measured using a luminometer. The light intensity is directly proportional to the number of viable parasites.

Signaling and Metabolic Pathways as Drug Targets

The unique metabolism of the microaerophilic E. histolytica offers several targets for therapeutic intervention that are distinct from the host.

Metronidazole Activation Pathway

Metronidazole is a prodrug that requires reductive activation within the parasite. This process is intrinsically linked to the parasite's anaerobic energy metabolism.

G cluster_pfor Pyruvate Metabolism Metronidazole_inactive Metronidazole (Inactive Prodrug) Metronidazole_active Reduced Metronidazole (Cytotoxic Radical) Metronidazole_inactive->Metronidazole_active Reduction DNA_damage DNA Damage & Protein Dysfunction Metronidazole_active->DNA_damage Cell_Death Cell Death DNA_damage->Cell_Death Pyruvate Pyruvate PFOR PFOR Pyruvate->PFOR Ferredoxin_red Ferredoxin (red) PFOR->Ferredoxin_red e- Ferredoxin_ox Ferredoxin (ox) Ferredoxin_ox->PFOR Ferredoxin_red->Metronidazole_active e-

Caption: Proposed mechanism of metronidazole activation in E. histolytica.

The key enzyme, pyruvate:ferredoxin oxidoreductase (PFOR), is central to this pathway. It decarboxylates pyruvate, transferring electrons to ferredoxin.[10] The reduced ferredoxin then donates these electrons to the nitro group of metronidazole, converting it into a cytotoxic nitro radical. These radicals can then damage the parasite's DNA and other crucial macromolecules, leading to cell death.[11]

Auranofin and the Thioredoxin Reductase System

Auranofin, an FDA-approved drug for rheumatoid arthritis, has shown potent anti-amoebic activity. Its proposed mechanism of action involves the inhibition of the parasite's thioredoxin reductase (TrxR).[12][13]

G Auranofin Auranofin TrxR Thioredoxin Reductase (TrxR) Auranofin->TrxR Inhibition Thioredoxin_red Thioredoxin (red) TrxR->Thioredoxin_red Reduction (Blocked) Thioredoxin_ox Thioredoxin (ox) Thioredoxin_ox->TrxR ROS Reactive Oxygen Species (ROS) Thioredoxin_red->ROS Detoxification Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of auranofin inhibition of the E. histolytica thioredoxin system.

The thioredoxin system is crucial for maintaining the redox balance within the cell and protecting it from oxidative stress. By inhibiting TrxR, auranofin prevents the reduction of thioredoxin.[14] This impairment of the parasite's antioxidant defense system leads to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress, cellular damage, and ultimately, apoptosis.[12]

Flavonoids: Multi-Targeted Inhibitors

Flavonoids are a class of natural compounds that have demonstrated a broad range of biological activities, including anti-amoebic effects. Their mechanism of action is thought to be multi-faceted.[15] Studies suggest that flavonoids can interfere with key metabolic enzymes in the glycolytic pathway of E. histolytica, such as PFOR and glyceraldehyde-phosphate dehydrogenase.[5][16] Additionally, they have been observed to disrupt the parasite's cytoskeleton by affecting proteins like actin and myosin, which are essential for motility, phagocytosis, and pathogenesis.[15] The ability of flavonoids to interact with multiple targets may contribute to their potent inhibitory effects.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(2-(Dimethylamino)ethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical procedures for the proper disposal of 4-(2-(Dimethylamino)ethoxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds like 4-[2-(Dimethylamino)ethoxy]benzaldehyde, 2-[2-(Dimethylamino)ethoxy]benzoic acid, and various benzoic acid derivatives indicate a consistent hazard profile. Users should handle this compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation or burns, and potentially lead to respiratory tract irritation[1][2][3][4].

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek medical attention.

  • Skin Contact: Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing[1].

  • Ingestion: Do not induce vomiting. Get medical aid immediately[1].

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid immediately[1].

Quantitative Data Summary

The following table summarizes key quantitative data derived from the analysis of benzoic acid and its derivatives. These values should be considered as estimates for this compound in the absence of specific data.

PropertyValueSource CompoundsCitations
Acute Oral Toxicity (LD50, Rat) ~2,565 mg/kgBenzoic Acid[5]
Flash Point ~121 °CBenzoic Acid[6]
Autoignition Temperature ~570 °CBenzoic Acid[6]
Solubility Slightly soluble in water; Soluble in alcoholBenzoic Acid[6]
pH Aqueous solutions may be acidic (pH ≤ 2)General characteristic for corrosive acids[7]

Experimental Protocols

Protocol 1: Waste Characterization and Segregation

Objective: To correctly identify and segregate waste containing this compound for disposal.

Methodology:

  • Treat all waste materials, including the chemical in its pure form, solutions, and contaminated labware (e.g., pipette tips, gloves, containers), as hazardous waste[8].

  • Do not mix this waste with other waste streams to prevent unintended chemical reactions[9].

  • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical; plastic is often preferred for acidic or corrosive materials[7][10].

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Note the date when waste is first added[7].

Protocol 2: Spill Neutralization and Cleanup

Objective: To safely manage and clean up spills of this compound.

Methodology:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1][6].

  • For solid spills, prevent the generation of dust[2][9].

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth[1].

  • Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal[3].

  • Wash the spill site thoroughly after the material has been collected[6].

  • Do not allow the chemical or cleanup materials to enter drains or sewers[1][2][4].

Mandatory Visualization

G Disposal Workflow for this compound start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal characterize Step 2: Characterize as Hazardous Waste ppe->characterize segregate Step 3: Segregate Waste (Do Not Mix) characterize->segregate no_drain CRITICAL: DO NOT DISPOSE DOWN DRAIN characterize->no_drain container Step 4: Use Designated, Labeled Container segregate->container storage Step 5: Store in Satellite Accumulation Area container->storage pickup Step 6: Arrange for Pickup by Certified Waste Disposal Service storage->pickup end Proper Disposal Complete pickup->end

References

Personal protective equipment for handling 4-(2-(Dimethylamino)ethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(2-(Dimethylamino)ethoxy)benzoic acid. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is critical to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles.To prevent serious eye irritation or damage from splashes or dust.[1][3]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.To prevent skin irritation from direct contact.[1]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for large-scale operations. A particulate filter conforming to EN 143 is recommended.[1]To prevent respiratory tract irritation from dust or aerosols.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure.To protect against accidental spills and contamination.[4]

Operational and Handling Plan

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, vapor, mist, or gas.[5]

  • Handle in a well-ventilated area or in a chemical fume hood.[1][5]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed.[1][5]

  • Store locked up.[1]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and amines.[1]

Disposal Plan

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Chemical waste should not be mixed with other waste.

  • Contaminated packaging should be treated as the chemical itself.

Spill Response Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_0 Chemical Spill Response Workflow A Spill Occurs B Evacuate Immediate Area A->B C Alert Supervisor and Safety Officer B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent material) D->E F Collect Spill Debris (Sweep into a suitable container) E->F G Decontaminate the Area F->G H Package Waste for Disposal G->H I Dispose of as Hazardous Waste H->I J Document the Incident I->J

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.